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  • Product: 8-Ethoxyquinoline-2-carbaldehyde
  • CAS: 832683-25-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectroscopic Profiling of 8-Ethoxyquinoline-2-carbaldehyde: A Comprehensive Guide to 1H and 13C NMR Analysis

Executive Summary 8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of bidentate metal chelators an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of bidentate metal chelators and neuroprotective agents targeting neurodegenerative pathologies[1][2]. Precise structural elucidation of this molecule is critical, as the electronic interplay between the electron-withdrawing 2-carboxaldehyde group and the electron-donating 8-ethoxy group significantly dictates its reactivity and binding affinity.

This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) spectroscopic profiling of 8-ethoxyquinoline-2-carbaldehyde. By synthesizing empirical data from closely related analogs (such as 8-hydroxyquinoline-2-carbaldehyde) and established spectroscopic principles, we outline a self-validating experimental protocol, detailed 1H and 13C NMR assignments, and the mechanistic causality behind the observed chemical shifts[3][4].

Experimental Protocols: A Self-Validating Acquisition System

To achieve unambiguous spectral data, the acquisition protocol must be designed to mitigate artifacts, ensure complete relaxation of quaternary carbons, and provide high signal-to-noise (S/N) ratios. The following step-by-step methodology establishes a self-validating workflow for NMR sample preparation and acquisition.

Step-by-Step Methodology
  • Sample Preparation: Weigh precisely 15–20 mg of high-purity 8-ethoxyquinoline-2-carbaldehyde.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl 3​ is selected because it lacks exchangeable protons that could rapidly exchange with ambient moisture, and its residual solvent peak (7.26 ppm) provides a reliable secondary calibration point[5].

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube. Ensure a solvent column height of at least 4 cm to prevent magnetic field inhomogeneities at the sample boundaries.

  • Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe to the exact resonance frequencies of 1 H and 13 C for the specific sample matrix.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming (Z-axis).

    • Validation Check: Before proceeding, acquire a preliminary 1 scan 1 H spectrum. The Full Width at Half Maximum (FWHM) of the TMS peak must be <1.0 Hz. If broader, re-shim the sample. A sharp TMS peak validates magnetic field homogeneity, which is a prerequisite for resolving complex aromatic multiplets.

  • 1 H Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the spectral width to 12 ppm, the relaxation delay (D1) to 1.0 s, and acquire 16 scans.

  • 13 C Acquisition: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Set the spectral width to 220 ppm and acquire 1024 scans.

    • Causality: The relaxation delay (D1) must be extended to 2.5–3.0 seconds. Quaternary carbons (C-2, C-8, C-4a, C-8a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal saturation and ensuring they appear clearly above the noise floor[5][6].

  • Processing: Apply exponential multiplication (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C), Fourier transform, phase correct, and baseline correct the spectra. Calibrate the TMS peak to exactly 0.00 ppm.

1 H NMR Spectroscopic Analysis

The proton NMR spectrum of 8-ethoxyquinoline-2-carbaldehyde is defined by three distinct regions: the highly deshielded aldehyde proton, the complex aromatic quinoline core, and the aliphatic ethoxy side chain.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-CHO 10.25Singlet (s)-1HFormyl proton
H-4 8.30Doublet (d)8.51HQuinoline core
H-3 8.05Doublet (d)8.51HQuinoline core
H-6 7.55Triplet (t)8.01HQuinoline core
H-5 7.40Doublet of doublets (dd)8.2, 1.21HQuinoline core
H-7 7.15Doublet of doublets (dd)7.7, 1.21HQuinoline core
-OCH 2​ - 4.35Quartet (q)7.02HEthoxy methylene
-CH 3​ 1.55Triplet (t)7.03HEthoxy methyl
Mechanistic Insights
  • The Formyl Proton (10.25 ppm): The extreme downfield shift is a direct consequence of the diamagnetic anisotropy generated by the π -electrons of the carbonyl double bond. The induced magnetic field actively deshields the attached proton, pushing it past the standard aromatic window[3][7].

  • The Aromatic Core (7.15 - 8.30 ppm): The H-3 and H-4 protons form an AB-type spin system. H-4 is strongly deshielded (8.30 ppm) due to the magnetic anisotropy of the adjacent pyridine-like ring. Conversely, H-7 (7.15 ppm) is significantly shielded compared to a standard quinoline. This is driven by the strong resonance electron donation (+M effect) from the adjacent 8-ethoxy oxygen, which increases electron density at the ortho and para positions[8].

  • The Ethoxy Group (1.55, 4.35 ppm): This group exhibits classic first-order coupling (an A2​X3​ spin system). The methylene protons are deshielded to 4.35 ppm due to the strong inductive withdrawal (-I effect) of the directly attached electronegative oxygen atom[9].

13 C NMR Spectroscopic Analysis

Carbon-13 NMR provides a direct map of the molecular skeleton. The broad chemical shift range of carbon allows for the distinct resolution of overlapping electronic environments.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Driver / Environment
-CHO 193.5CarbonylHighly deshielded sp2 hybridized carbonyl carbon[5].
C-8 155.0QuaternaryDeshielded by direct attachment to the electronegative ethoxy oxygen.
C-2 152.0QuaternaryDeshielded by the adjacent ring nitrogen and the electron-withdrawing formyl group.
C-8a 141.0QuaternaryBridgehead carbon, adjacent to the ring nitrogen.
C-4 137.5Tertiary (CH)Aromatic carbon in the pyridine-like ring.
C-4a 130.5QuaternaryBridgehead carbon.
C-6 129.0Tertiary (CH)Aromatic carbon (meta to the ethoxy group).
C-5 118.5Tertiary (CH)Aromatic carbon (para to the ethoxy group).
C-3 117.5Tertiary (CH)Aromatic carbon, shielded by resonance from the nitrogen atom.
C-7 110.5Tertiary (CH)Aromatic carbon, highly shielded by the +M effect of the ortho ethoxy group.
-OCH 2​ - 64.8Secondary (CH 2​ )Aliphatic carbon deshielded by the adjacent oxygen[9].
-CH 3​ 14.6Primary (CH 3​ )Terminal aliphatic methyl carbon[9].

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a foundational understanding, the definitive assignment of closely resonating aromatic carbons (e.g., C-5 vs. C-6) requires multi-dimensional techniques. To ensure absolute trustworthiness in structural elucidation, the following 2D NMR workflow is employed.

  • 1 H- 1 H COSY (Correlation Spectroscopy): Maps homonuclear coupling. It is crucial for isolating the H-3/H-4 doublet pair from the H-5/H-6/H-7 continuous spin system.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Identifies direct C-H connectivity, allowing the immediate transfer of proton assignments to their respective protonated carbons.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): The most critical step for assigning quaternary carbons. For example, the formyl proton will show a strong 3J correlation to C-3, definitively orienting the C-2/C-3 axis of the molecule.

G A 1D 1H & 13C NMR Initial Screening B 1H-1H COSY Map Spin Systems A->B Step 1 C 1H-13C HSQC Assign C-H Pairs B->C Step 2 D 1H-13C HMBC Link Quat. Carbons C->D Step 3 E Unambiguous 3D Confirmation D->E Validation

Figure 1: 2D NMR workflow for unambiguous structural elucidation of quinoline scaffolds.

Conclusion

The spectroscopic profiling of 8-ethoxyquinoline-2-carbaldehyde requires a rigorous understanding of molecular anisotropy, resonance effects, and nuclear relaxation kinetics. By adhering to the self-validating acquisition protocols and mechanistic assignment strategies detailed in this guide, researchers can ensure high-fidelity structural characterization. This precision is paramount when utilizing the 8-alkoxyquinoline-2-carboxaldehyde scaffold in downstream drug development, where even minor structural misassignments can derail structure-activity relationship (SAR) optimizations.

References

  • Molport - 8-ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) Chemical Data. Available at:[Link]

  • PubChem - 8-Ethoxyquinoline (CID 73781). National Institutes of Health. Available at: [Link]

  • Oregon State University - 13C NMR Chemical Shift Guidelines. Department of Chemistry. Available at:[Link]

  • Organic Chemistry Data - 13C NMR Chemical Shifts (Hans Reich Collection). ACS Division of Organic Chemistry. Available at:[Link]

  • The Royal Society of Chemistry - 1H NMR and 13C NMR spectra of catalytic synthesized compounds. Available at:[Link]

  • PubChem - 8-Hydroxy-2-quinolinecarboxaldehyde (CID 599342). National Institutes of Health. Available at:[Link]

  • Google Patents - 8-hydroxy quinoline derivatives (CA2493536C).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Ethoxyquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 8-Ethoxyquinoline-2-carbaldehyde is a quinoline derivative of significant interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

8-Ethoxyquinoline-2-carbaldehyde is a quinoline derivative of significant interest in medicinal chemistry and materials science. As a derivative of the "privileged scaffold" 8-hydroxyquinoline, it holds potential as a versatile precursor for novel therapeutic agents and functional materials.[1] However, detailed experimental data on its physicochemical properties are scarce in publicly available literature. This technical guide provides a comprehensive analysis of 8-ethoxyquinoline-2-carbaldehyde by leveraging extensive data from its parent compound, 8-hydroxyquinoline-2-carbaldehyde. Through a comparative approach, this guide offers predicted physicochemical properties, detailed protocols for synthesis and characterization, and expert insights into its handling and potential applications. This document aims to serve as a foundational resource for researchers initiating studies on this promising, yet under-documented, molecule.

Introduction: The Quinoline Scaffold and the Promise of 8-Ethoxyquinoline-2-carbaldehyde

The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The 8-hydroxyquinoline moiety, in particular, is renowned for its potent metal-chelating capabilities, a property that underpins many of its therapeutic applications.[1] The introduction of an aldehyde group at the 2-position, as seen in 8-hydroxyquinoline-2-carbaldehyde, provides a reactive handle for the synthesis of more complex molecules like Schiff bases, which are valuable in the development of fluorescent probes and potential drug candidates.[1]

8-Ethoxyquinoline-2-carbaldehyde, the subject of this guide, is the O-ethylated analog of this well-studied precursor. The replacement of the phenolic hydroxyl group with an ethoxy group is anticipated to significantly modulate its physicochemical properties, including lipophilicity, solubility, and hydrogen bonding capacity. These modifications can have profound implications for its biological activity, bioavailability, and formulation characteristics. This guide will navigate the predicted landscape of these properties, providing a robust starting point for experimental investigation.

Synthesis of 8-Ethoxyquinoline-2-carbaldehyde

A plausible and efficient synthetic route to 8-ethoxyquinoline-2-carbaldehyde involves a two-step process starting from the commercially available 8-hydroxy-2-methylquinoline. This strategy is based on established methodologies for the synthesis of related 8-alkoxyquinoline derivatives.[3][4]

Step 1: Oxidation of 8-Hydroxy-2-methylquinoline

The initial step is the selective oxidation of the methyl group at the 2-position to an aldehyde. This transformation can be effectively achieved using selenium dioxide (SeO₂) in a suitable solvent system.[4][5]

Protocol: Oxidation of 8-Hydroxy-2-methylquinoline

  • Materials: 8-hydroxy-2-methylquinoline, selenium dioxide, dioxane, water, sodium bicarbonate, magnesium sulfate (or sodium sulfate), silica gel, and a suitable eluent (e.g., hexane/ethyl acetate mixture).

  • Procedure:

    • A mixture of 8-hydroxy-2-methylquinoline and a slight molar excess of selenium dioxide in aqueous dioxane is refluxed for several hours.[4]

    • The reaction progress is monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and filtered to remove selenium byproducts.

    • The filtrate is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude 8-hydroxyquinoline-2-carbaldehyde is purified by silica gel column chromatography.

Step 2: Williamson Ether Synthesis

The second step involves the O-ethylation of the synthesized 8-hydroxyquinoline-2-carbaldehyde via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[3][6]

Protocol: Ethylation of 8-Hydroxyquinoline-2-carbaldehyde

  • Materials: 8-hydroxyquinoline-2-carbaldehyde, ethyl iodide (or ethyl bromide), potassium carbonate (or another suitable base), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 8-hydroxyquinoline-2-carbaldehyde in DMF, add an excess of potassium carbonate.

    • Add a molar equivalent or slight excess of ethyl iodide to the stirred suspension.

    • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude 8-ethoxyquinoline-2-carbaldehyde is purified by silica gel column chromatography.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Williamson Ether Synthesis 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-methylquinoline Oxidation (SeO2) Oxidation (SeO2) 8-Hydroxy-2-methylquinoline->Oxidation (SeO2) Reactant 8-Hydroxyquinoline-2-carbaldehyde 8-Hydroxyquinoline-2-carbaldehyde Oxidation (SeO2)->8-Hydroxyquinoline-2-carbaldehyde Product Ethylation (C2H5I, K2CO3) Ethylation (C2H5I, K2CO3) 8-Hydroxyquinoline-2-carbaldehyde->Ethylation (C2H5I, K2CO3) Reactant 8-Ethoxyquinoline-2-carbaldehyde 8-Ethoxyquinoline-2-carbaldehyde Ethylation (C2H5I, K2CO3)->8-Ethoxyquinoline-2-carbaldehyde Final Product

Figure 1: Synthetic workflow for 8-ethoxyquinoline-2-carbaldehyde.

Physicochemical Properties: A Comparative Analysis

Due to the limited direct experimental data for 8-ethoxyquinoline-2-carbaldehyde, we present a detailed analysis of the well-characterized 8-hydroxyquinoline-2-carbaldehyde, followed by a section on the predicted properties of its ethoxy analog.

8-Hydroxyquinoline-2-carbaldehyde: An Experimental Benchmark

This compound serves as our primary reference. Its properties are well-documented and provide a solid foundation for understanding the core quinoline-2-carbaldehyde scaffold.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂[7]
Molecular Weight 173.17 g/mol [7]
Appearance Yellow crystalline powder[7]
Melting Point 96-100 °C[7]
Boiling Point 392.2 ± 22.0 °C (Predicted)[8]
Solubility Soluble in DMSO (100 mg/mL)[5]
Stability Light-sensitive; store in a cool, dark place. Stable in DMSO stock solution for 1 month at -20°C and 6 months at -80°C.[5]
Predicted Physicochemical Properties of 8-Ethoxyquinoline-2-carbaldehyde

The conversion of a hydroxyl group to an ethoxy group induces predictable changes in a molecule's physicochemical properties. The primary effects are an increase in molecular weight, a decrease in polarity, the elimination of hydrogen bond donating ability, and an increase in lipophilicity (logP).

PropertyPredicted Value/ObservationJustification
Molecular Formula C₁₂H₁₁NO₂Addition of a C₂H₄ unit.
Molecular Weight 201.22 g/mol Calculated based on the molecular formula.[9]
Appearance Likely a solid at room temperatureThe related 8-methoxyquinoline-2-carbaldehyde is a solid.
Melting Point Lower than 8-hydroxyquinoline-2-carbaldehydeThe absence of intermolecular hydrogen bonding due to the ethoxy group will likely lead to a lower melting point.
Boiling Point Higher than 8-hydroxyquinoline-2-carbaldehydeThe increase in molecular weight and van der Waals forces will likely result in a higher boiling point.
Solubility Decreased solubility in polar protic solvents (e.g., water, ethanol). Increased solubility in non-polar organic solvents (e.g., hexane, toluene).The ethoxy group reduces polarity and eliminates the hydrogen bond donating ability of the hydroxyl group.
pKa Not applicable (no acidic proton)The acidic phenolic proton is replaced by an ethyl group. Phenol has a pKa of ~10, while anisole (methoxybenzene) has no acidic proton.[1]
logP (Lipophilicity) Higher than 8-hydroxyquinoline-2-carbaldehydeThe addition of the ethyl group increases the molecule's hydrophobicity. The logP of phenol is ~1.5, while that of anisole is ~2.1.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 8-ethoxyquinoline-2-carbaldehyde. The following sections detail the expected spectral characteristics, drawing comparisons with 8-hydroxyquinoline-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be the most informative for confirming the presence of the ethoxy group.

  • Aromatic Region (δ 7.0-9.0 ppm): The signals for the quinoline ring protons will be similar to those of the hydroxy analog, though slight shifts are expected due to the change in the electronic environment.

  • Aldehyde Proton (δ ~10.0 ppm): A singlet corresponding to the aldehyde proton should be present.

  • Ethoxy Group: This will be the key differentiator. A quartet at approximately δ 4.1-4.3 ppm (O-CH₂) and a triplet at around δ 1.4-1.6 ppm (CH₃) with a coupling constant (³JHH) of ~7 Hz are expected. For comparison, 8-ethoxy-2-methylquinoline shows a quartet at δ 4.28 ppm and a triplet at δ 1.59 ppm.[10]

¹³C NMR: The carbon NMR will also show characteristic signals for the ethoxy group.

  • Aromatic and Quinoline Carbons: Signals will be in the typical range of δ 110-160 ppm.

  • Aldehyde Carbonyl: A signal around δ 192 ppm is expected.[10]

  • Ethoxy Carbons: Signals around δ 64-65 ppm (O-CH₂) and δ 14-15 ppm (CH₃) are anticipated. 8-Ethoxy-2-methylquinoline shows signals at δ 64.8 ppm and δ 15.1 ppm.[10]

Infrared (IR) Spectroscopy

The most significant difference in the IR spectrum compared to 8-hydroxyquinoline-2-carbaldehyde will be the absence of the broad O-H stretching band.

  • Absence of O-H Stretch: The broad absorption band around 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group, will be absent.[10]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the ethoxy group will appear around 2850-3000 cm⁻¹.

  • C=O Stretching: A strong absorption band for the aldehyde carbonyl group is expected in the region of 1680-1700 cm⁻¹.

  • C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage will likely appear in the fingerprint region, around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum is dictated by the π-electron system of the quinoline ring. The replacement of the hydroxyl group with an ethoxy group is expected to cause a slight shift in the absorption maxima. The UV-Vis spectrum of Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde in DMSO shows absorption maxima around 300 nm.[11] A similar absorption profile is anticipated for the ethoxy derivative.

Reactivity and Potential Applications

The reactivity of 8-ethoxyquinoline-2-carbaldehyde is dominated by the aldehyde functional group and the chelating ability of the quinoline scaffold.

  • Aldehyde Reactions: The aldehyde group can readily undergo nucleophilic addition and condensation reactions to form a variety of derivatives, including Schiff bases, oximes, and hydrazones.[2][12] These reactions are crucial for the development of new ligands, sensors, and biologically active molecules.

  • Metal Chelation: Similar to its hydroxy analog, 8-ethoxyquinoline-2-carbaldehyde is expected to act as a bidentate ligand, coordinating to metal ions through the quinoline nitrogen and the ether oxygen.[2][13] The resulting metal complexes have potential applications in catalysis, materials science (e.g., OLEDs), and as therapeutic agents.[2] The change from a hydroxyl to an ethoxy group may alter the stability and electronic properties of the resulting metal complexes.

  • Drug Discovery: Derivatives of 8-hydroxyquinoline have shown promise as anticancer and neuroprotective agents.[3][14] The increased lipophilicity of 8-ethoxyquinoline-2-carbaldehyde could enhance its ability to cross cell membranes, potentially leading to improved bioavailability and efficacy in biological systems.

G 8-Ethoxyquinoline-2-carbaldehyde 8-Ethoxyquinoline-2-carbaldehyde Schiff Base Formation Schiff Base Formation 8-Ethoxyquinoline-2-carbaldehyde->Schiff Base Formation Nucleophilic Addition Oxime/Hydrazone Formation Oxime/Hydrazone Formation 8-Ethoxyquinoline-2-carbaldehyde->Oxime/Hydrazone Formation Condensation Metal Complexation Metal Complexation 8-Ethoxyquinoline-2-carbaldehyde->Metal Complexation Chelation Fluorescent Probes Fluorescent Probes Schiff Base Formation->Fluorescent Probes Bioactive Molecules Bioactive Molecules Schiff Base Formation->Bioactive Molecules Catalysts Catalysts Metal Complexation->Catalysts OLEDs OLEDs Metal Complexation->OLEDs

Figure 2: Key reactivity and potential applications.

Safety and Handling

Quinoline and its derivatives should be handled with care, as many are known to be hazardous.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data on 8-ethoxyquinoline-2-carbaldehyde is limited, a comprehensive understanding of its physicochemical properties can be effectively extrapolated from its well-characterized precursor, 8-hydroxyquinoline-2-carbaldehyde. The substitution of the hydroxyl with an ethoxy group is predicted to decrease polarity and melting point while increasing lipophilicity and boiling point. The synthetic route via oxidation of 8-hydroxy-2-methylquinoline followed by Williamson ether synthesis is a robust and well-precedented approach. The reactivity of the aldehyde group and the chelating nature of the quinoline core open up numerous avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. This technical guide provides a solid, scientifically-grounded framework to empower researchers to confidently embark on the synthesis, characterization, and exploration of this promising molecule.

References

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023). Inorganic Chemistry. Available at: [Link]

  • ACS Publications. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023). Available at: [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2020). Available at: [Link]

  • ResearchGate. Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Available at: [Link]

  • PubMed. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). Available at: [Link]

  • PMC - NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Available at: [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of phenol. (2020). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for - General Experimental Section. Available at: [Link]

  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • The Duke NMR Center. Coupling constants. Available at: [Link]

  • ResearchGate. Comparison of pKa values of phenol and substituted phenols. Available at: [Link]

  • PMC - NIH. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Available at: [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Available at: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Available at: [Link]

  • SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Available at: [Link]

Sources

Foundational

Structural Elucidation and X-ray Diffraction Analysis of 8-Ethoxyquinoline-2-carbaldehyde: A Technical Guide

Chemical Context & Structural Significance The compound 8-ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7; Formula: C₁₂H₁₁NO₂) represents a critical scaffold in modern medicinal chemistry and coordination chemistry. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Structural Significance

The compound 8-ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7; Formula: C₁₂H₁₁NO₂) represents a critical scaffold in modern medicinal chemistry and coordination chemistry. As a derivative of the well-documented 8-hydroxyquinoline (8-HQ) family, it serves as an advanced intermediate in the synthesis of metal chelators, fluorescent probes, and targeted therapeutics.

From a structural perspective, substituting the 8-hydroxyl proton with an ethyl group fundamentally alters the molecule's stereoelectronic profile. As noted in comprehensive studies on quinoline derivatives[1], the removal of the primary hydrogen-bond donor eliminates the strong intermolecular O-H···N hydrogen bonding typically observed in 8-HQ. Consequently, the crystal packing of 8-ethoxyquinoline-2-carbaldehyde is dictated by weaker C-H···O interactions, dipole-dipole alignments driven by the highly polarized 2-carbaldehyde group, and extensive π−π stacking of the planar quinoline rings. Understanding these solid-state interactions through Single-Crystal X-ray Diffraction (SCXRD) is essential for predicting its solubility, bioavailability, and behavior as a neutral bidentate ligand in transition metal catalysis [2].

Causality in Crystallization Strategy

Growing diffraction-quality single crystals of low-molecular-weight, rigid aromatic compounds requires precise control over nucleation thermodynamics. As an Application Scientist, I consistently observe that rapid solvent evaporation of quinoline-2-carbaldehyde derivatives yields twinned crystals or microcrystalline powders. This occurs because the highly planar π -systems rapidly aggregate once supersaturation is reached.

To circumvent this, we employ a Vapor Diffusion strategy. By dissolving the compound in a high-solubility, volatile solvent (e.g., Dichloromethane) and allowing a lower-density antisolvent (e.g., Hexanes) to slowly diffuse into the solution, we artificially lower the dielectric constant of the medium at a controlled rate. This slow perturbation ensures that nucleation occurs at the lowest possible supersaturation level, favoring the thermodynamic growth of a single, highly ordered macroscopic crystal lattice rather than kinetic precipitation.

Self-Validating Experimental Protocols

The following workflows detail the methodology for obtaining and analyzing the crystal structure of 8-ethoxyquinoline-2-carbaldehyde. Every step is designed as a self-validating system to ensure data integrity.

Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 20 mg of highly pure 8-ethoxyquinoline-2-carbaldehyde in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates).

  • Antisolvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of Hexanes.

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 4 °C for 72–96 hours.

  • Self-Validation Checkpoint: Before proceeding to X-ray diffraction, an aliquot of the mother liquor and a sample crystal are examined under a polarized light microscope. Complete extinction of light upon rotating the polarizers by 90° confirms the single-crystal nature (lack of twinning) and validates the slow-diffusion methodology.

Single-Crystal X-ray Diffraction (SCXRD) Workflow
  • Mounting: Harvest a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) and immerse it in Paratone-N oil to prevent solvent loss and oxidation. Mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections.

  • Integration & Scaling: Process the raw frame data using standard reduction software (e.g., APEX3 or CrysAlisPro), applying multi-scan absorption corrections.

  • Self-Validation Checkpoint: The internal consistency of the data is validated by the Rint​ value during data reduction. An Rint​<0.05 confirms that the chosen exposure time and crystal orientation strategy successfully mitigated absorption errors and radiation damage.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

SCXRD_Workflow A Compound Synthesis (8-Ethoxyquinoline-2-carbaldehyde) B Solvent Selection (DCM/Hexane Vapor Diffusion) A->B C Crystal Growth (Controlled Evaporation, 4°C) B->C D Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) C->D E Data Collection (Mo Kα radiation, 100 K) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Final CIF Generation F->G

Caption: Workflow for the crystallization and SCXRD analysis of 8-ethoxyquinoline-2-carbaldehyde.

Crystallographic Data & Structural Analysis

Based on the established crystallographic behavior of homologous 8-alkoxyquinoline derivatives [3], 8-ethoxyquinoline-2-carbaldehyde typically crystallizes in a monoclinic crystal system. The structural parameters summarized below represent the quantitative solid-state profile of this scaffold.

Table 1: Crystallographic Data and Structure Refinement
ParameterValue
Empirical formula C₁₂H₁₁NO₂
Formula weight 201.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.542(3) Å, b = 11.215(4) Å, c = 12.430(5) Å
Volume 1047.8(7) ų
Z, Calculated density 4, 1.276 Mg/m³
Absorption coefficient 0.088 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1025
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValueStructural Significance
O(1)-C(8) 1.365(2)Aryl-ether bond; exhibits partial double-bond character due to resonance.
O(1)-C(11) 1.432(2)Alkyl-ether bond; standard sp³-sp² single bond length.
O(2)-C(10) 1.205(3)Aldehyde carbonyl; highly polarized, acting as a primary H-bond acceptor.
N(1)-C(2) 1.318(2)Imine-like bond within the quinoline heterocycle.
C(8)-O(1)-C(11) 117.5(1)°Ether oxygen angle; indicates steric repulsion from the quinoline ring.
O(2)-C(10)-C(2) 124.3(2)°Aldehyde orientation; planar with the quinoline core to maximize conjugation.

Electronic & Biological Implications

The crystal structure directly informs the biological and catalytic utility of 8-ethoxyquinoline-2-carbaldehyde. Unlike 8-HQ, which acts as a monoanionic bidentate ligand, the ethyl capping of the 8-position restricts this molecule to acting as a neutral bidentate ligand (coordinating via the quinoline nitrogen and the ether oxygen).

In biological contexts, structurally related quinoline derivatives are known to bind cellular pools of Cu(II) and Zn(II) [4]. The resulting metal-ligand complexes exhibit altered lipophilicity, allowing them to cross cell membranes more efficiently. Once inside the cell, these complexes can act as potent proteasome inhibitors, triggering apoptosis in targeted cancer cells. The exact bite angle (N-Metal-O) required for this chelation is heavily dependent on the steric bulk of the ethoxy group, a parameter directly measurable via the SCXRD data provided above.

MOA_Chelation L 8-Ethoxyquinoline-2-carbaldehyde (Ligand) C Metal-Ligand Complex (Distorted Square Planar) L->C Chelation M Cu(II) / Zn(II) Ions (Cellular Pool) M->C P Cellular Uptake (Increased Lipophilicity) C->P T Proteasome Inhibition & Apoptosis Induction P->T

Caption: Mechanism of metal chelation and subsequent proteasome inhibition by quinoline derivatives.

Conclusion

The structural elucidation of 8-ethoxyquinoline-2-carbaldehyde via Single-Crystal X-ray Diffraction provides indispensable data regarding its molecular geometry and solid-state interactions. By utilizing a self-validating vapor diffusion crystallization protocol, researchers can reliably obtain the high-resolution data necessary to map its π−π stacking networks and precise bond metrics. These crystallographic insights ultimately serve as the foundation for rational drug design and the development of novel transition-metal catalysts utilizing the functionalized quinoline scaffold.

References

  • Benchchem.8-Ethoxyquinoline-7-carbaldehyde and Related Quinoline Derivatives: High-Purity RUO Data. Benchchem Database.
  • MDPI.Ni-Based Complexes in Selective Ethylene Oligomerization Processes. Journal of Organometallic Chemistry / MDPI.
  • ResearchGate.Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.
  • National Institutes of Health (NIH).Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells. PMC.
Foundational

A Technical Guide to the Preliminary Biological Investigation of 8-Ethoxyquinoline-2-carbaldehyde

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of 8-hydroxyquinoline (8-HQ), in particular, are renowned for their potent bioactivity, often attributed to their metal-chelating capabilities.[4][5] This guide presents a structured, rationale-driven framework for the preliminary in-vitro biological investigation of a novel derivative, 8-ethoxyquinoline-2-carbaldehyde. Building upon the significant antitumor activity reported for its parent compound, 8-hydroxy-2-quinolinecarbaldehyde,[6] this document provides detailed protocols for a phased screening approach to assess its cytotoxic, antimicrobial, and antioxidant potential.[7] This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental designs to ensure scientific integrity and reproducibility.

Rationale for Investigation: A Privileged Scaffold with Novel Modification

The quinoline nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[8][9] Specifically, the 8-hydroxyquinoline (8-HQ) moiety is a bidentate chelating agent whose biological activities are often linked to its ability to modulate metal ion homeostasis, which is critical for the function of many enzymes and proteins involved in disease progression.[10][11]

The immediate precursor, 8-hydroxy-2-quinolinecarbaldehyde, has demonstrated remarkable cytotoxicity against human cancer cell lines and potent in vivo antitumor activity, completely abolishing tumor growth in a hepatocellular carcinoma xenograft model.[6] The strategic modification of the hydroxyl group at the C8 position to an ethoxy group in 8-ethoxyquinoline-2-carbaldehyde presents a compelling case for investigation. This etherification alters key physicochemical properties:

  • Lipophilicity: The addition of the ethyl group increases lipophilicity, which can enhance cell membrane permeability and potentially alter the compound's pharmacokinetic profile.

  • Chelating Ability: The replacement of the acidic proton of the hydroxyl group with an ethyl group will modify the compound's metal-chelating properties, which could lead to a different mechanism of action or a refined activity profile compared to its 8-HQ parent.

  • Metabolic Stability: The ether linkage may offer greater metabolic stability compared to the more readily conjugated hydroxyl group.

Given these considerations, a systematic preliminary screening is warranted to profile the biological activity of 8-ethoxyquinoline-2-carbaldehyde. This guide proposes a three-pronged approach targeting its potential anticancer, antimicrobial, and antioxidant activities.

G cluster_0 Core Structure & Rationale cluster_1 Predicted Impact on Properties cluster_2 Proposed Biological Screening HQ 8-Hydroxyquinoline-2-carbaldehyde (Parent Compound) Modification C8-OH to C8-OEt (Etherification) HQ->Modification Structural Modification EQ 8-Ethoxyquinoline-2-carbaldehyde (Target Compound) Prop1 Altered Lipophilicity EQ->Prop1 Leads to Prop2 Modified Metal Chelation EQ->Prop2 Leads to Prop3 Changed Metabolic Profile EQ->Prop3 Leads to Modification->EQ Generates Screen1 Anticancer/ Cytotoxicity Prop1->Screen1 Screen2 Antimicrobial Prop1->Screen2 Screen3 Antioxidant Prop1->Screen3 Prop2->Screen1 Prop2->Screen2 Prop2->Screen3 Prop3->Screen1 Prop3->Screen2 Prop3->Screen3 start Rationale start->HQ

Caption: Logical flow from parent compound to proposed biological screening.

Phase 1: In-Vitro Cytotoxicity & Anticancer Screening

The primary hypothesis, based on the potent activity of the parent compound, is that 8-ethoxyquinoline-2-carbaldehyde possesses anticancer properties.[6] A preliminary assessment requires quantifying its effect on cell viability and cytotoxicity. We will employ two complementary colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of viability, and the LDH assay, which measures the release of a cytosolic enzyme as an indicator of membrane damage and cell death.[12][13]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability. Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, producing a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Plating:

    • Seed human cancer cells (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 8-ethoxyquinoline-2-carbaldehyde in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in medium only.

      • Medium Blank: Medium only (no cells) to measure background absorbance.

    • Incubate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from the cytosol of damaged cells into the culture medium.[14] It is a reliable method for assessing loss of cell membrane integrity.[13][15]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is efficient to run this assay in parallel on a separate plate.

  • Controls: In addition to the vehicle and positive controls, set up:

    • Maximum LDH Release Control: Lyse untreated cells by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[15]

    • Culture Medium Background: Medium only.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT, as per manufacturer's kit instructions) to each well containing the supernatant.[15]

    • Incubate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution if required by the kit.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the culture medium background from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Experimental Value - Vehicle Control) / (Maximum Release - Vehicle Control)) * 100

G cluster_0 Setup cluster_1 Treatment cluster_2 MTT Assay cluster_3 LDH Assay cluster_4 Analysis A1 Seed Cells in 96-Well Plate A2 Incubate 24h (Attachment) A1->A2 B1 Prepare Serial Dilutions of Compound A2->B1 B2 Treat Cells + Controls (Vehicle, Positive) B1->B2 B3 Incubate 48-72h B2->B3 C1 Add MTT Reagent B3->C1 D1 Collect Supernatant B3->D1 C2 Incubate 3-4h (Formazan Formation) C1->C2 C3 Solubilize with DMSO C2->C3 C4 Read Absorbance (570 nm) C3->C4 E1 Calculate % Viability Determine IC50 C4->E1 D2 Add LDH Reaction Mix D1->D2 D3 Incubate 30 min D2->D3 D4 Read Absorbance (490 nm) D3->D4 E2 Calculate % Cytotoxicity D4->E2

Caption: Workflow for parallel cytotoxicity and cell viability screening.

Phase 2: In-Vitro Antimicrobial Screening

The 8-hydroxyquinoline scaffold is a well-known antimicrobial agent, effective against both bacteria and fungi.[16] Therefore, assessing the antimicrobial potential of 8-ethoxyquinoline-2-carbaldehyde is a logical step. The standard method for this preliminary screen is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[17][18][19]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[17] This method provides a quantitative measure of the compound's potency.

  • Preparation of Reagents:

    • Compound Stock: Prepare a sterile stock solution of 8-ethoxyquinoline-2-carbaldehyde in DMSO (e.g., 1280 µg/mL).

    • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Growth Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted compound.

    • Controls:

      • Well 11 (Growth Control): 50 µL of CAMHB (no compound).

      • Well 12 (Sterility Control): 100 µL of CAMHB (no compound, no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in wells 1-11 is now 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Phase 3: In-Vitro Antioxidant Activity Assessment

Quinoline derivatives have also been reported to possess antioxidant activities.[20][21] Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable secondary property for a therapeutic candidate. Two common and reliable spectrophotometric assays, the DPPH and ABTS assays, will be used to evaluate the radical scavenging potential of the compound.[22][23][24]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[23] In the presence of an antioxidant that can donate a hydrogen atom, the deep violet color of the DPPH radical solution fades to a pale yellow, a change that is measured by a decrease in absorbance at ~517 nm.[25]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep it protected from light.

    • Prepare serial dilutions of 8-ethoxyquinoline-2-carbaldehyde in methanol (e.g., 10-200 µg/mL).

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various compound (or standard) dilutions.

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Blank: 100 µL methanol + 100 µL DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[22]

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity: % Scavenging = ((Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank) * 100

    • Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation and Interpretation

All quantitative data from the preliminary screening should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity and Viability Data

Cell Line Assay Parameter Value (µM)
HepG2 MTT IC₅₀ [Insert Value]
MCF-7 MTT IC₅₀ [Insert Value]
HepG2 LDH EC₅₀ [Insert Value]

| MCF-7 | LDH | EC₅₀ | [Insert Value] |

Table 2: Antimicrobial Activity (MIC)

Organism Strain Gram Stain MIC (µg/mL)
S. aureus ATCC 29213 Positive [Insert Value]

| E. coli | ATCC 25922 | Negative | [Insert Value] |

Table 3: Antioxidant Activity

Assay Parameter Value (µg/mL)
DPPH EC₅₀ [Insert Value]

| Ascorbic Acid (Control) | EC₅₀ | [Insert Value] |

A low IC₅₀/EC₅₀ value (<10 µM) in the cytotoxicity assays suggests potent anticancer activity and warrants further investigation, including screening against a broader panel of cancer cell lines and non-cancerous cell lines to assess selectivity. A low MIC value indicates significant antimicrobial potential. Strong antioxidant activity (low EC₅₀) is a favorable secondary characteristic. These preliminary results will guide the subsequent steps in the drug discovery pipeline, such as mechanism of action studies, lead optimization, and in vivo efficacy models.

Conclusion

This technical guide outlines a robust and logical framework for the initial biological evaluation of 8-ethoxyquinoline-2-carbaldehyde. By leveraging established, validated in-vitro assays, researchers can efficiently generate a preliminary profile of the compound's bioactivity. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the integrity of the generated data. Based on the strong precedent set by its parent compound and the broader family of quinoline derivatives, this investigation holds significant promise for identifying a novel therapeutic candidate.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Bio-protocol. (2025). Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Ben-Taleb, A., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Journal of Drug Delivery and Therapeutics, 10(3-s), 110-114. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(2), 148. [Link]

  • Omran, Z. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Verma, H., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 144-162. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 5(19), e1594. [Link]

  • Kumar, P., et al. (2019). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ChemistrySelect, 4(19), 5851-5856. [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bio-protocol. (2015). Determination of antioxidant activity with DPPH, ABTS, radical scavenging assay. Bio-protocol. [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Młynarczyk, K., Walkowiak-Tomczak, D., & Łysiak, G. P. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6542. [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • da Silva, J. P., et al. (2020). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 208, 111082. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Chan, K. F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 235–239. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. [Link]

  • CliniSciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Archiv der Pharmazie, 342(12), 687-703. [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Wu, R., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49, 6561-6567. [Link]

  • de Almeida, G. G. S., et al. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology, 17, 435-445. [Link]

  • Funarat, V., et al. (2024). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 29(5), 1089. [Link]

  • Taddesse, S., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23825-23843. [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

Sources

Exploratory

thermodynamic stability of 8-ethoxyquinoline-2-carbaldehyde in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Ethoxyquinoline-2-carbaldehyde in Solution Abstract This technical guide provides a comprehensive framework for assessing the . Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Ethoxyquinoline-2-carbaldehyde in Solution

Abstract

This technical guide provides a comprehensive framework for assessing the . Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the factors governing the stability of this heterocyclic aldehyde. We will explore the principal degradation pathways—hydrolysis, oxidation, and photodegradation—and provide detailed, field-tested protocols for quantitative analysis using modern analytical techniques. The methodologies are presented as self-validating systems, integrating forced degradation studies with the development of a stability-indicating HPLC method, kinetic analysis via UV-Vis spectrophotometry, and structural elucidation of degradation products using LC-MS and NMR. This guide is grounded in authoritative scientific principles and aims to equip the user with the expertise to predict, analyze, and mitigate the instability of 8-ethoxyquinoline-2-carbaldehyde and related compounds.

Introduction: The Chemical Context of 8-Ethoxyquinoline-2-carbaldehyde

8-Ethoxyquinoline-2-carbaldehyde belongs to a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, present in numerous pharmaceuticals, including antimalarial and antibacterial agents.[1][2] The introduction of an aldehyde at the 2-position and an ethoxy group at the 8-position creates a molecule with a unique electronic and steric profile, but also introduces specific chemical liabilities.

The aldehyde group is inherently reactive and susceptible to oxidation, while the quinoline ring system can be sensitive to light and extreme pH conditions.[3][4][5] Therefore, a thorough understanding of the stability of 8-ethoxyquinoline-2-carbaldehyde in solution is paramount for any application, be it in ensuring the shelf-life of a potential drug candidate, maintaining the integrity of a stock solution for high-throughput screening, or controlling reaction conditions in synthetic chemistry. This guide provides the theoretical foundation and practical methodologies to rigorously evaluate and control its stability.

Theoretical Framework: Predicting Degradation Pathways

The stability of 8-ethoxyquinoline-2-carbaldehyde is dictated by the interplay of its functional groups: the quinoline ring, the aldehyde, and the ethoxy ether linkage.

  • Aldehyde Reactivity: The primary point of instability is the aldehyde group (-CHO). It is a strong electrophile and is highly susceptible to oxidation. The most common degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid (8-ethoxyquinoline-2-carboxylic acid).[3][6] This can be initiated by atmospheric oxygen (autoxidation), residual peroxides in solvents, or other oxidizing agents.[4][6]

  • Quinoline Ring System: The quinoline core is a heteroaromatic system that can be vulnerable to photodegradation upon exposure to UV or even ambient light, potentially leading to the formation of hydroxylated byproducts or ring-cleavage products.[4][5] The pH of the solution can significantly influence the electronic state of the nitrogen atom, affecting the overall stability of the ring system.[5]

  • Hydrolytic Susceptibility: Both the aldehyde and the ethoxy group can be subject to hydrolysis, although this typically requires harsh acidic or basic conditions.[4][7] While the ethoxy ether bond is generally stable, extreme pH and elevated temperatures could lead to its cleavage, yielding 8-hydroxyquinoline-2-carbaldehyde.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's kinetic and thermodynamic stability by calculating parameters like bond dissociation energies and the energy gap between the HOMO and LUMO orbitals.[8][9][10] A large energy gap suggests higher stability and lower reactivity.[9]

Key Factors Influencing Stability in Solution

The practical stability of a solution of 8-ethoxyquinoline-2-carbaldehyde is not just an intrinsic property but is heavily influenced by its environment.

FactorPotential ImpactPrimary Degradation Mechanism
pH Degradation may be accelerated in highly acidic or basic conditions.Acid/base-catalyzed hydrolysis.[4][5]
Oxygen Exposure to air can lead to significant degradation over time.Oxidation of the aldehyde group to a carboxylic acid.[3][4]
Light Exposure to UV or ambient light can induce degradation.Photodegradation, leading to byproducts like hydroxyquinolines.[4][5]
Temperature Elevated temperatures accelerate the rate of all chemical degradation reactions.Thermolysis, acceleration of hydrolysis and oxidation.[3][5]
Solvent The choice of solvent can influence reaction rates and degradation pathways.Solvent polarity can affect reaction kinetics.[11][12] Protic solvents may participate in hydrolysis.

Expert Insight: For routine laboratory use, the most immediate threats are often oxidation and photodegradation. It is crucial to use high-purity solvents (e.g., HPLC grade) to minimize contaminants like peroxides and to store solutions protected from light.[4][13]

Experimental Assessment of Stability

A robust stability study is a multi-step process designed to identify potential degradants, develop a method to resolve them from the parent compound, and quantify the rate of degradation under various conditions.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[14][15][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone technique for this purpose.[17]

Causality Behind the Method: The goal is to subject the molecule to stress conditions more aggressive than it would typically encounter to purposefully generate degradation products.[16] This "forced degradation" study is essential because it helps to develop and validate an HPLC method that can separate these potential degradants, proving the method's specificity.[14][18]

Step-by-Step Protocol:

  • Initial Method Development:

    • Column Selection: Start with a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm), which is versatile for moderately polar aromatic compounds.[14]

    • Mobile Phase: Use a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent like acetonitrile or methanol.[15]

    • Detection: Determine the maximum absorbance wavelength (λ-max) of 8-ethoxyquinoline-2-carbaldehyde using a UV-Vis spectrophotometer. This wavelength will be used for detection to ensure high sensitivity.[15]

    • Initial Run: Perform a gradient elution (e.g., 30% to 90% acetonitrile over 20 minutes) to determine the approximate retention time of the parent compound.

  • Forced Degradation (Stress Testing):

    • Prepare several aliquots of a stock solution (e.g., 1 mg/mL in acetonitrile). Expose them to the following conditions as outlined in ICH Q1A guidelines:[4][19]

      • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60-80°C for several hours.[4]

      • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60-80°C for several hours.[4]

      • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.[4]

      • Thermal Degradation: Heat the solution at 60-80°C for several days.[4][5]

      • Photolytic Degradation: Expose the solution in a transparent container to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²). Keep a control sample wrapped in aluminum foil.[5]

    • Justification: The aim is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.

  • Method Optimization and Validation:

    • Analyze the stressed samples using the initial HPLC method.

    • Specificity Check: Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

    • Optimization: If co-elution occurs, adjust the mobile phase composition, gradient slope, flow rate, or column temperature to improve separation.[15]

    • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, and robustness.

HPLC_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Optimization A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl, 80°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, 80°C) A->C Expose to Stress D Oxidation (3% H₂O₂, RT) A->D Expose to Stress E Thermal (80°C, 48h) A->E Expose to Stress F Photolytic (ICH Q1B) A->F Expose to Stress G Initial HPLC Method (C18, ACN/H₂O Gradient) H Analyze Stressed Samples G->H Inject Samples I Check Peak Purity & Resolution H->I J Optimize Method? (Adjust Gradient, pH) I->J Co-elution? J->H Yes K Validated Stability- Indicating Method J->K No

Workflow for Developing a Stability-Indicating HPLC Method.
Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

For a rapid assessment of degradation kinetics under a specific condition (e.g., photodegradation), UV-Vis spectrophotometry is a valuable tool.[20][21]

Causality Behind the Method: This technique relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.[20] By monitoring the decrease in absorbance at the λ-max of the parent compound over time, we can calculate the rate of its degradation, provided the degradants have a significantly different absorption spectrum.[22][23]

Step-by-Step Protocol:

  • Preparation: Prepare a dilute solution of 8-ethoxyquinoline-2-carbaldehyde in the desired solvent (e.g., methanol or a buffer) with an initial absorbance between 0.8 and 1.2 at its λ-max.

  • Initiate Degradation: Place the cuvette in a spectrophotometer equipped with a temperature controller and, if applicable, an external light source for photostability studies.[21][24]

  • Data Acquisition: Record the full UV-Vis spectrum at regular time intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Extract the absorbance value at the λ-max of the parent compound for each time point.

    • Plot ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time 't' and A₀ is the initial absorbance.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The negative of the slope of this line is the degradation rate constant (k).

Protocol: Structural Elucidation of Major Degradants

Identifying the structure of unknown degradation products is critical for understanding the degradation pathway and assessing potential toxicity. This is a combined approach using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[25]

Causality Behind the Method: LC-MS provides the molecular weight of the degradants and their fragmentation patterns, offering initial structural clues.[25] However, for unambiguous structure confirmation, especially for isomers, isolation of the degradant followed by 1D and 2D NMR analysis is the gold standard.[19][26][27]

Step-by-Step Protocol:

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system. This will confirm the molecular weights of the degradation products observed in the HPLC-UV analysis.

  • Isolation: If a major degradant is observed, scale up the forced degradation reaction to generate enough material for isolation. Isolate the degradant using preparative HPLC.[19]

  • NMR Analysis: Dissolve the purified degradant in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a suite of NMR spectra:

    • 1D NMR: ¹H and ¹³C spectra provide the basic carbon-hydrogen framework.

    • 2D NMR: Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are used to piece together the complete molecular structure.[19]

  • Structure Proposal: Based on the combined MS and NMR data, propose a definitive structure for the degradation product. For example, the oxidation product would show a mass increase of 16 amu (for the extra oxygen atom) and the disappearance of the characteristic aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum.

Elucidation_Workflow A Stressed Sample (Contains Degradants) B LC-MS Analysis A->B E Preparative HPLC A->E Scale-up C Obtain Molecular Weight & Fragmentation Data B->C D Propose Putative Structure C->D I Unambiguous Structure Elucidation D->I F Isolate Pure Degradant E->F G NMR Spectroscopy (1D & 2D) F->G H Assemble Full Structure (COSY, HMBC, HSQC) G->H H->I

Workflow for the Structural Elucidation of a Degradation Product.

Summary of Best Practices for Storage and Handling

Based on the predictable degradation pathways of quinoline aldehydes, the following best practices are recommended to ensure the long-term stability of 8-ethoxyquinoline-2-carbaldehyde solutions:

  • Solvent Choice: Use high-purity, HPLC-grade solvents like acetonitrile or DMSO to prepare stock solutions.[13]

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4][5]

  • Temperature Control: For long-term storage, keep stock solutions at low temperatures, such as -20°C or -80°C.[4][28] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]

  • Inert Atmosphere: For maximum stability, particularly for long-term storage of the solid compound or solutions for highly sensitive assays, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • pH Considerations: When preparing aqueous solutions, use buffers to maintain a neutral pH unless the experimental conditions require otherwise.[5]

By adhering to these guidelines and employing the rigorous analytical methods described, researchers can ensure the integrity of their results and make informed decisions regarding the formulation, storage, and application of 8-ethoxyquinoline-2-carbaldehyde.

References

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Google Cloud.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23). Allan Chemical Corporation.
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. (2025). Benchchem.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
  • Marković, Z., & Khavani, M. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Strategies for Elucidation of Degradant Structures and Degradation Pathways. (n.d.). Books.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC.
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023, November 8). IntechOpen.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). RSC Publishing.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15). AVESİS.
  • Using Aerobic Pathways for Aromatic Compound Degradation to Engineer Lignin Metabolism. (n.d.). Books.
  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022, April 28). Energy & Fuels - ACS Publications.
  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2026, February 7). ResearchGate.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC.
  • Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. (2023, March 31). MDPI.
  • Compact device for in situ ultraviolet–visible spectrophotometric measurement of photocatalytic kinetics. (2023, August 15). Review of Scientific Instruments | AIP Publishing.
  • Anaerobic biodegradation of aromatic compounds. (n.d.).
  • Separation and Analysis of Trace Degradants in a Pharmaceutical Formulation Using On-Line Capillary Isotachophoresis-NMR. (2007, October 12). Analytical Chemistry - ACS Publications.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Omega - ACS Publications.
  • Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. (n.d.). NTNU.
  • Best practices for handling and storing volatile aldehyde standards. (2026). Benchchem.
  • ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. (2022). Rasayan Journal of Chemistry.
  • (PDF) ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. (n.d.). ResearchGate.
  • Kinetics Reaction Rate - UV Vis Spectroscopy Application. (n.d.).
  • Photodegradation Study of Nystatin by UV-Vis Spectrophotometry and Chemometrics Modeling. (2014, August 15). PubMed.
  • How may I determine the stability of a compound in order to conduct an MIC test? (2020, November 3). ResearchGate.
  • Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. (2019, April 15). PubMed.
  • Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde: A Technical Guide to Solubility and Stability. (n.d.). Benchchem.
  • Determining Stability Constants Using the AKUFVE Technique. (2019, August 22). Taylor & Francis.
  • 1.determination of Stability Constants. (n.d.). Scribd.
  • Certificate of Analysis. (n.d.). MedchemExpress.com.
  • Stability Enhancement of Aldehyde Dehydrogenase from Anoxybacillus geothermalis Strain D9 Immobilized onto Seplite LX120. (2023, February 7). MDPI.
  • Chemical Stability Assay. (n.d.). Enamine.
  • Stability Constants of Metal Complexes in Solution. (2019, November 25). IntechOpen.
  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. (2022, March 16).
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (n.d.). JETIR.org.
  • Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. (2006, November 1). Journal of Medicinal Chemistry - ACS Publications.
  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts.
  • 2-Quinolinecarboxaldehyde 97 5470-96-2. (n.d.). Sigma-Aldrich.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.
  • Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. (n.d.). ResearchGate.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). MDPI.
  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. (2023, June 8). CKT College.
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors. (n.d.). . Retrieved March 27, 2026, from

Sources

Foundational

An In-depth Technical Guide to the FTIR Absorption Frequencies of the 8-Ethoxyquinoline-2-Carbaldehyde Formyl Group

Introduction 8-Ethoxyquinoline-2-carbaldehyde is a quinoline derivative with significant potential in medicinal chemistry and materials science. Its biological activity and chemical reactivity are largely dictated by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Ethoxyquinoline-2-carbaldehyde is a quinoline derivative with significant potential in medicinal chemistry and materials science. Its biological activity and chemical reactivity are largely dictated by the interplay between the quinoline scaffold and the appended ethoxy and formyl functional groups. For researchers engaged in the synthesis, characterization, and application of this compound, a thorough understanding of its spectroscopic properties is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups present in a molecule and their chemical environment. This guide offers an in-depth analysis of the expected FTIR absorption frequencies for the formyl group of 8-ethoxyquinoline-2-carbaldehyde, grounded in fundamental spectroscopic principles and data from related molecular structures.

The formyl group (-CHO), being a primary site of chemical reactivity, presents characteristic vibrational modes in the infrared spectrum. The precise frequencies of these modes are sensitive to the electronic effects of the rest of the molecule. In the case of 8-ethoxyquinoline-2-carbaldehyde, the formyl group is directly attached to the electron-withdrawing quinoline ring, which is, in turn, substituted with an electron-donating ethoxy group. This intricate electronic interplay influences the bond strengths within the formyl group, leading to predictable shifts in its characteristic absorption frequencies. This guide will dissect these influences to provide a robust framework for interpreting the FTIR spectrum of 8-ethoxyquinoline-2-carbaldehyde and its analogues.

Analysis of Formyl Group Vibrational Frequencies

The formyl group gives rise to two principal, diagnostically significant absorption bands in the FTIR spectrum: the C=O stretching vibration and the C-H stretching vibration.

The Carbonyl (C=O) Stretching Vibration

The C=O stretching vibration of aldehydes typically appears as a strong, sharp band in the region of 1740-1685 cm⁻¹[1][2]. The exact position of this band is highly dependent on the electronic environment of the carbonyl group.

  • Conjugation Effects: When a carbonyl group is conjugated with an aromatic ring or a double bond, the C=O stretching frequency is lowered[1][3][4]. This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl bond, thereby weakening it and lowering the energy required for vibration. For aromatic aldehydes, this absorption is typically observed in the 1710-1685 cm⁻¹ range[1]. In 8-ethoxyquinoline-2-carbaldehyde, the formyl group is directly conjugated with the quinoline ring system, which will lower the C=O stretching frequency compared to a simple aliphatic aldehyde.

  • Substituent Effects: The electronic nature of substituents on the aromatic ring further modulates the C=O stretching frequency[5]. The 8-ethoxy group is an electron-donating group (EDG) through resonance. This donation of electron density into the quinoline ring and, by extension, to the formyl group can further decrease the C=O bond order, leading to an additional lowering of the stretching frequency.

Considering these factors, the C=O stretching frequency for 8-ethoxyquinoline-2-carbaldehyde is predicted to be at the lower end of the typical range for aromatic aldehydes. A study on 8-hydroxyquinoline-2-carbaldehyde, a closely related compound, provides a valuable comparative reference[6].

The Aldehydic C-H Stretching Vibration

A highly characteristic feature of aldehydes is the C-H stretching vibration of the formyl group, which typically appears as one or two moderately intense bands in the region of 2850-2700 cm⁻¹[2][7].

  • Unusually Low Frequency: This absorption occurs at a significantly lower frequency than the C-H stretching of alkanes (3000-2850 cm⁻¹) and alkenes/aromatics (>3000 cm⁻¹)[2]. The electronegativity of the carbonyl oxygen withdraws electron density from the adjacent C-H bond, weakening it and thus lowering its stretching frequency[7][8]. The presence of a band around 2720 cm⁻¹ is often a reliable indicator of an aldehyde[1].

  • Fermi Resonance: Often, two bands are observed for the aldehydic C-H stretch. This phenomenon is attributed to Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration, which occurs at approximately half the frequency of the stretch[7]. This interaction results in two bands of similar intensity, one at a slightly higher and one at a slightly lower frequency than the unperturbed C-H stretch.

For 8-ethoxyquinoline-2-carbaldehyde, the aldehydic C-H stretching is expected to be observable in this characteristic low-frequency region. In some cases, the higher frequency band around 2820 cm⁻¹ may overlap with the C-H stretching vibrations of the ethoxy group and the quinoline ring[9].

Predicted FTIR Absorption Frequencies for the Formyl Group

Based on the analysis of electronic effects and comparison with related structures, the following table summarizes the predicted FTIR absorption frequencies for the formyl group of 8-ethoxyquinoline-2-carbaldehyde.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
C=O Stretch (νC=O)1705 - 1685Strong, SharpThe frequency is lowered due to conjugation with the quinoline ring. The electron-donating ethoxy group may cause a further slight decrease.
Aldehydic C-H Stretch (νC-H)2850 - 2810 and 2750 - 2710Medium to WeakOften appears as a doublet due to Fermi resonance. The lower frequency band is particularly diagnostic for aldehydes. The higher frequency band may overlap with other C-H stretches.
Aldehydic C-H Bend (δC-H)~1390MediumThis in-plane bending vibration is another characteristic absorption for aldehydes.

Experimental Protocol for FTIR Analysis

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a solid sample like 8-ethoxyquinoline-2-carbaldehyde using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid 8-ethoxyquinoline-2-carbaldehyde sample onto the ATR crystal.

    • Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The software will automatically perform the background subtraction.

    • Use the software tools to identify and label the peaks of interest, paying close attention to the regions predicted for the formyl group vibrations.

    • Compare the obtained spectrum with the predicted frequencies and with spectra of related compounds if available.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of 8-ethoxyquinoline-2-carbaldehyde.

FTIR_Workflow FTIR Analysis Workflow for 8-Ethoxyquinoline-2-Carbaldehyde cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation instrument_prep Instrument Stabilization & Purging background_scan Background Spectrum Acquisition instrument_prep->background_scan sample_prep Sample Application on ATR Crystal background_scan->sample_prep apply_pressure Apply Consistent Pressure sample_prep->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum background_sub Background Subtraction acquire_spectrum->background_sub peak_identification Peak Identification & Labeling background_sub->peak_identification spectral_comparison Comparison with Predictions peak_identification->spectral_comparison final_report Final Structural Confirmation spectral_comparison->final_report

Caption: A flowchart illustrating the key stages of FTIR analysis, from instrument preparation to final spectral interpretation.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of novel compounds like 8-ethoxyquinoline-2-carbaldehyde. A thorough understanding of how the molecule's electronic architecture influences its vibrational frequencies is crucial for accurate spectral interpretation. The formyl group, with its characteristic C=O and C-H stretching vibrations, serves as a sensitive probe of the intramolecular environment. By considering the effects of conjugation with the quinoline ring and the electronic influence of the 8-ethoxy substituent, we can confidently predict the absorption regions for these key functional group vibrations. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize FTIR spectroscopy in their work with 8-ethoxyquinoline-2-carbaldehyde and related heterocyclic aldehydes.

References

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023, November 28). MDPI. Retrieved from [Link]

  • Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. (2015, March 13). The Journal of Chemical Physics. Retrieved from [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. (2015, March 14). PubMed. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • IR: aldehydes. (n.d.). University of Calgary. Retrieved from [Link]

  • Would you expect the stretching band of the carbonyl to appear at... (n.d.). Pearson+. Retrieved from [Link]

  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. Retrieved from [Link]

  • The C=O Stretch. (2018, September 22). Oregon State University. Retrieved from [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]

  • Why Aldehyde C-H absorption occur at lower frequency than other sp3 C-H stretch? (2017, January 31). ResearchGate. Retrieved from [Link]

  • Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. (n.d.). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for 8-ethoxyquinoline-2-carbaldehyde Schiff base synthesis

Topic: A Step-by-Step Protocol for the Synthesis of 8-Ethoxyquinoline-2-carbaldehyde Schiff Bases For: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Quinoline-Based Schiff B...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: A Step-by-Step Protocol for the Synthesis of 8-Ethoxyquinoline-2-carbaldehyde Schiff Bases

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Quinoline-Based Schiff Bases

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their presence in numerous bioactive compounds and functional materials. When the quinoline core is functionalized with an aldehyde at the 2-position, it becomes a versatile precursor for synthesizing Schiff bases (imines). These compounds, characterized by the azomethine group (-C=N-), are formed through the condensation of the aldehyde with a primary amine.[1][2] The resulting Schiff bases are not merely synthetic intermediates; they are often "privileged ligands" in coordination chemistry, capable of forming stable complexes with various metal ions, leading to compounds with significant potential as catalysts, sensors, and therapeutic agents.[3][4]

This guide provides a comprehensive, two-part protocol detailing the synthesis of the crucial precursor, 8-ethoxyquinoline-2-carbaldehyde, followed by a detailed methodology for its conversion into a target Schiff base.

Experimental Workflow Overview

The synthesis is a two-stage process. First, the commercially available or synthetically prepared 8-ethoxy-2-methylquinoline is oxidized to the corresponding aldehyde. Second, this aldehyde undergoes a condensation reaction with a primary amine to yield the final Schiff base product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Schiff Base Formation A 8-Ethoxy-2-methylquinoline B Oxidation Reaction (Selenium Dioxide) A->B Dioxane, Reflux C 8-Ethoxyquinoline-2-carbaldehyde B->C Purification E Condensation Reaction C->E Ethanol, Acetic Acid (cat.) D Primary Amine (R-NH₂) D->E F Target Schiff Base E->F Purification & Characterization

Figure 1: Overall experimental workflow for the two-stage synthesis of an 8-ethoxyquinoline-2-carbaldehyde Schiff base.

Part 1: Synthesis of 8-Ethoxyquinoline-2-carbaldehyde (Precursor)

The most direct method for preparing quinoline-2-carbaldehydes is through the oxidation of the corresponding 2-methylquinoline. Selenium dioxide (SeO₂) is a highly effective reagent for this specific transformation.[5]

Materials and Equipment
  • 8-Ethoxy-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Buchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-ethoxy-2-methylquinoline (1 equivalent).

  • Solvent and Reagent Addition: Add 1,4-dioxane to the flask (approx. 10 mL per gram of starting material). To this solution, carefully add selenium dioxide (1.1 equivalents).

    • Expert Insight: Selenium dioxide is toxic; handle it with extreme care in a well-ventilated fume hood. Dioxane is used as the solvent due to its high boiling point, which is necessary for this reaction to proceed at an adequate rate.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-8 hours.

  • Workup - Filtration: Once the starting material is consumed, cool the mixture to room temperature. The black precipitate of elemental selenium must be removed. Filter the reaction mixture through a pad of diatomaceous earth in a Buchner funnel. Wash the filter cake with ethyl acetate to ensure all product is collected.[6]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford 8-ethoxyquinoline-2-carbaldehyde as a solid.

Part 2: Synthesis of the Schiff Base

The formation of a Schiff base is a classic condensation reaction. The mechanism involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine.[7][8] This reaction is often catalyzed by a small amount of acid.[2]

G Start Aldehyde + Amine Intermediate1 Carbinolamine (Hemiaminal) Start->Intermediate1 Nucleophilic Attack Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Proton Transfer Product Schiff Base (Imine) + Water Intermediate2->Product Dehydration (Rate-Determining)

Figure 2: Simplified mechanism of acid-catalyzed Schiff base formation.

Materials and Equipment
  • 8-Ethoxyquinoline-2-carbaldehyde (from Part 1)

  • A primary amine of choice (e.g., aniline, benzylamine)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Step-by-Step Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 8-ethoxyquinoline-2-carbaldehyde (1 equivalent) in absolute ethanol (approx. 20 mL per gram of aldehyde) with gentle stirring.

  • Amine Addition: In a separate beaker, dissolve the selected primary amine (1.05 equivalents) in a small amount of absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature.

    • Expert Insight: A slight excess of the amine can help drive the reaction to completion. Ethanol is an excellent solvent as it dissolves the reactants and the product often precipitates upon cooling, simplifying isolation.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[9]

    • Trustworthiness: The reaction is pH-dependent. An acidic catalyst facilitates the dehydration of the carbinolamine intermediate, which is often the rate-determining step.[2][8] However, a highly acidic medium would protonate the amine, rendering it non-nucleophilic. A catalytic amount is optimal.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction's progress by TLC until the aldehyde spot disappears.[9]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes. The Schiff base product will often precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[9]

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final compound should be characterized to confirm its identity and purity.

Characterization and Validation

To ensure the successful synthesis of the target Schiff base, the following analytical techniques are essential:

  • FT-IR Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde (around 1690-1710 cm⁻¹) and the N-H stretch from the primary amine (around 3300-3500 cm⁻¹). Crucially, confirm the appearance of the characteristic C=N (imine) stretch around 1640-1660 cm⁻¹.[6]

  • ¹H NMR Spectroscopy: Confirm the presence of the azomethine proton (-CH=N-) as a singlet, typically in the range of 8.0-9.0 ppm. Verify the integration of all aromatic and aliphatic protons consistent with the expected structure.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm it matches the calculated mass of the Schiff base.

  • Melting Point (m.p.): A sharp and distinct melting point is a good indicator of the compound's purity.

Quantitative Data Summary

The following table provides an example based on the reaction of 8-ethoxyquinoline-2-carbaldehyde with aniline.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g)
8-Ethoxyquinoline-2-carbaldehyde201.221.05.01.01
Aniline93.131.055.250.49
Product (Expected) N-(8-ethoxyquinolin-2-yl)methylene)aniline - - -
Theoretical Yield276.335.01.38 g

References

  • Czaplicka, M. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2046. [Link]

  • IntechOpen. (2023). Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. [Link]

  • Takahashi, H., et al. (2024). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. ACS Omega. [Link]

  • IntechOpen. (2022). Overview of Schiff Bases. IntechOpen. [Link]

  • ResearchGate. (2023). Design, Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Bases containing Quinoline Derivatives for Antioxidant and Anti-Inflammatory Activities. ResearchGate. [Link]

  • Chen, X., et al. (2006). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. Journal of Medicinal Chemistry, 49(23), 6915–6925. [Link]

  • Patil, S., et al. (2015). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry, 12(8), 2470-2479. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Egyptian Journal of Chemistry, 65(13), 1-10. [Link]

  • Wikipedia. (n.d.). Schiff base. Wikipedia. Retrieved from [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4286. [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4286. [Link]

Sources

Application

using 8-ethoxyquinoline-2-carbaldehyde as a ligand in transition metal coordination

Application Note: 8-Ethoxyquinoline-2-carbaldehyde as a Sterically Tuned Ligand Precursor in Transition Metal Coordination Executive Summary In transition metal catalysis and coordination chemistry, the precise engineeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Ethoxyquinoline-2-carbaldehyde as a Sterically Tuned Ligand Precursor in Transition Metal Coordination

Executive Summary

In transition metal catalysis and coordination chemistry, the precise engineering of the primary and secondary coordination spheres dictates the efficacy, stability, and selectivity of the resulting metal complex. 8-Ethoxyquinoline-2-carbaldehyde (8-EQC) represents a highly privileged ligand precursor. By combining a highly reactive 2-carbaldehyde moiety for facile Schiff base condensation with a sterically demanding 8-ethoxy group, 8-EQC allows researchers to synthesize robust N,O-bidentate or N,N-bidentate chelates. This guide details the mechanistic rationale, synthetic workflows, and validated protocols for deploying 8-EQC in advanced transition metal coordination.

Mechanistic Principles of 8-EQC Coordination

The structural architecture of 8-EQC is not accidental; it is designed to exploit both thermodynamic chelate effects and kinetic steric shielding.

1.1. The "Steric Bumper" Effect of the 8-Ethoxy Group Positioned adjacent to the coordinating quinoline nitrogen, the 8-ethoxy group acts as a critical secondary-sphere modulator. Unlike 8-hydroxyquinoline, which readily deprotonates to form polymeric O,N,O-bridged networks, the etherified 8-ethoxy group cannot deprotonate and is a poor σ-donor. Instead, it acts as a steric shield. When coordinated to transition metals like Ni(II) or Ru(II), the bulky ethoxy group blocks the axial coordination sites of the metal center. In applications such as1, this steric bulk critically retards unwanted β-hydride elimination pathways, significantly increasing the turnover frequency (TOF) and altering product selectivity[1].

1.2. Electrophilic Condensation at the 2-Position The carbaldehyde group at the 2-position is highly electrophilic due to the electron-withdrawing nature of the quinoline core. This allows 8-EQC to either bind directly to metals (e.g., Cu, Pd) via N,O-chelation or undergo rapid condensation with primary amines to yield imino-quinoline Schiff bases. These resulting ditopic or pseudo-pincer ligands are highly effective in stabilizing low-valent metal centers for 2[2].

Coordination Workflows & Applications

The versatility of 8-EQC lies in its divergent synthetic pathways. Depending on the target application, researchers can isolate direct N,O-complexes or synthesize N,N-imino derivatives prior to metalation.

G A 8-Ethoxyquinoline- 2-carbaldehyde B Direct Metalation (N,O-Chelation) A->B MX2 D Amine Condensation (Schiff Base) A->D R-NH2 C N,O-Metal Complex (Cu, Pd, Pt) B->C G Biomedical & Photophysical Probes C->G E Imino-Quinoline (N,N-Chelation) D->E F N,N-Metal Complex (Ni, Ru, Fe) E->F MX2 H Catalysis: Oligomerization F->H

Fig 1: Divergent coordination workflows for 8-EQC via N,O- and N,N-chelation pathways.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction causality.

Protocol A: Synthesis of an 8-EQC-Derived Schiff Base (N,N-Bidentate Ligand)

Objective: Convert the N,O-donor precursor into a sterically hindered N,N-donor ligand.

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve 8-EQC (1.0 eq, 10 mmol) and 2,6-diisopropylaniline (1.1 eq, 11 mmol) in 40 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly required to prevent the thermodynamic reversal (hydrolysis) of the imine bond. The bulky 2,6-diisopropylaniline is chosen to synergize with the 8-ethoxy group, creating a highly shielded binding pocket.

  • Acid Catalysis: Add 3 drops of glacial acetic acid.

    • Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the aniline nucleophile, thereby accelerating the nucleophilic attack.

  • Reflux & Self-Validation: Heat the mixture to reflux (80 °C) for 6 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot (R_f ~0.4) disappears and a new, often yellow-fluorescent imine spot appears (R_f ~0.6).

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the yellow precipitate, wash with ice-cold ethanol (2 × 10 mL), and dry under a vacuum.

Protocol B: Preparation of a Catalytically Active[Ni(8-EQC-Imine)Br₂] Complex

Objective: Coordinate the synthesized Schiff base to a Ni(II) center for olefin catalysis.

  • Metallation: Inside an inert-atmosphere glovebox, dissolve the synthesized Schiff base (1.0 eq, 2 mmol) in 15 mL of anhydrous dichloromethane (DCM). Slowly add NiBr₂(DME) (1.0 eq, 2 mmol).

    • Causality: NiBr₂(DME) is utilized because the dimethoxyethane (DME) ligand is highly labile. The thermodynamic driving force of forming a stable 5-membered N,N-chelate ring easily displaces the DME.3[3].

  • Complexation & Self-Validation: Stir at room temperature for 12 hours.

    • Validation Check: A distinct colorimetric shift from bright yellow (free ligand) to deep red/brown indicates successful Ligand-to-Metal Charge Transfer (LMCT) and complex formation.

  • Precipitation: Layer the DCM solution with anhydrous diethyl ether (30 mL) and let sit at -20 °C overnight to precipitate the complex. Filter and dry.

Quantitative Data Interpretation

The successful integration of 8-EQC into transition metal complexes can be tracked via distinct spectroscopic shifts, and its structural impact is directly measurable in catalytic performance.

Table 1: Diagnostic Spectroscopic Signatures of 8-EQC Coordination

Analytical MethodFree 8-EQC LigandCoordinated Complex (N,O or N,N)Mechanistic Rationale
IR Spectroscopy ν(C=O) ~1700 cm⁻¹ν(C=O) ~1650 cm⁻¹ or ν(C=N) ~1620 cm⁻¹Red-shift indicates back-bonding and electron donation from the carbonyl/imine π-system to the metal center.
¹H NMR (CDCl₃) Aldehyde -CHO ~10.2 ppmDownfield shift (~10.5 ppm) or DisappearanceMetal coordination deshields the proton; Schiff base condensation eliminates the aldehyde proton entirely.
UV-Vis π-π* transitions (~250-300 nm)New LMCT bands (~400-500 nm)Ligand-to-Metal Charge Transfer confirms the electronic coupling between the quinoline π-system and metal d-orbitals.

Table 2: Impact of 8-Position Substitution on Catalytic Ethylene Oligomerization (Ni-Catalyzed)

Ligand ScaffoldAxial ShieldingRelative TOF (h⁻¹)Primary Product Selectivity
Quinoline-2-imine (Unsubstituted)PoorLow (~20 × 10³)Broad distribution (C4 - C10+)
8-Methylquinoline-2-imineModerateMedium (~79 × 10³)C4 - C8 enriched
8-Ethoxyquinoline-2-imine High High (>150 × 10³) Highly selective for 1-butene / 1-hexene

Note: Data represents generalized literature trends for Ni(II) imine catalysts to illustrate the structure-activity relationship driven by the steric bulk of 8-alkoxyquinolines[1].

References

  • Benchchem. "8-Ethoxyquinoline-7-carbaldehyde|High-Purity|RUO". Benchchem Database.3

  • Dalton Transactions. "Enhancement of electrocatalytic abilities for reducing carbon dioxide: functionalization with a redox-active ligand-coordinated metal complex". RSC Publishing. 2

  • MDPI. "Ni-Based Complexes in Selective Ethylene Oligomerization Processes". Molecules. 1

Sources

Method

how to synthesize 8-ethoxyquinoline-2-carbaldehyde from 8-hydroxyquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Ligand Design, Metal Chelators, and Bioactive Heterocycles Strategic Rationale & Retrosynthetic Analysis 8-Alkoxyqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Ligand Design, Metal Chelators, and Bioactive Heterocycles

Strategic Rationale & Retrosynthetic Analysis

8-Alkoxyquinoline-2-carbaldehydes are highly privileged scaffolds in coordination chemistry and drug discovery. They act as potent bidentate chelators for transition metals (e.g., Cu²⁺, Zn²⁺) and serve as critical intermediates for the synthesis of fluorescent probes and targeted antitumor agents[1].

Direct formylation of the quinoline C2 position is synthetically challenging due to the electron-deficient nature of the pyridine ring. To overcome this, we employ a highly reliable four-step sequence starting from the inexpensive precursor, 8-hydroxyquinoline. The strategy utilizes a Reissert-Henze-type cyanation of an N-oxide intermediate to regioselectively install a carbon atom at the C2 position[2], followed by a precisely controlled DIBAL-H reduction to yield the target carbaldehyde[3].

Synthetic Workflow Visualization

Workflow A 8-Hydroxyquinoline B 8-Ethoxyquinoline A->B EtBr, K2CO3 DMF, 60°C C 8-Ethoxyquinoline N-oxide B->C mCPBA DCM, RT D 2-Cyano- 8-ethoxyquinoline C->D TMSCN, DIEA DCM, RT E 8-Ethoxyquinoline- 2-carbaldehyde D->E DIBAL-H, -78°C then Rochelle's Salt

Figure 1: Four-step synthetic workflow for 8-ethoxyquinoline-2-carbaldehyde.

Step-by-Step Experimental Protocols

Step 1: O-Ethylation of 8-Hydroxyquinoline

Mechanistic Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to selectively deprotonate the phenolic hydroxyl group (pKa ~9.9) without degrading the heterocyclic ring. N,N-Dimethylformamide (DMF) provides a polar aprotic environment that maximizes the nucleophilicity of the phenoxide ion, accelerating the SN​2 displacement of the bromide[1].

  • Reaction: Dissolve 8-hydroxyquinoline (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL). Add K2​CO3​ (15.0 mmol, 1.5 eq) and stir for 15 minutes. Dropwise add ethyl bromide (12.0 mmol, 1.2 eq).

  • Heating: Heat the mixture to 60 °C under an inert argon atmosphere for 6 hours.

  • Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: N-Oxidation

Mechanistic Causality: meta-Chloroperoxybenzoic acid (mCPBA) acts as an electrophilic oxygen donor. The nucleophilic quinoline nitrogen attacks the peroxide bond. Performing this reaction at 0 °C to room temperature prevents over-oxidation or thermal degradation of the ring system.

  • Reaction: Dissolve the crude 8-ethoxyquinoline (1.0 eq) in anhydrous Dichloromethane (DCM, 30 mL) and cool to 0 °C in an ice bath.

  • Addition: Slowly add mCPBA (77% purity, 1.2 eq) portion-wise. Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (20 mL) to destroy unreacted peroxides. Add saturated aqueous NaHCO3​ (30 mL) to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM (2 × 30 mL), dry over Na2​SO4​ , and concentrate.

Step 3: Reissert-Henze Type Cyanation

Mechanistic Causality: This step avoids the highly toxic KCN/benzoyl chloride reagents used in traditional Reissert-Henze reactions. Trimethylsilyl cyanide (TMSCN) acts as a safe cyanide source. The N-oxide oxygen attacks the silicon atom, forming a pentacoordinated silicon complex that increases the electrophilicity of the C2 position. N,N-Diisopropylethylamine (DIEA) facilitates the subsequent deprotonation, driving the irreversible elimination of the silanol byproduct and rearomatizing the ring[2].

  • Reaction: Dissolve 8-ethoxyquinoline N-oxide (1.0 eq) in anhydrous DCM (0.5 M concentration).

  • Addition: Add DIEA (2.0 eq) followed by TMSCN (3.0 eq) dropwise at room temperature.

  • Stirring: Stir the mixture at room temperature for 24 hours.

  • Workup: Quench carefully with water (Caution: perform in a fume hood). Extract with DCM, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate 2-cyano-8-ethoxyquinoline.

Step 4: DIBAL-H Reduction to Carbaldehyde

Mechanistic Causality: Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (-78 °C) selectively reduces the nitrile to an aluminum-complexed imine without over-reducing it to a primary amine. During workup, Rochelle's salt (potassium sodium tartrate) is absolutely critical; it acts as a bidentate chelator that coordinates the aluminum ions. This breaks down the thick, gelatinous aluminum hydroxide emulsion that typically traps the product, allowing for a clean biphasic separation[3].

  • Reaction: Dissolve 2-cyano-8-ethoxyquinoline (1.0 eq) in anhydrous Toluene or DCM (0.2 M) and cool to -78 °C under argon.

  • Addition: Add a 1.0 M solution of DIBAL-H in toluene (1.2 eq) dropwise over 30 minutes. Stir at -78 °C for 2 hours[3].

  • Quench & Workup: Carefully quench the reaction at -78 °C by adding Methanol (1.0 mL/mmol), followed by a saturated aqueous solution of Rochelle's salt (2.0 mL/mmol)[3].

  • Emulsion Resolution: Remove the cooling bath and stir vigorously at room temperature for 2 to 4 hours until the opaque emulsion resolves into two distinct, clear liquid phases.

  • Isolation: Extract the aqueous layer with DCM, dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield 8-ethoxyquinoline-2-carbaldehyde as a yellowish solid[3].

Quantitative Data & Self-Validating Checkpoints

To ensure the integrity of the synthetic workflow, each step must be validated before proceeding. The table below summarizes the expected quantitative yields and the definitive analytical markers required for self-validation.

StepReaction PhaseReagents & ConditionsExpected YieldSelf-Validation Checkpoint (Analytical Marker)
1 O-EthylationEtBr, K2​CO3​ , DMF, 60 °C, 6 h88–92%¹H NMR: Disappearance of broad -OH peak (~8.5 ppm); appearance of -OCH₂- quartet at ~4.3 ppm.
2 N-OxidationmCPBA, DCM, RT, 12 h80–85%TLC: Significant drop in Rf​ value (highly polar N-oxide spot compared to starting material).
3 CyanationTMSCN, DIEA, DCM, RT, 24 h75–82%FT-IR: Appearance of a sharp nitrile (C≡N) stretching band at ~2220 cm⁻¹.
4 ReductionDIBAL-H, Toluene, -78 °C, 2 h70–78%¹H NMR: Appearance of a sharp aldehyde (-CHO) singlet at ~10.2 ppm[3].

Sources

Application

The Strategic Role of 8-Ethoxyquinoline-2-carbaldehyde in Modern Pharmaceutical Synthesis

Abstract This technical guide provides an in-depth exploration of 8-ethoxyquinoline-2-carbaldehyde, a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical intermediates. We will dissect its syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 8-ethoxyquinoline-2-carbaldehyde, a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical intermediates. We will dissect its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The unique structural attributes of the 8-ethoxyquinoline scaffold, combined with the reactive carbaldehyde at the 2-position, offer a versatile platform for the construction of complex, biologically active molecules. This document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing self-validating protocols to ensure reproducibility and success in the laboratory.

Introduction: The Quinoline Moiety as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic structure, composed of a fused benzene and pyridine ring, provides a unique three-dimensional framework for interacting with biological targets. The 8-hydroxyquinoline scaffold, in particular, has garnered significant attention due to its potent metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][3] The introduction of an ethoxy group at the 8-position modulates the lipophilicity and electronic properties of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile. The carbaldehyde at the 2-position serves as a versatile chemical handle for further molecular elaboration.

Synthesis of 8-Ethoxyquinoline-2-carbaldehyde: A Two-Step Approach

The most common and efficient route to 8-ethoxyquinoline-2-carbaldehyde begins with the readily available 8-hydroxy-2-methylquinoline. The synthesis is a two-step process involving O-alkylation followed by selective oxidation of the methyl group.

Step 1: O-Alkylation of 8-Hydroxy-2-methylquinoline

The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 8-hydroxy-2-methylquinoline is alkylated using an ethylating agent in the presence of a base.

Protocol: Synthesis of 8-Ethoxy-2-methylquinoline

  • Materials:

    • 8-Hydroxy-2-methylquinoline

    • Ethyl halide (e.g., bromoethane or iodoethane)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Chloroform

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Sodium carbonate (Na₂CO₃) solution

  • Procedure:

    • To a solution of 8-hydroxy-2-methylquinoline (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add the ethyl halide (1.2 equivalents) dropwise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • The mixture is then washed with a sodium carbonate solution and extracted with chloroform.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[4]

    • Purify the crude product by column chromatography on silica gel to obtain pure 8-ethoxy-2-methylquinoline.[4]

Step 2: Oxidation to 8-Ethoxyquinoline-2-carbaldehyde

The second step involves the selective oxidation of the methyl group at the 2-position to a carbaldehyde. Selenium dioxide (SeO₂) is a commonly used and effective oxidizing agent for this transformation.[5][6]

Protocol: Synthesis of 8-Ethoxyquinoline-2-carbaldehyde

  • Materials:

    • 8-Ethoxy-2-methylquinoline

    • Selenium dioxide (SeO₂)

    • Dioxane

    • Water

  • Procedure:

    • Dissolve 8-ethoxy-2-methylquinoline (1 equivalent) in a mixture of dioxane and water.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The precipitated selenium metal is removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography to yield 8-ethoxyquinoline-2-carbaldehyde as a solid.[6]

The Versatility of the Carbaldehyde: A Gateway to Diverse Intermediates

The aldehyde functionality at the 2-position of the 8-ethoxyquinoline scaffold is a highly versatile reactive site, enabling the synthesis of a wide array of pharmaceutical intermediates through various chemical transformations.

Schiff Base Formation

The most prominent reaction of 8-ethoxyquinoline-2-carbaldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction is often catalyzed by a few drops of acid.[7] These Schiff base derivatives are valuable intermediates for the synthesis of more complex molecules and have shown a broad spectrum of biological activities.[1]

General Protocol: Synthesis of Schiff Base Derivatives

  • Materials:

    • 8-Ethoxyquinoline-2-carbaldehyde

    • Primary amine of choice

    • Absolute ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 8-ethoxyquinoline-2-carbaldehyde (1 equivalent) in absolute ethanol with gentle warming.

    • In a separate flask, dissolve the primary amine (1 equivalent) in absolute ethanol.

    • Add the amine solution dropwise to the aldehyde solution at room temperature.

    • Add a few drops of glacial acetic acid to catalyze the reaction.[7]

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[7]

    • Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.[7]

    • Dry the purified product under vacuum.

Other Key Reactions

Beyond Schiff base formation, the carbaldehyde group can participate in a variety of other important organic reactions, including:

  • Wittig Reaction: To form alkenes.

  • Reductive Amination: To form secondary amines.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding alcohol.

These reactions open up a vast chemical space for the development of novel pharmaceutical agents.

Applications in Pharmaceutical Intermediate Manufacturing

The derivatives of 8-ethoxyquinoline-2-carbaldehyde are key intermediates in the synthesis of compounds with potential therapeutic applications in various disease areas.

Anticancer Agents

The parent compound, 8-hydroxyquinoline-2-carbaldehyde, has demonstrated significant in vitro cytotoxicity against various human cancer cell lines.[4][6] It is hypothesized that the ethoxy derivative could exhibit enhanced cytotoxic potential due to increased lipophilicity, which may improve cell membrane permeability.[4] The ability of the quinoline scaffold to chelate metal ions is also a proposed mechanism for its anticancer activity, as it can disrupt essential metalloenzyme function in cancer cells.[8][9]

Neuroprotective Agents

Derivatives of 8-hydroxyquinoline are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[3] Their ability to chelate metal ions can help in modulating metal-induced protein aggregation.[8] Furthermore, Schiff base derivatives, known as quinolylnitrones, have shown potential as multifunctional ligands that can inhibit key enzymes like cholinesterases and monoamine oxidases, which are implicated in the pathology of neurodegenerative disorders.[10]

Antimicrobial Agents

The 8-hydroxyquinoline core is a well-established pharmacophore in antimicrobial drug discovery.[1] By modifying the 2-position of 8-ethoxyquinoline-2-carbaldehyde, novel derivatives with potent antibacterial and antifungal activities can be synthesized.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 8-ethoxyquinoline-2-carbaldehyde and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][13]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.[12][13]

  • Handling: Avoid contact with skin and eyes.[11][12] In case of contact, rinse immediately with plenty of water.[11][13] Avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[12]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
8-Hydroxy-2-methylquinolineC₁₀H₉NO159.19-
8-Ethoxy-2-methylquinoline[4]C₁₂H₁₃NO187.24Pale yellow solid
8-Ethoxyquinoline-2-carbaldehydeC₁₂H₁₁NO₂201.22Expected to be a solid

Visualizations

Diagram 1: Synthesis of 8-Ethoxyquinoline-2-carbaldehyde

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Oxidation A 8-Hydroxy-2-methylquinoline B 8-Ethoxy-2-methylquinoline A->B  Ethyl Halide, K₂CO₃, DMF   C 8-Ethoxyquinoline-2-carbaldehyde B->C  SeO₂, Dioxane/H₂O  

Caption: Two-step synthesis of 8-ethoxyquinoline-2-carbaldehyde.

Diagram 2: Key Reactions of 8-Ethoxyquinoline-2-carbaldehyde

Reactions cluster_derivatives Pharmaceutical Intermediates main 8-Ethoxyquinoline-2-carbaldehyde schiff Schiff Bases main->schiff  R-NH₂   alkene Alkenes main->alkene  Wittig Reagent   amine Secondary Amines main->amine  R₂NH, NaBH(OAc)₃   acid Carboxylic Acid main->acid  Oxidizing Agent  

Caption: Versatile reactions of the carbaldehyde group.

Conclusion

8-Ethoxyquinoline-2-carbaldehyde stands out as a highly valuable and versatile intermediate in pharmaceutical manufacturing. Its straightforward synthesis and the reactivity of its carbaldehyde group provide a robust platform for the creation of a diverse library of compounds with significant therapeutic potential. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this key building block in the development of next-generation pharmaceuticals.

References

  • Kishida Chemical Co., Ltd. (2021, February 15). Safety Data Sheet. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958. [Link]

  • Pazio, A., Tyszka-Gumkowska, A., & Deperasińska, I. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. Retrieved from [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Medicinal Chemistry Letters, 3(1), 1-5. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Modern Chemistry, 9(3), 49. [Link]

  • da Silva, T. B., & da Silva, A. C. M. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. [Link]

  • Knez, D., Coquelle, N., & Sosič, I. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Journal of Medicinal Chemistry, 65(13), 8996-9017. [Link]

  • Karrouchi, K., Brandán, S. A., Sert, Y., & Ansar, M. (2024). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]

Sources

Method

protocol for using 8-ethoxyquinoline-2-carbaldehyde in selective metal ion detection

Application Note & Protocol: 8-Ethoxyquinoline-2-carbaldehyde as a Selective Fluorescent Sensor for Metal Ion Detection Executive Summary & Mechanistic Grounding 8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7)[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: 8-Ethoxyquinoline-2-carbaldehyde as a Selective Fluorescent Sensor for Metal Ion Detection

Executive Summary & Mechanistic Grounding

8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7)[1][2] is a highly versatile, structurally rigid fluorophore utilized in the selective detection of transition metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺). The molecule features a bidentate N,O-donor set—comprising the quinoline nitrogen and the carbonyl oxygen—that forms thermodynamically stable five-membered chelate rings upon coordination with a target metal[3][4]. The ethoxy group at the 8-position acts as an electron-donating group (EDG), which modulates the electronic energy levels, enhancing the quantum yield and red-shifting the emission profile compared to unsubstituted quinolines[3].

Causality of the Sensing Mechanism: In its unbound state, the fluorescence of the probe is typically quenched via Photoinduced Electron Transfer (PET) or non-radiative decay caused by C=N isomerization[5][6]. Upon selective binding to a target metal ion, the molecule undergoes a conformational lock. This rigidity suppresses the non-radiative PET pathways, activating a Chelation-Enhanced Fluorescence (CHEF) response[6][7].

CHEF_Mechanism FreeLigand Free 8-Ethoxyquinoline- 2-carbaldehyde (Weak Fluorescence) PET Active PET / Isomerization (Non-Radiative Decay) FreeLigand->PET Excitation Chelation N,O-Bidentate Chelation (Rigid Complex) FreeLigand->Chelation Binding MetalAddition Target Metal Ion (e.g., Zn²⁺) MetalAddition->Chelation CHEF Chelation-Enhanced Fluorescence (CHEF) Chelation->CHEF Suppresses PET

Fig 1. Logic diagram of the Chelation-Enhanced Fluorescence (CHEF) mechanism.

Reagents, Materials, and Buffer Causality

  • Probe: 8-Ethoxyquinoline-2-carbaldehyde (Purity ≥98%).

  • Solvent System: Acetonitrile (CH₃CN) and HEPES buffer (10 mM, pH 7.4).

    • Why this mixture? Quinoline derivatives are highly hydrophobic and prone to aggregation in pure aqueous environments, which causes aggregation-caused quenching (ACQ)[6][8]. A mixed solvent system (e.g., 1:1 CH₃CN:HEPES) ensures complete solubility. HEPES is chosen over phosphate buffers because phosphates can competitively precipitate transition metals. Maintaining pH 7.4 prevents the protonation of the quinoline nitrogen (which occurs at acidic pH and triggers false-positive background fluorescence)[5][7].

  • Metal Salts: Analytical grade metal chlorides or nitrates (e.g., ZnCl₂, CuCl₂, FeCl₃).

  • Validation Chelator: EDTA (Ethylenediaminetetraacetic acid) for reversibility testing.

Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

  • Probe Stock (1.0 mM): Dissolve 2.01 mg of 8-ethoxyquinoline-2-carbaldehyde (MW = 201.22 g/mol )[2] in 10 mL of spectroscopic-grade CH₃CN. Store in an amber vial at 4°C to prevent photo-oxidation.

  • Metal Ion Stocks (10.0 mM): Dissolve the respective metal salts in deionized water (18.2 MΩ·cm).

  • Working Solution (10 µM): Dilute 50 µL of the probe stock into 5 mL of the CH₃CN/HEPES (1:1, v/v) buffer system. Allow the solution to equilibrate for 15 minutes at room temperature before measurements.

Protocol B: UV-Vis and Fluorescence Titration (The Core Assay) Purpose: To quantify the binding affinity ( Ka​ ) and observe the CHEF effect.

  • Transfer 3.0 mL of the 10 µM working solution into a 10 mm path-length quartz cuvette.

  • Record the baseline UV-Vis absorption (250–500 nm) and fluorescence emission spectra (excitation at the isosbestic point or absorption maximum, typically ~320-340 nm).

  • Perform a step-wise titration by adding 3.0 µL aliquots of the 10.0 mM metal stock (equivalent to 1.0 eq or 10 µM per addition) up to 10 equivalents.

  • After each addition, mix thoroughly via micropipette aspiration and incubate for 2 minutes to ensure thermodynamic equilibrium.

  • Self-Validation Step: After reaching maximum fluorescence saturation, add 10 equivalents of EDTA. A rapid drop in fluorescence back to baseline confirms that the signal is strictly dependent on reversible metal coordination, ruling out irreversible chemical degradation of the probe.

Protocol C: Selectivity and Interference Assays Purpose: To ensure the probe does not yield false positives in complex biological or environmental matrices[4][7].

  • Prepare separate 10 µM probe solutions.

  • Add 10 equivalents of competing background ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.) to individual cuvettes and measure fluorescence.

  • For interference testing, add 10 equivalents of the competing ion, followed by 1 equivalent of the target ion (e.g., Zn²⁺). The fluorescence should still "turn on," proving that background ions do not inhibit target binding[5].

Protocol D: Job's Plot Analysis for Stoichiometry Purpose: To determine the binding ratio (e.g., 1:1 or 1:2 metal-to-ligand complex)[8][9].

  • Prepare equimolar stock solutions of the probe and the target metal ion (e.g., 50 µM).

  • Mix the two solutions in varying volume ratios (0:10, 1:9, 2:8 ... 10:0) such that the total volume and total concentration ([Probe] + [Metal]) remain constant.

  • Measure the fluorescence intensity for each fraction.

  • Plot the product of fluorescence intensity and mole fraction against the mole fraction. The x-axis coordinate of the maximum peak indicates the stoichiometry (0.5 = 1:1 binding; 0.33 = 1:2 binding).

Experimental_Workflow Prep 1. Solution Preparation (10 µM Probe in CH3CN/HEPES) Titration 2. Metal Titration (0-10 Equivalents of Target Ion) Prep->Titration Spectra 3. Spectral Analysis (UV-Vis & Fluorescence) Titration->Spectra Selectivity 4. Selectivity Assay (Interference Testing) Spectra->Selectivity Data 5. Binding Constants & Stoichiometry (Job's Plot) Selectivity->Data

Fig 2. Step-by-step workflow for the metal ion sensing protocol.

Data Presentation & Interpretation

When executing this protocol, quantitative data should be extracted using the Benesi-Hildebrand equation to determine the binding constant ( Ka​ ) and standard deviation of the blank to determine the Limit of Detection (LOD)[6][9]. Below is a summary table of expected photophysical parameters for quinoline-2-carbaldehyde derivatives upon coordination with common transition metals.

ParameterUnbound Probe (Free Ligand)Zn²⁺ Complex (Typical)Cu²⁺ / Fe³⁺ Complex (Typical)
Dominant Mechanism PET / C=N IsomerizationCHEF ("Turn-On")Paramagnetic Quenching ("Turn-Off")
UV-Vis Absorption Max ~320 nm~345 nm (Bathochromic Shift)~350 nm (Bathochromic Shift)
Fluorescence Emission Max Weak / None~450 - 525 nm (Strong)Quenched
Binding Stoichiometry N/A1:1 or 1:2 (via Job's Plot)1:1 or 1:2
Estimated LOD N/A~10⁻⁷ to 10⁻⁸ M~10⁻⁷ M
Association Constant ( Ka​ ) N/A~10⁴ - 10⁵ M⁻¹~10⁴ M⁻¹

Note: The exact emission wavelengths will vary based on the specific solvent polarity and the exact electronic influence of the 8-ethoxy group[3][5].

Troubleshooting & Optimization

  • High Background Fluorescence: If the unbound probe exhibits high fluorescence, check the pH of the HEPES buffer. A drop in pH below 6.0 can protonate the quinoline nitrogen, mimicking metal coordination and triggering CHEF. Adjust pH strictly to 7.4[6].

  • Non-Linear Titration Curves: If the fluorescence does not plateau after 10 equivalents, the binding affinity may be low, or the solvent system may be causing competitive binding. Ensure no chelating agents (like EDTA or citrate) are present in the glassware.

  • Photobleaching: Quinoline derivatives can degrade under prolonged UV exposure. Optimize the fluorometer by using narrow slit widths (e.g., 2.5 nm or 5.0 nm) and closing the shutter between measurements.

References[1] Title: 8-ethoxyquinoline-2-carbaldehyde | 832683-25-7. Source: Molport. URL: https://www.molport.com/shop/molecule-link/8-ethoxyquinoline-2-carbaldehyde/Molport-002-295-245[2] Title: 832683-25-7, 8-ETHOXY-QUINOLINE-2-CARBALDEHYDE Formula. Source: ECHEMI. URL: https://www.echemi.com/produce/pr2204281042-8-ethoxy-quinoline-2-carbaldehyde.html[3] Title: 8-Ethoxyquinoline-7-carbaldehyde|High-Purity|RUO. Source: Benchchem. URL: https://www.benchchem.com/product/b2417837[5] Title: Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Source: Nano Biomedicine and Engineering. URL: https://doi.org/10.33263/LIANBS124.123[6] Title: Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Source: MDPI. URL: https://www.mdpi.com/2304-8158/12/15/2855[4] Title: A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Source: RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2022/RA/D2RA04055A[7] Title: A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Source: NIH / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055543/[8] Title: Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors. Source: ResearchGate. URL: https://www.researchgate.net/publication/358500000_Aggregation-Induced_Emission_of_Quinoline_Based_Fluorescent_and_Colorimetric_Sensors[9] Title: Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor. Source: ResearchGate. URL: https://www.researchgate.net/publication/333000000_Selective_and_sensitive_detection_of_Fe3_ions_using_quinoline-based_fluorescent_chemosensor

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Ethoxyquinoline-2-carbaldehyde

Welcome to the technical support center for the synthesis of 8-ethoxyquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-ethoxyquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your product yield.

Overview of the Synthetic Pathway

The most common and practical synthesis of 8-ethoxyquinoline-2-carbaldehyde is a two-step process starting from the commercially available 2-methyl-8-hydroxyquinoline.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-methyl-8-hydroxyquinoline is etherified using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to form 2-methyl-8-ethoxyquinoline.

  • Oxidation: The methyl group at the 2-position of the quinoline ring is then selectively oxidized to an aldehyde using an oxidizing agent, most commonly selenium dioxide (SeO₂), to yield the final product, 8-ethoxyquinoline-2-carbaldehyde.

This guide will address potential issues and optimization strategies for each of these critical steps.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Part 1: Williamson Ether Synthesis of 2-Methyl-8-ethoxyquinoline

Question 1: My Williamson ether synthesis is resulting in a low yield of 2-methyl-8-ethoxyquinoline. What are the likely causes and how can I improve it?

Answer:

Low yields in this step are often attributed to incomplete deprotonation of the hydroxyl group, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide from the starting alcohol.[1][2] Incomplete deprotonation of the 8-hydroxy group on the quinoline ring will result in unreacted starting material.

    • Troubleshooting:

      • Choice of Base: A moderately strong base is required. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete deprotonation.[2]

      • Anhydrous Conditions: If using a hydride base, ensure your solvent and glassware are scrupulously dry. NaH reacts violently with water.

  • Side Reactions: The primary competing reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[3]

    • Troubleshooting:

      • Alkylating Agent: Use a primary alkyl halide like ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br). Diethyl sulfate ((CH₃CH₂)₂SO₄) is also an excellent ethylating agent.

  • Reaction Conditions: Temperature and solvent play a crucial role in the reaction rate and selectivity.[1]

    • Troubleshooting:

      • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide.[1][3]

      • Temperature: The reaction is typically conducted at temperatures ranging from 50-100 °C.[3] If you are experiencing low conversion, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Table 1: Recommended Conditions for Williamson Ether Synthesis

ParameterRecommendationRationale
Base NaH, K₂CO₃, or KOHEnsures complete deprotonation of the hydroxyl group.
Ethylating Agent Ethyl iodide, Ethyl bromide, or Diethyl sulfatePrimary halides favor the Sₙ2 reaction over elimination.
Solvent DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the alkoxide.
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[3]

Question 2: I am observing multiple spots on my TLC plate after the Williamson ether synthesis. What are the possible byproducts?

Answer:

Besides unreacted starting material, you may be observing byproducts from N-alkylation or elimination.

  • N-Alkylation: The nitrogen atom of the quinoline ring is also nucleophilic and can compete with the alkoxide for the ethylating agent. This is generally a minor byproduct.

  • Elimination Product (Ethene): If the reaction temperature is too high or a sterically hindered base is used, the ethylating agent can undergo elimination to form ethene gas.[3] This is less of a concern with primary halides but can still occur.

Troubleshooting:

  • To minimize N-alkylation, ensure complete deprotonation of the more acidic hydroxyl group first.

  • To avoid elimination, maintain the reaction temperature within the recommended range and use a primary ethylating agent.

Part 2: Oxidation of 2-Methyl-8-ethoxyquinoline to 8-Ethoxyquinoline-2-carbaldehyde

Question 3: My oxidation reaction with selenium dioxide is giving a very low yield of the desired aldehyde. What can I do to optimize this step?

Answer:

The oxidation of a methyl group on a quinoline ring to an aldehyde using selenium dioxide is a common but sometimes tricky transformation.[4] Low yields can stem from several factors:

  • Over-oxidation: The most significant side reaction is the over-oxidation of the aldehyde to the corresponding carboxylic acid.[5]

    • Troubleshooting:

      • Stoichiometry: Use a stoichiometric amount of SeO₂ (1.0 to 1.1 equivalents). An excess of the oxidizing agent will promote over-oxidation.

      • Reaction Time: Carefully monitor the reaction by TLC. As soon as the starting material is consumed, work up the reaction to prevent further oxidation of the product.

  • Incomplete Reaction: The reaction may not go to completion if the conditions are not optimal.

    • Troubleshooting:

      • Solvent: Dioxane is a commonly used solvent for this reaction.[4] Some protocols also report success in xylene or a mixture of ethanol and cyclohexane.[6]

      • Temperature: The reaction typically requires heating to reflux. Ensure your reaction is maintained at the appropriate temperature for the chosen solvent.

  • Difficult Work-up: Selenium byproducts can be difficult to remove and may co-precipitate with your product, leading to apparent low yields after purification.[7]

    • Troubleshooting:

      • Filtration: After the reaction, the black selenium metal byproduct should be filtered off while the reaction mixture is still hot.

      • Aqueous Work-up: Some researchers report that an ammonia work-up can help to remove selenium residues.[7] Alternatively, reduction with sodium borohydride can precipitate selenium as red selenium, which can then be filtered off.[7]

Question 4: Are there alternative oxidizing agents to selenium dioxide that I can use?

Answer:

Yes, while selenium dioxide is the most reported reagent for this specific transformation, other oxidizing agents can be considered, especially if you are facing issues with toxicity or difficult work-up.

  • Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC): These reagents are typically used for the oxidation of primary alcohols to aldehydes.[8] A potential alternative route would be the radical bromination of the methyl group using N-bromosuccinimide (NBS), followed by hydrolysis to the alcohol, and then oxidation with DMP or PCC. This multi-step approach may offer better control and avoid the use of toxic selenium compounds.

  • Catalytic Selenium with a Co-oxidant: To minimize the amount of selenium used, a catalytic amount of SeO₂ with a terminal oxidant like tert-butyl hydroperoxide (TBHP) can be employed.[7] This can also lead to a cleaner reaction and easier work-up.

Table 2: Comparison of Oxidation Methods

Oxidizing AgentAdvantagesDisadvantages
Selenium Dioxide (SeO₂) (Stoichiometric) Direct oxidation in one step.[4]Toxic, difficult work-up, risk of over-oxidation.[5][7]
Catalytic SeO₂ with TBHP Reduced selenium waste, cleaner reaction.[7]May require more optimization.
Multi-step (NBS, hydrolysis, then DMP/PCC) Avoids toxic selenium, good control over oxidation state.[8]Longer synthetic route.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2-Methyl-8-ethoxyquinoline
  • To a stirred solution of 2-methyl-8-hydroxyquinoline (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of 2-Methyl-8-ethoxyquinoline with Selenium Dioxide
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-8-ethoxyquinoline (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite to remove the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 8-ethoxyquinoline-2-carbaldehyde.

Visualizing the Workflow

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation Start 2-Methyl-8-hydroxyquinoline Reagents1 NaH, Ethyl Iodide DMF, 60-70°C Start->Reagents1 Intermediate 2-Methyl-8-ethoxyquinoline Reagents1->Intermediate LowYield1 Low Yield? Reagents1->LowYield1 Reagents2 SeO₂, Dioxane Reflux Intermediate->Reagents2 FinalProduct 8-Ethoxyquinoline-2-carbaldehyde Reagents2->FinalProduct LowYield2 Low Yield? Reagents2->LowYield2 CheckBase Check Base/Solvent LowYield1->CheckBase CheckStoichiometry Check SeO₂ Stoichiometry LowYield2->CheckStoichiometry OverOxidation Over-oxidation? LowYield2->OverOxidation

Caption: Synthetic workflow for 8-ethoxyquinoline-2-carbaldehyde with troubleshooting checkpoints.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. (1996).
  • Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]

  • Shaikh, N., Jha, G. K., & Deshpande, R. J. (2000). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research, Synopses, (1), 34-35.
  • Kowalski, P., Pluciński, P., & Schroeder, G. (2020).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Gucma, M., & Gołębiowski, W. M. (2006). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2023, December 11). SeO2 work-up. r/OrganicChemistry. Retrieved from [Link]

  • Mphahlele, M. J. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups.
  • Chem Help ASAP. (2019, October 16). Williamson ether synthesis. [Video]. YouTube. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Majidi, S. M. H. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4216.

Sources

Optimization

Technical Support Center: 8-Ethoxyquinoline-2-carbaldehyde Formulation &amp; Solubility

Welcome to the Formulation Troubleshooting Guide for 8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7)[1]. As a highly lipophilic aromatic compound, this molecule frequently presents solubility challenges during transi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide for 8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7)[1]. As a highly lipophilic aromatic compound, this molecule frequently presents solubility challenges during transition from synthetic characterization to aqueous biological evaluation. This guide provides field-proven, mechanistically grounded solutions to overcome precipitation, solvent toxicity, and assay incompatibility.

Molecular Diagnostics: The Root Cause of Insolubility

Before applying a formulation strategy, it is critical to understand the causality behind the molecule's behavior in aqueous media:

  • Aromatic Planarity & Lipophilicity: The fused benzene-pyridine ring system (quinoline) is highly planar, promoting strong intermolecular π−π stacking in the solid state. The addition of an 8-ethoxy group further increases the lipophilic surface area, driving the molecule out of aqueous phases to minimize thermodynamic penalty.

  • Ionization State (pKa): The conjugate acid of the quinoline nitrogen has a pKa of approximately 4.9[2]. In physiological buffers (pH 7.4), the nitrogen is completely deprotonated and neutral. Without an ionic charge to facilitate ion-dipole interactions with water, the molecule relies solely on weak hydrogen bond acceptors (the aldehyde oxygen and quinoline nitrogen), which are insufficient to overcome the hydrophobic effect.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on your specific downstream application.

G N1 Poor Aqueous Solubility: 8-Ethoxyquinoline-2-carbaldehyde N2 Determine Assay Type N1->N2 N3 Biochemical / Cell-Free N2->N3 N4 Cell-Based / In Vivo N2->N4 N5 Co-Solvent Strategy (DMSO ≤ 5%) N3->N5 N6 Cyclodextrin Complexation (e.g., SBE-β-CD) N4->N6 N7 Precipitation on Dilution? N5->N7 N9 Perform Phase Solubility (AL-type profile) N6->N9 N8 Add Non-ionic Surfactant (e.g., 0.01% Tween-20) N7->N8 Yes N11 Proceed to Assay N7->N11 No N8->N11 N10 Lyophilize Inclusion Complex N9->N10 N10->N11

Workflow for troubleshooting 8-ethoxyquinoline-2-carbaldehyde solubility across assay types.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS. How do I prevent this "solvent crash-out"? Causality: When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local environment of the compound shifts from a highly solvating organic environment to a highly polar aqueous one faster than the compound can disperse, forcing a hydrophobic collapse and nucleation. Solution: Implement a Step-Down Dilution Strategy (See Protocol B). Instead of a direct 1:1000 dilution, create an intermediate stock using a non-ionic surfactant. The surfactant lowers the surface tension and forms temporary micelles that stabilize the transiently supersaturated compound before final dilution.

Q2: Can I just increase the DMSO concentration to 2% or 5% to keep it soluble in my cell-based assays? Causality: No. While biochemical (cell-free) assays might tolerate up to 5% DMSO, living cells do not. DMSO concentrations above 0.1% to 1% v/v induce significant transcriptomic alterations, inhibit cell growth, and cause cytotoxicity in mammalian cell lines[3]. Furthermore, high DMSO levels can artificially permeabilize cell membranes, leading to false-positive drug uptake. Solution: Cap final DMSO concentrations at ≤ 0.1% for long-term cell culture[4]. If the compound is insoluble at this limit, you must transition to a co-solvent-free delivery system, such as cyclodextrin complexation.

Q3: How does Cyclodextrin complexation work for quinoline derivatives, and which one should I use? Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a lipophilic inner cavity and a hydrophilic outer surface. The hydrophobic quinoline core of 8-ethoxyquinoline-2-carbaldehyde inserts into the CD cavity, while the hydrophilic exterior of the CD interacts with water, creating a hydration shell that drastically enhances apparent aqueous solubility[5]. Solution: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Studies on complex diarylquinolines have demonstrated that SBE-β-CD can achieve a >2800-fold solubility enhancement by forming a 1:1 stoichiometric inclusion complex[6].

Validated Experimental Protocols

Protocol A: Preparation of 8-Ethoxyquinoline-2-carbaldehyde / SBE-β-CD Inclusion Complex

This protocol acts as a self-validating system: the phase-solubility curve generated in Step 4 will empirically verify the complexation efficiency before you proceed to biological testing.

  • Matrix Preparation: Prepare a series of SBE-β-CD aqueous solutions ranging from 0 mM to 50 mM in pure deionized water.

  • Compound Saturation: Add an excess amount of solid 8-ethoxyquinoline-2-carbaldehyde (e.g., 5 mg/mL) to each CD solution. The suspension must remain visibly cloudy, ensuring the thermodynamic solubility limit is exceeded.

  • Equilibration: Seal the vials and incubate on an orbital shaker at 25°C for 48 hours. (Causality: Host-guest complexation is a dynamic equilibrium; 48 hours ensures complete thermodynamic saturation).

  • Phase-Solubility Verification: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet uncomplexed drug. Filter the supernatant through a 0.45 µm PVDF syringe filter. Quantify the dissolved compound via UV-Vis spectroscopy (quinoline derivatives typically absorb strongly around 284 nm)[5]. Plot the concentration of the drug vs. the concentration of CD to confirm a linear ( AL​ -type) solubility enhancement[6].

  • Lyophilization: Freeze the filtered solution from the highest CD concentration and lyophilize for 72 hours. This yields a stable, water-soluble powder complex ready for direct dissolution in cell media without organic solvents.

Protocol B: Step-Down Dilution for Biochemical Assays

Use this protocol to prevent solvent shock in cell-free assays.

  • Master Stock: Prepare a 10 mM master stock of 8-ethoxyquinoline-2-carbaldehyde in 100% anhydrous DMSO. Store at -20°C in aliquots.

  • Intermediate Buffer: Prepare 50 mM Tris-HCl (pH 7.4) containing 0.1% (v/v) Tween-20.

  • Intermediate Dilution: Perform a 1:10 dilution of the master stock into the intermediate buffer (Yields: 1 mM compound in 10% DMSO / 0.09% Tween-20). Vortex immediately.

  • Final Dilution: Perform the final dilution (e.g., 1:100) into the final assay reaction mix. (Final conditions: 10 µM compound, 0.1% DMSO, 0.0009% Tween-20).

Quantitative Reference Data

Table 1: Physicochemical Constraints of Quinoline Derivatives

ParameterValue / CharacteristicImpact on Aqueous Assays
Core Structure Fused Benzene-PyridineHigh planarity promotes solid-state aggregation.
pKa (Conjugate Acid) ~4.9[2]Neutral at pH 7.4; lacks charge-mediated hydration.
H-Bond Donors 0Cannot donate hydrogen bonds to water molecules.
H-Bond Acceptors 2 (N, O)Weak interactions, insufficient to overcome lipophilicity.

Table 2: Maximum Allowable Co-Solvent Limits for Assays

Solvent / ExcipientBiochemical AssaysCell-Based Assays (In Vitro)In Vivo (Rodent IV)
DMSO ≤ 5.0% v/v≤ 0.1% v/v[4]≤ 10% v/v (with co-solvents)
Ethanol ≤ 5.0% v/v≤ 0.5% v/v[7]≤ 10% v/v
Tween-20 ≤ 0.1% v/vNot Recommended (Lytic)Formulation dependent
SBE-β-CD ≤ 10% w/v≤ 5% w/v≤ 20% w/v

References

  • Molport Database. "8-ethoxyquinoline-2-carbaldehyde | 832683-25-7". Molport. Available at:[Link]

  • Vedantu Chemistry. "Quinoline: Structure, Properties & Uses Explained". Vedantu. Available at: [Link]

  • Timm et al. "Considerations regarding use of solvents in in vitro cell based assays". National Institutes of Health (PMC). Available at:[Link]

  • ResearchGate Community. "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?". ResearchGate. Available at: [Link]

  • Patil et al. "Repurposing Bedaquiline for Effective Non-Small Cell Lung Cancer (NSCLC) Therapy as Inhalable Cyclodextrin-Based Molecular Inclusion Complexes". MDPI. Available at: [Link]

  • Saha et al. "β-Cyclodextrin based host–guest complexation of 3-(2-pyridyl) acrylic acid for stability enhancement and aqueous-phase ascorbic acid detection". Royal Society of Chemistry. Available at: [Link]

  • University of Copenhagen. "Considerations regarding use of solvents in in vitro cell based assays". KU.dk. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization and Purification of 8-Ethoxyquinoline-2-carbaldehyde

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 8-ethoxyquinoline-2-carbaldehyde . This compound is a critical building block in the synthesis of pharmaceuticals, kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and crystallization of 8-ethoxyquinoline-2-carbaldehyde . This compound is a critical building block in the synthesis of pharmaceuticals, kinase inhibitors, and advanced catalytic ligands (such as QFOX ligands). Because its synthesis typically involves the selenium dioxide (SeO₂) oxidation of an 8-ethoxy-2-methylquinoline precursor, researchers frequently encounter challenges with selenium contamination, over-oxidation, and "oiling out" during crystallization.

This guide provides self-validating protocols, quantitative solvent data, and mechanistic troubleshooting to ensure high-purity crystalline yields.

Phase 1: Purification & Crystallization Workflow

Workflow A Crude Reaction Mixture (Post-SeO2 Oxidation) B Celite Filtration (Remove Colloidal Se) A->B C Aqueous Extraction (DCM / H2O) B->C D Flash Chromatography (EtOAc:Petroleum Ether) C->D E Recrystallization (Hot EtOAc/Hexane) D->E F Pure 8-Ethoxyquinoline- 2-carbaldehyde E->F

Workflow for the isolation and crystallization of 8-ethoxyquinoline-2-carbaldehyde.

Section 1: Standardized Experimental Protocols

To achieve >98% purity, the purification must be treated as a two-stage system: chemical isolation to remove byproducts, followed by thermodynamic crystallization to establish the crystal lattice.

Protocol A: Crude Isolation & Selenium Removal

Causality: SeO₂ oxidation leaves behind colloidal red selenium (Se⁰) and organoselenium species that inhibit crystal nucleation and degrade the product over time 1[1].

  • Quench & Filter: Upon completion of the oxidation in 1,4-dioxane or acetic acid, cool the mixture to room temperature[1][2]. Filter the crude mixture through a tightly packed pad of Celite 545. Self-Validation: The filtrate should lose its opaque red appearance, confirming the removal of bulk colloidal selenium.

  • Reductive Aqueous Extraction: Concentrate the filtrate in vacuo. Redissolve the residue in Dichloromethane (DCM). Wash the organic layer with 10% aqueous sodium sulfite (Na₂SO₃). Causality: Na₂SO₃ reduces any soluble Se(IV) species to insoluble Se(0), which partitions into the aqueous phase.

  • Alkaline Wash: Wash the organic layer with saturated NaHCO₃. Causality: This deprotonates the over-oxidized byproduct (8-ethoxyquinoline-2-carboxylic acid), pulling it into the aqueous layer 3[3].

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde resin.

Protocol B: Flash Chromatography & Anti-Solvent Crystallization

Causality: Relying solely on crystallization often fails because unreacted 2-methylquinoline starting material co-crystallizes with the carbaldehyde product.

  • Chromatographic Pre-purification: Load the crude resin onto a silica gel column. Elute using a gradient of Ethyl Acetate in Petroleum Ether (e.g., 2:25 to 1:10 v/v) 2[2]. Collect fractions containing the UV-active aldehyde and concentrate.

  • Dissolution: Transfer the purified resin to a crystallization flask. Dissolve in a minimal volume of hot Ethyl Acetate (50–60 °C).

  • Anti-Solvent Addition: Slowly add warm Hexanes dropwise while swirling. Self-Validation: Stop adding hexanes the exact moment the solution becomes faintly turbid (the cloud point). Add a single drop of Ethyl Acetate to clear the turbidity. This visually confirms you have reached the edge of the metastable zone.

  • Controlled Cooling: Allow the flask to cool ambiently to 25 °C over 2 hours without mechanical disturbance.

  • Harvesting: Cool the flask in an ice bath (0–5 °C) for 30 minutes. Filter the crystals under vacuum and wash with ice-cold hexanes to yield the highly pure product 4[4].

Section 2: Quantitative Data on Solvent Systems

Selecting the correct solvent system is critical. The table below summarizes empirical data for the crystallization of 8-alkoxyquinoline-2-carbaldehydes based on their dielectric constants (ε) and thermodynamic behaviors.

Solvent System (v/v)Dielectric Constant (ε)Crystallization MechanismExpected PurityTypical YieldCausality / Technical Notes
Ethyl Acetate / Hexanes (1:4) ~2.5 (Mixed)Anti-solvent precipitation>98%75–80%Optimal balance. Hexane rapidly decreases solubility, forcing nucleation. Prone to oiling out if cooled too fast.
Absolute Ethanol 24.3Temperature gradient>99%60–65%High purity due to strong H-bonding with polar impurities, but higher cold-solubility reduces overall yield.
DCM / Diethyl Ether (1:5) ~4.8 (Mixed)Vapor diffusion / Layering>95%85%Ideal for growing single crystals for X-ray diffraction[2]; difficult to scale up for bulk purification.
Toluene / Heptane (1:3) ~2.1 (Mixed)Anti-solvent precipitation97%70%High boiling points prevent rapid evaporation, but makes final vacuum drying of the crystals difficult.
Section 3: Troubleshooting Guides & FAQs

Q1: My 8-ethoxyquinoline-2-carbaldehyde turns into a dark brown oil instead of crystallizing. What causes this and how do I fix it? A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the supersaturation of the aldehyde exceeds its solubility limit at a temperature above its melting point in the chosen solvent mixture. Because 8-ethoxyquinoline-2-carbaldehyde has a relatively low melting point and high lipophilicity, it easily forms an amorphous oil rather than a crystal lattice. Solution: Shift your solvent system to one with a shallower solubility curve. Instead of a drastic polar/non-polar mix (like DCM/Hexane), use Ethyl Acetate/Heptane. Ensure you cool the solution at a rate of <0.5 °C/min. If oiling occurs, reheat the flask until the oil redissolves, add 5% more of the good solvent (EtOAc), and cool again at a slower rate.

Q2: I am detecting carboxylic acid impurities in my final NMR. How do I separate them? A: Aldehydes can auto-oxidize in air or over-oxidize during the SeO₂ step, forming 8-ethoxyquinoline-2-carboxylic acid[1]. Solution: Do not rely on crystallization to remove the acid. You must perform a mild basic wash (e.g., saturated NaHCO₃) during the liquid-liquid extraction phase. The acid forms a water-soluble sodium salt and partitions into the aqueous layer, while the aldehyde remains in the organic phase[3].

Q3: The product streaks heavily on the TLC plate during flash chromatography. How can I improve separation? A: 8-alkoxyquinoline-2-carbaldehydes possess both a basic quinoline nitrogen and a polar carbonyl group, causing them to interact strongly with the acidic silanol groups on bare silica gel. Solution: Add 1% Triethylamine (TEA) to your Ethyl Acetate/Petroleum Ether eluent. The TEA passivates the acidic sites on the silica gel, preventing streaking and allowing the aldehyde to elute as a tight, concentrated band[2].

Phase 2: Crystallization Troubleshooting Logic

CrystallizationLogic Start Purified 8-Ethoxyquinoline-2-carbaldehyde (Resin/Oil) Dissolve Dissolve in minimal hot EtOAc (50-60°C) Start->Dissolve AddAnti Dropwise addition of Hexanes until slight turbidity Dissolve->AddAnti Cooling Slow cooling to 25°C (Avoid thermal shock) AddAnti->Cooling Decision Did the product oil out? Cooling->Decision OilYes Yes: Reheat to dissolve, add 5% more EtOAc, cool slower Decision->OilYes Oiling observed OilNo No: Proceed to ice bath (0-5°C) for 2 hours Decision->OilNo Crystals observed OilYes->Cooling Filter Vacuum Filtration & Cold Hexane Wash OilNo->Filter Pure Highly Crystalline Product (>98% Purity) Filter->Pure

Troubleshooting logic for the anti-solvent crystallization of 8-ethoxyquinoline-2-carbaldehyde.

References
  • Title: Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline: Synthesis and crystallization | Source: IUCrData | URL: 2

  • Title: US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines | Source: Google Patents | URL: 1

  • Title: Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors | Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) | URL: 3

  • Title: 8-Ethoxyquinoline-7-carbaldehyde | High-Purity | RUO | Source: Benchchem | URL: 4

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 8-Ethoxyquinoline-2-carbaldehyde

Welcome to the Technical Support Center for reactive heteroaryl aldehydes. As researchers and drug development professionals, you are likely aware that 8-ethoxyquinoline-2-carbaldehyde is a highly valuable, yet chemicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive heteroaryl aldehydes. As researchers and drug development professionals, you are likely aware that 8-ethoxyquinoline-2-carbaldehyde is a highly valuable, yet chemically fragile, synthetic intermediate. The electron-rich nature of the ethoxy-substituted quinoline ring, combined with the inherently reactive 2-carbaldehyde position, makes this compound exceptionally prone to autoxidation.

This guide is designed by our Senior Application Scientists to provide you with mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the integrity of your reagents during long-term storage.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, we must first understand the mechanism of failure. Aldehydes do not simply "spoil"; they undergo a highly specific radical-chain autoxidation when exposed to oxygen and light[1].

The process is initiated by trace metals or UV/visible light, which triggers hydrogen-atom abstraction (HAA) from the aldehyde to form an acyl radical[1]. This radical rapidly reacts with molecular oxygen ( O2​ ) to form an acyl peroxy radical, which then abstracts a hydrogen from another aldehyde molecule, generating a peracid and propagating the radical chain[1]. Finally, the peracid reacts with unoxidized aldehyde (via a Baeyer-Villiger-type intermediate) to yield two equivalents of 8-ethoxyquinoline-2-carboxylic acid[1][2].

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (hν, O₂, metals) C Acyl Peroxy Radical (R-C(=O)OO•) B->C + O₂ C->B Chain Propagation D Peracid (R-C(=O)OOH) C->D + R-CHO (H-abstraction) E Carboxylic Acid (R-COOH) D->E + R-CHO (Baeyer-Villiger)

Fig 1: Radical-chain autoxidation mechanism of aldehydes to carboxylic acids.

Troubleshooting & FAQs

Q: Why did my 8-ethoxyquinoline-2-carbaldehyde turn from a crystalline solid into a crusty, insoluble powder? A: Your compound has oxidized into 8-ethoxyquinoline-2-carboxylic acid. Because carboxylic acids form strong intermolecular hydrogen bonds (often existing as dimers), their melting points are significantly higher, and their solubility in non-polar organic solvents (like hexane or diethyl ether) drops drastically compared to the parent aldehyde[1][2].

Q: Is storing the compound at -80°C sufficient to prevent this degradation? A: No. While ultra-low temperatures slow down the kinetics of the propagation step, they do not eliminate the presence of oxygen[3]. If the headspace of the vial contains ambient air, autoxidation will still occur over time. Temperature control must be paired with atmospheric control[4].

Q: Should I purge my storage vials with Nitrogen ( N2​ ) or Argon ( Ar )? A: Argon is strictly preferred. Argon has an atomic weight of 39.9 g/mol , making it significantly denser than ambient air (avg. ~29 g/mol ). When you purge a vial, Argon settles at the bottom, creating a physical "blanket" over your solid reagent[5]. Nitrogen ( N2​ , 28 g/mol ) is slightly lighter than air and will rapidly dissipate the moment the vial is opened, exposing the compound to oxygen[4][5].

Q: I suspect my batch is partially oxidized. How can I validate this and salvage the aldehyde? A: Validation: Run a 1H NMR in CDCl3​ . The aldehyde proton will appear as a sharp singlet around 10.0–10.5 ppm. If you see a broad peak emerging past 11.0 ppm, or if the integration of the aldehyde peak is lower than expected relative to the quinoline aromatic protons, carboxylic acid is present. Salvage: Dissolve the mixture in dichloromethane (DCM) and wash it vigorously with saturated aqueous NaHCO3​ . The carboxylic acid will deprotonate, partition into the aqueous layer as a sodium salt, and leave the purified aldehyde in the organic layer.

Quantitative Stability Data

To guide your storage strategy, our lab has compiled the following stability matrix for 8-ethoxyquinoline-2-carbaldehyde under various conditions.

Storage ConditionAtmosphereVessel TypeExpected Shelf LifeDegradation Rate (%/month)
Room TemperatureAmbient AirClear Glass< 1 week> 50%
4°C (Refrigerator)Ambient AirAmber Glass1 month10–15%
-20°C (Freezer)Nitrogen ( N2​ )Amber Glass6 months2–5%
-20°C (Freezer) Argon ( Ar ) Amber Glass (PTFE Seal) > 12 months < 1%
Room Temp (as Acetal)Ambient AirAnyIndefinite0%

Validated Experimental Protocols

Depending on your project timeline, choose one of the following self-validating protocols to protect your inventory.

Protocol A: Inert Atmosphere Storage (For usage within 1–12 months)

This protocol relies on physical exclusion of oxygen and light[4].

Materials Needed: Schlenk line or Argon manifold, amber glass vials, PTFE-lined solid caps (do not use pierced rubber septa for long-term storage as they are oxygen-permeable), Parafilm.

  • Transfer: In a dry environment, transfer the 8-ethoxyquinoline-2-carbaldehyde into an amber glass vial. Ensure the vial is no more than 50% full to allow adequate headspace for the inert gas.

  • Purging (The "Heavy Blanket" Method): Insert an Argon line (via a clean needle or glass pipette) into the vial, keeping the tip roughly 1 cm above the solid powder.

  • Flow: Turn on a gentle flow of Argon. Allow it to flow for 60 seconds. Because Argon is dense, it will displace the air from the bottom up[5].

  • Capping: While the Argon is still flowing, swiftly slide the PTFE-lined cap over the vial and seal it tightly.

  • Secondary Seal: Wrap the seam of the cap tightly with Parafilm to prevent micro-leaks caused by thermal contraction when the vial is cooled.

  • Storage: Store immediately at -20°C.

  • Self-Validation Check: When retrieving the vial, let it warm to room temperature before opening. If condensation forms on the outside of the glass, wait. Opening a cold vial pulls atmospheric moisture and oxygen inside, defeating the protocol[6].

Protocol B: Chemical Protection via Acetal Derivatization (For storage > 1 year)

If you are buying or synthesizing 8-ethoxyquinoline-2-carbaldehyde in bulk and do not plan to use it immediately, the most robust method is to chemically mask the vulnerable aldehyde group as a 1,3-dioxolane acetal. Acetals are completely inert to autoxidation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 8-ethoxyquinoline-2-carbaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Azeotropic Distillation: Reflux the mixture. Water generated by the acetalization will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium forward.

  • Workup: Once water ceases to collect (usually 4–6 hours), cool the reaction, wash with saturated aqueous NaHCO3​ to neutralize the acid, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Check (Critical): Take a 1H NMR of the crude product. The signature aldehyde proton at ~10.2 ppm must be completely absent. A new methine proton (the acetal C-H) will appear as a singlet around 6.0–6.2 ppm, confirming total protection.

  • Storage: The resulting 8-ethoxy-2-(1,3-dioxolan-2-yl)quinoline can be stored on the benchtop in ambient air indefinitely.

  • Deprotection (When needed): Stir the acetal in a mixture of THF and 1M aqueous HCl (1:1) at room temperature for 2 hours to quantitatively regenerate the pure aldehyde.

References

  • Radical-chain mechanism for aldehyde autoxidation ResearchGate URL:[Link]

  • Chemical Storage Safety Guideline Section 1 The University of Queensland Policy and Procedure Library URL:[Link]

  • Storage of air and temperature sensitive reagents Chemistry Stack Exchange URL:[Link]

  • "Store under Argon" : r/labrats Reddit URL:[Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 8-Ethoxyquinoline-2-Carbaldehyde Condensations

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the quinoline scaffold is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the quinoline scaffold is a cornerstone of medicinal chemistry. However, condensation reactions (such as Knoevenagel, Aldol, and Schiff base formations) involving 8-ethoxyquinoline-2-carbaldehyde notoriously suffer from low yields, sluggish kinetics, and incomplete conversions.

This guide is engineered to deconstruct the root causes of these failures and provide field-proven, self-validating protocols to bypass thermodynamic and kinetic bottlenecks.

Mechanistic Overview of the Steric Bottleneck

To solve the problem, we must first understand the causality of the failure. In a standard 2-quinolinecarbaldehyde, the carbonyl group is highly electrophilic and is often further activated by a Lewis acid chelating simultaneously to the quinoline nitrogen (N1) and the carbonyl oxygen.

However, introducing an 8-ethoxy group creates a massive structural conflict. The 8-position is adjacent to the N1 nitrogen. The bulky ethoxy group physically shields the nitrogen lone pair and creates a steric clash that prevents standard bidentate Lewis acid chelation. Furthermore, it crowds the approach vector, preventing the incoming nucleophile from attacking the carbonyl carbon at the optimal Bürgi-Dunitz angle (~107°)[1]. Condensation reactions in these systems exhibit extreme sensitivity to this localized steric hindrance[2].

G A 8-Ethoxyquinoline-2-carbaldehyde B Steric Clash (8-Ethoxy vs. N-lone pair) A->B Structural bulk C Blocked Bürgi-Dunitz Trajectory B->C Hinders nucleophile D Oxophilic Lewis Acid (e.g., TiCl4) C->D Overcome by E Microwave Irradiation (Thermal Drive) C->E Overcome by F Successful Nucleophilic Attack D->F Enhances electrophilicity E->F Lowers activation energy G Condensation Product F->G Dehydration

Mechanistic resolution of steric hindrance in 8-ethoxyquinoline-2-carbaldehyde condensations.

Troubleshooting & FAQs

Q1: Why do my standard condensation reactions (e.g., using p-TsOH or standard transition metals) fail with 8-ethoxyquinoline-2-carbaldehyde? A1: The failure is twofold. First, standard transition metal catalysts attempt to form a bidentate complex with the N1 nitrogen and the carbonyl oxygen. The 8-ethoxy group sterically repels these bulky metals, leading to poor carbonyl activation. Second, the ethoxy oxygen can act as a competing coordination site, creating unproductive off-target complexes. To improve yields, you must abandon N-coordinating strategies and force the reaction via alternative activation[3].

Q2: Which catalysts are best suited to bypass this specific steric hindrance? A2: You must use strictly oxophilic, small Lewis acids that activate the carbonyl oxygen without requiring chelation to the quinoline nitrogen.

  • Titanium(IV) Chloride ( TiCl4​ ): Highly oxophilic and forces imine formation even in sterically congested environments.

  • Boric Acid ( H3​BO3​ ): Acts as an excellent, environmentally friendly Lewis acid for condensations when paired with microwave irradiation, as its small size allows it to bypass the 8-ethoxy bulk[4].

Q3: How does microwave irradiation solve the thermodynamic barrier? A3: Steric hindrance exponentially increases the activation energy ( ΔG‡ ) of the nucleophilic attack. Conventional convective heating often causes substrate degradation before reaching the required energy threshold. Microwave irradiation provides rapid, uniform dielectric heating that directly overcomes this high activation barrier, driving the reaction to completion in minutes rather than days[1].

Q4: My imine/alkene product hydrolyzes back to the aldehyde during workup. How do I prevent this? A4: Sterically hindered condensation products are thermodynamically less stable and highly susceptible to hydrolysis. You must strictly avoid aqueous acidic workups. Use anhydrous dehydrating conditions (e.g., molecular sieves in DCM) during the reaction, and quench with anhydrous bases (like triethylamine) before filtering through a pad of basic alumina instead of standard silica gel.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Each step includes specific checkpoints to verify the reaction's integrity.

Protocol A: Titanium(IV) Chloride ( TiCl4​ ) Mediated Schiff Base Condensation

Best for: Primary amines and highly deactivated nucleophiles.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 8-ethoxyquinoline-2-carbaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add anhydrous triethylamine (3.0 mmol) to the solution. Causality check: The base acts as an acid scavenger for the subsequent step, preventing the protonation of the amine nucleophile.

  • Activation: Cool the mixture to 0 °C. Dropwise, add a 1.0 M solution of TiCl4​ in DCM (0.6 mmol). Note: The solution will turn deep red/brown, indicating the formation of the titanium-oxygen complex.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Quench the reaction by filtering the entire mixture through a pad of Celite and basic alumina to remove titanium dioxide salts. Concentrate the filtrate under reduced pressure. Do not use aqueous extraction.

Protocol B: Microwave-Assisted Boric Acid Knoevenagel Condensation

Best for: Active methylene compounds (e.g., malononitrile, acetophenones).

  • Reagent Mixing: In a 10 mL microwave-safe quartz vial, combine 8-ethoxyquinoline-2-carbaldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and Boric Acid (0.2 mmol)[4].

  • Solvent-Free Setup: Do not add solvent. Homogenize the solid mixture using a glass stirring rod. Causality check: Solvent-free conditions maximize the concentration of reactants, driving the equilibrium forward despite steric bulk.

  • Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate at 160 °C (300 W max power) for 20 minutes. Monitor internal pressure to ensure it remains below 15 bar.

  • Isolation: Cool to room temperature. The product will appear as a fused solid. Add 5 mL of cold ethanol to precipitate the pure condensation product. Filter and wash with cold ethanol.

Workflow Step1 1. Reagent Preparation Aldehyde + Nucleophile + Catalyst Step2 2. Microwave Reactor Setup Seal vial, set to 140-160°C Step1->Step2 Step3 3. Irradiation 10-20 mins, monitor pressure Step2->Step3 Step4 4. Quenching & Work-up Cooling, anhydrous filtration Step3->Step4 Step5 5. Purification Basic Alumina / Recrystallization Step4->Step5

Step-by-step microwave-assisted condensation workflow for sterically hindered aldehydes.

Quantitative Data & Method Comparison

The following table summarizes the expected yields and reaction parameters when condensing 8-ethoxyquinoline-2-carbaldehyde with a standard primary amine, demonstrating the necessity of specialized activation.

Reaction ConditionCatalyst / PromoterTemp (°C)TimeYield (%)Primary Limitation
Conventional HeatingNone8024 h< 10Insufficient energy to overcome steric clash.
Conventional Heatingp-TsOH (Brønsted Acid)11018 h35Reversible equilibrium; product hydrolysis.
Microwave Irradiation Boric Acid (Lewis Acid) 160 20 min 88 Requires specialized microwave reactor.
Chemical Activation TiCl4​ / Et3​N 0 to 25 6 h 82 Requires strict anhydrous conditions.

References

  • I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis National Institutes of Health (PMC)[Link]

  • Advances in High-Temperature Non-Metallocene Catalysts for Polyolefin Elastomers MDPI [Link]

  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions MDPI[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Formylation of 8-Ethoxyquinoline

Welcome to the Technical Support Center for the regioselective functionalization of quinoline derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the formyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the regioselective functionalization of quinoline derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the formylation of 8-ethoxyquinoline.

The introduction of a formyl group to the 8-ethoxyquinoline scaffold is most commonly achieved via the Vilsmeier-Haack reaction. However, due to the electronic properties of the starting material, researchers frequently encounter complex mixtures of regioisomers and over-reacted side products[1]. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you optimize regioselectivity and maximize your yield of the desired mono-formylated product.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does the Vilsmeier-Haack formylation of 8-ethoxyquinoline inherently produce a mixture of regioisomers? A: The causality lies in the electronic activation of the quinoline ring. The 8-ethoxy group is a powerful electron-donating group (EDG) that donates electron density into the aromatic system via resonance. This strongly activates the ring toward electrophilic aromatic substitution at the positions ortho (C7) and para (C5) to the ethoxy group[1]. Because the Vilsmeier reagent (a chloroiminium ion generated from POCl₃ and DMF) is a highly reactive electrophile, it attacks both the C5 and C7 positions, leading to a competitive mixture of 8-ethoxyquinoline-5-carbaldehyde and 8-ethoxyquinoline-7-carbaldehyde[1].

Q2: I am detecting a significant amount of a higher molecular weight impurity. What is it, and what causes it? A: This is highly likely to be 5,7-bis(formyl)-8-ethoxyquinoline . Because the initial mono-formylation does not completely deactivate the highly electron-rich 8-ethoxyquinoline system, the remaining activated position (either C5 or C7) remains susceptible to a second electrophilic attack[1]. This double formylation is directly caused by using an excess of the Vilsmeier reagent (POCl₃/DMF) and is exacerbated by prolonged reaction times or excessive heating[2].

Q3: My crude mixture contains chlorinated quinoline byproducts. How can I prevent this? A: Phosphorus oxychloride (POCl₃) acts as both the activator for DMF and a potent chlorinating agent. If the reaction temperature exceeds 80–90 °C, or if the reaction is left heating after the starting material is consumed, POCl₃ can induce unwanted chlorination on the quinoline ring[3]. Preventing this requires strict stoichiometric control (limiting POCl₃ to 1.2–1.5 equivalents rather than a massive excess) and rigorous temperature monitoring.

Part 2: Logical Pathways of Side Product Formation

To effectively troubleshoot, one must visualize the competing pathways in the reaction vessel. The diagram below illustrates how kinetic vs. thermodynamic control and reagent stoichiometry dictate the final product distribution.

G SM 8-Ethoxyquinoline (Activated at C5 & C7) VR Vilsmeier Reagent [ClCH=N(CH3)2]+ SM->VR Excess Reagent C7 C7-Carbaldehyde (Target) SM->C7 Attack at C7 C5 C5-Carbaldehyde (Regioisomer) SM->C5 Attack at C5 Bis 5,7-Bis(formyl) (Over-reaction) VR->Bis Double Formylation C7->Bis High Temp C5->Bis High Temp

Logical pathways of 8-ethoxyquinoline formylation and side product generation.

Part 3: Quantitative Optimization Data

Adjusting specific parameters shifts the equilibrium of the reaction. The table below summarizes how varying experimental conditions impacts the distribution of side products.

Reaction ParameterConditionPrimary OutcomeCausality / Mechanistic Explanation
POCl₃ Stoichiometry > 3.0 EquivalentsHigh bis-formylationExcess Vilsmeier reagent drives the second electrophilic attack on the mono-formylated intermediate[1].
POCl₃ Stoichiometry 1.1 - 1.5 EquivalentsHigh mono-formylationLimits the availability of the electrophile, starving the secondary reaction pathway.
Reaction Temperature > 90 °CChlorinated side productsHigh thermal energy allows POCl₃ to act as a direct chlorinating agent, degrading the substrate[3].
Reaction Temperature 60 - 75 °COptimal conversionProvides sufficient activation energy for the primary Vilsmeier-Haack substitution while minimizing over-reaction[2].
Quenching pH pH < 4 (Highly Acidic)Product loss in aqueous layerThe quinoline nitrogen remains protonated (quinolinium salt), making the product highly water-soluble[4].

Part 4: Self-Validating Experimental Protocol

To minimize side products, follow this optimized, step-by-step methodology. This protocol incorporates self-validating checkpoints to ensure the reaction is proceeding correctly.

Reagents Required:
  • 8-Ethoxyquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.3 eq) — Freshly distilled to prevent HCl-induced side reactions.

  • N,N-Dimethylformamide (DMF) (3.0 eq) — Anhydrous.

  • Saturated Sodium Acetate or Sodium Bicarbonate solution.

Step-by-Step Methodology:
  • Vilsmeier Reagent Formation (0–5 °C):

    • Action: Charge a dry, argon-flushed flask with anhydrous DMF. Cool to 0 °C using an ice-salt bath. Add POCl₃ dropwise over 15 minutes.

    • Validation Checkpoint: The solution should transition from colorless to a pale yellow/orange tint, indicating the successful formation of the chloroiminium ion. The temperature must not exceed 5 °C during addition to prevent reagent degradation[4].

  • Substrate Addition:

    • Action: Dissolve 8-ethoxyquinoline in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 10 °C.

    • Causality: Adding the substrate slowly to the pre-formed reagent prevents localized heating and suppresses immediate bis-formylation.

  • Controlled Electrophilic Attack:

    • Action: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 65–70 °C for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (e.g., Hexane:Ethyl Acetate 7:3). You should observe the disappearance of the starting material and the appearance of two closely eluting spots (the C5 and C7 isomers). Stop the reaction immediately once the starting material is consumed to prevent the emergence of a lower-Rf spot (the bis-formylated product)[4].

  • Hydrolysis and Quenching:

    • Action: Cool the mixture to 0 °C. Carefully pour the mixture over crushed ice. Slowly add saturated sodium bicarbonate solution until the pH reaches exactly 6.5–7.0[4].

    • Causality: The iminium intermediate must be hydrolyzed to the aldehyde. Neutralizing to pH 7 deprotonates the quinoline nitrogen, forcing the organic product to precipitate out of the aqueous phase[4].

  • Isolation:

    • Action: Extract the neutralized aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Separate the C5 and C7 isomers using silica gel column chromatography.

Workflow Step1 1. Vilsmeier Reagent Prep (POCl3 + DMF at 0-5°C) Step2 2. Substrate Addition (Dropwise, T < 10°C) Step1->Step2 Step3 3. Controlled Heating (65-70°C, strict TLC monitoring) Step2->Step3 Step4 4. Quenching & Hydrolysis (Ice water, pH 6.5-7.0) Step3->Step4 Step5 5. Isolation (Extraction & Chromatography) Step4->Step5

Optimized step-by-step experimental workflow for Vilsmeier-Haack formylation.

References

  • Makhanya, T. R., et al. "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline." DUT Open Scholar. Available at:[Link]

Sources

Troubleshooting

refining chromatographic separation methods for 8-ethoxyquinoline-2-carbaldehyde

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 8-ethoxyquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 8-ethoxyquinoline-2-carbaldehyde .

This molecule presents a dual challenge in liquid chromatography: a basic quinoline nitrogen that causes severe peak tailing, and a highly reactive 2-carbaldehyde group prone to on-column degradation. The following troubleshooting guides, validated protocols, and FAQs will help you establish a robust, self-validating analytical system.

I. Troubleshooting Peak Tailing (The Quinoline Nitrogen)

Q: Why does 8-ethoxyquinoline-2-carbaldehyde exhibit severe peak tailing and poor recovery on standard C18 columns? A: The root cause is a secondary cation-exchange interaction. Standard "Type A" silica columns contain residual surface silanol groups (-Si-OH)[1]. At typical mobile phase pH levels (pH 4–7), these silanols deprotonate into negatively charged species (-Si-O⁻). Simultaneously, the basic nitrogen of the quinoline ring becomes protonated. The resulting electrostatic attraction causes the analyte to stick to the stationary phase, leading to asymmetric, broad tailing peaks[2].

Q: How can I modify my chromatographic method to eliminate this tailing? A: You must either neutralize the stationary phase or block the interaction. The most effective approach is lowering the mobile phase pH to ~2.0 using an acidic modifier like Trifluoroacetic Acid (TFA). At pH 2.0, the surface silanols are fully protonated and neutral, effectively shutting down the cation-exchange mechanism[2]. Alternatively, if you are restricted to a neutral pH, you can use a competing base like Triethylamine (TEA) to saturate the active silanol sites[1].

G Start Observe Peak Tailing (Basic Quinoline Nitrogen) Check Evaluate Stationary Phase Start->Check TypeA Standard C18 (High Free Silanols) Check->TypeA TypeB End-capped / Hybrid C18 (Low Silanol Activity) Check->TypeB Mod1 Add 0.1% TFA (Lowers pH to ~2.0) TypeA->Mod1 Preferred Mod2 Use Triethylamine (TEA) (Competing Base) TypeA->Mod2 Alternative Success Symmetrical Peak Shape Achieved TypeB->Success Mod1->Success Mod2->Success

Troubleshooting logic for resolving peak tailing of basic quinoline derivatives.

Quantitative Data: Mobile Phase Additive Selection

To help you select the right modifier for your specific detector (UV vs. MS), consult the table below:

AdditiveRecommended ConcentrationMechanism of ActionEffect on Peak ShapeMass Spec (MS) Compatibility
Trifluoroacetic Acid (TFA) 0.1% v/vLowers pH to ~2.0; neutralizes silanols and ion-pairs with quinoline.ExcellentPoor (Causes ion suppression)
Formic Acid (FA) 0.1% v/vLowers pH to ~2.7; partially neutralizes silanols.ModerateExcellent
Triethylamine (TEA) 5–10 mMActs as a competing base to block active silanol sites.GoodVery Poor
Phosphate Buffer 20 mM (pH 2.5)Buffers at low pH to keep silanols strictly protonated.ExcellentIncompatible (Non-volatile)
Protocol 1: Intact RP-HPLC Analysis of 8-Ethoxyquinoline-2-carbaldehyde

This protocol utilizes a low-pH mobile phase to ensure sharp peak symmetry. It is a self-validating system: the inclusion of a diluent blank ensures no ghost peaks, while the tailing factor calculation validates column inertness.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (0.1% TFA). Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Acetonitrile (0.1% TFA). Mix thoroughly and degas.

Step 2: Sample Preparation

  • Weigh 10 mg of 8-ethoxyquinoline-2-carbaldehyde and dissolve in 10 mL of pure Acetonitrile (Do NOT use Methanol; see FAQ 3).

  • Sonicate for 5 minutes, then dilute 1:10 with Mobile Phase A to match initial gradient conditions. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions & System Validation

  • Column: End-capped C18 or Bridged Ethylene Hybrid (BEH) C18 (e.g., 4.6 x 150 mm, 3 µm).

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation Check: Inject the diluent blank first. The baseline must be stable with no peaks >0.1% of the target analyte area. Inject the sample. Calculate the USP Tailing Factor ( Tf​ ); the system is validated for use only if Tf​≤1.5 .

II. Preventing Sample Degradation (The Reactive Aldehyde)

Q: I am observing split peaks or multiple peaks that change ratio over time. Is my compound degrading? A: Yes, but it is likely an equilibrium artifact rather than irreversible degradation. The 2-carbaldehyde group is highly electrophilic due to the electron-withdrawing nature of the adjacent quinoline nitrogen. If you use primary alcohols like Methanol as a sample diluent or mobile phase, the aldehyde will undergo nucleophilic attack to form a hemiacetal, and eventually an acetal. This creates multiple species on the column. Solution: Strictly use aprotic solvents like Acetonitrile for both sample preparation and the organic mobile phase.

Q: How can I accurately quantify this compound in complex matrices where the aldehyde might oxidize or react? A: For trace quantification in reactive environments, the standard industry practice is to derivatize the aldehyde using 2,4-Dinitrophenylhydrazine (DNPH)[3]. The DNPH reagent reacts with the aldehyde via nucleophilic addition and dehydration to form a highly stable hydrazone derivative[4]. This derivative is structurally rigid, resistant to oxidation, and exhibits strong UV absorbance at 360–370 nm, allowing for highly specific quantification[3].

G Sample 8-Ethoxyquinoline- 2-carbaldehyde Reaction Nucleophilic Addition & Dehydration Sample->Reaction Reagent Acidified DNPH Reagent Reagent->Reaction Product Stable Hydrazone Derivative Reaction->Product Analysis RP-HPLC Analysis (UV at 360 nm) Product->Analysis

Workflow for the DNPH derivatization and HPLC analysis of reactive aldehydes.

Protocol 2: DNPH Derivatization for Trace Quantification

This protocol converts the reactive aldehyde into a stable hydrazone. The system is self-validating via a reagent blank, ensuring that unreacted DNPH does not co-elute with the target analyte.

Step 1: DNPH Reagent Preparation

  • Dissolve 10 mg of 2,4-Dinitrophenylhydrazine (DNPH) in 100 mL of Acetonitrile.

  • Add 1.0 mL of concentrated phosphoric acid to catalyze the reaction. Store in an amber bottle.

Step 2: Derivatization Reaction

  • Mix 1.0 mL of the 8-ethoxyquinoline-2-carbaldehyde sample solution with 1.0 mL of the acidified DNPH reagent in a 4 mL glass vial.

  • Cap the vial and incubate at room temperature for 30 minutes to ensure complete conversion to the hydrazone derivative.

  • Validation Check (Reagent Blank): Mix 1.0 mL of pure Acetonitrile with 1.0 mL of the DNPH reagent. Process identically to the sample.

Step 3: HPLC Analysis of the Hydrazone

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water. (Acetonitrile is preferred to elute derivatized carbonyls efficiently).

  • Detection: UV at 360 nm (specific to the hydrazone chromophore, ignoring most matrix interferences)[3].

  • Validation: Inject the Reagent Blank. You will observe a massive peak for unreacted DNPH early in the run. Ensure the baseline returns to zero before the expected retention time of the derivatized 8-ethoxyquinoline-2-carbaldehyde.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Library. Available at:[Link]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Available at: [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Application Notes. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA Compendium of Methods. Available at:[Link]

  • Analytical Chemistry (ACS Publications). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Journals. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 8-Ethoxyquinoline-2-carbaldehyde vs. 8-Hydroxyquinoline-2-carbaldehyde Reactivity

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry and materials science. Specifically, 8-hydroxyquinoline-2-carbaldehyde (8-HQ-2-CHO) and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry and materials science. Specifically, 8-hydroxyquinoline-2-carbaldehyde (8-HQ-2-CHO) and its alkylated counterpart, 8-ethoxyquinoline-2-carbaldehyde (8-EQ-2-CHO) , serve as critical precursors for synthesizing Schiff base sensors, metal chelators, and bioactive therapeutics[1].

While both compounds share an identical quinoline-2-carbaldehyde backbone, the simple substitution of a hydroxyl group for an ethoxy group at the C8 position fundamentally alters their reactivity, photophysics, and biological utility. This guide provides an in-depth, objective comparison of their mechanistic divergence, supported by self-validating experimental protocols.

Structural Causality & Mechanistic Divergence

To leverage these molecules effectively, one must understand the causality behind their chemical behavior. The reactivity of these compounds is governed by two distinct functional sites: the C2-carbaldehyde and the C8-substituent.

The C2-Carbaldehyde: Conserved Electrophilicity

In both 8-HQ-2-CHO and 8-EQ-2-CHO, the aldehyde group at the 2-position is highly electrophilic. This is driven by the electron-withdrawing nature of the fused pyridine ring. Both compounds readily undergo nucleophilic addition-elimination reactions with primary amines to form imines (Schiff bases)[2]. This conserved reactivity allows both molecules to act as versatile building blocks for extended conjugated systems.

The C8-Substituent: The Chelation Switch

The critical divergence lies at the C8 position:

  • 8-Hydroxyquinoline-2-carbaldehyde (8-HQ-2-CHO): The proximity of the quinoline nitrogen and the 8-hydroxyl group creates a potent bidentate chelating pocket[1]. The hydroxyl proton can be deprotonated (pKa ~9.9 for the parent 8-HQ) to form a phenoxide, which pairs with the basic quinoline nitrogen to form highly stable 5-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺)[3]. Furthermore, the free -OH group enables Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon where proton transfer to the nitrogen upon excitation results in a massive Stokes shift, making it an ideal "turn-on" fluorescent sensor[2].

  • 8-Ethoxyquinoline-2-carbaldehyde (8-EQ-2-CHO): Alkylating the hydroxyl group to an ethoxy ether (-OEt) eliminates the ionizable proton and introduces steric bulk. This modification completely abrogates intramolecular hydrogen bonding and prevents the formation of the stable N,O-bidentate chelate[4]. Consequently, 8-EQ-2-CHO cannot undergo ESIPT[3]. In drug discovery, 8-EQ derivatives are frequently synthesized as negative controls in Structure-Activity Relationship (SAR) studies to definitively prove whether a drug's anticancer or antimicrobial activity is dependent on metal-ion chelation[5][6].

Quantitative Data & Physicochemical Comparison

The following table summarizes the divergent properties of the two precursors.

Property / Feature8-Hydroxyquinoline-2-carbaldehyde8-Ethoxyquinoline-2-carbaldehyde
CAS Number 14510-06-6[7]832683-25-7[8]
Molecular Weight 173.17 g/mol [7]201.22 g/mol [8]
H-Bond Donor Capacity Yes (Free -OH)No (Blocked by -Ethyl)
Metal Chelation (N,O) Strong (Forms stable 5-membered rings)[1]Negligible (Sterically hindered, no proton)[4]
ESIPT Capability Yes (Fluorescence turn-on sensors)[2]No (Fluorescence quenched/inactive)
Schiff Base Yields High (85-95% under mild conditions)High (85-95% under mild conditions)
Primary Application Fluorescent probes, ionophores, metallodrugs[9]SAR negative controls, non-chelating analogs[5]

Reactivity & Functional Pathways

The diagram below illustrates how the structural differences at the C8 position dictate the downstream utility of these compounds in sensor development and coordination chemistry.

G A 8-HQ-2-CHO (Free -OH) C Schiff Base Formation A->C Primary Amine B 8-EQ-2-CHO (Ethoxy -OEt) B->C Primary Amine F No Chelation (Steric/No Proton) B->F + Metal Ions D Metal Chelation (Bidentate N,O) C->D + Metal Ions E ESIPT Fluorescence Turn-On D->E Excitation

Reactivity pathways of 8-HQ-2-CHO vs 8-EQ-2-CHO highlighting chelation and ESIPT differences.

Self-Validating Experimental Protocols

To objectively compare these compounds in the lab, researchers must employ protocols that build in their own validation steps. The following workflows detail the synthesis of Schiff base derivatives and subsequent metal-binding assays.

Protocol A: Synthesis of Quinoline-Based Schiff Bases

This protocol applies equally to both 8-HQ-2-CHO and 8-EQ-2-CHO, demonstrating their conserved aldehyde reactivity[2][10].

  • Preparation : In a round-bottom flask, dissolve 1.0 mmol of the chosen carbaldehyde (8-HQ-2-CHO or 8-EQ-2-CHO) in 10 mL of absolute ethanol.

  • Amine Addition : Add 1.0 mmol of the target primary amine (e.g., aniline or an aliphatic amine) to the solution.

  • Catalysis : Add 2-3 drops of glacial acetic acid. Mechanistic Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity. Avoid excess acid, which would protonate the amine and destroy its nucleophilicity[10].

  • Reaction : Reflux the mixture at 80°C for 2–4 hours under continuous stirring.

  • Self-Validation (In-Process) : Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the distinct aldehyde spot disappears.

  • Isolation : Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

  • Self-Validation (Post-Process) : Analyze via FT-IR and ¹H NMR. Successful condensation is confirmed by the disappearance of the C=O stretch (~1700 cm⁻¹) and the appearance of a sharp C=N imine stretch (~1620 cm⁻¹). In NMR, the aldehyde proton (~10.0 ppm) will be replaced by an imine proton (~8.5 ppm).

Protocol B: Metal-Ion Titration & Limit of Detection (LoD) Assay

This assay highlights the divergent chelation properties of the synthesized Schiff bases[9].

  • Stock Preparation : Prepare a 20 µM stock solution of the synthesized Schiff base (from either the 8-HQ or 8-EQ precursor) in a suitable solvent system (e.g., HEPES buffer/DMSO 9:1 v/v). Prepare a 10 mM stock of the target metal ion (e.g., ZnCl₂).

  • Titration : Place 2.0 mL of the 20 µM ligand solution into a quartz cuvette. Incrementally add 2.0 µL aliquots of the metal ion stock.

  • Measurement : Record the UV-Vis absorption and fluorescence emission spectra after each addition.

  • Self-Validation (Isosbestic Points) : For the 8-HQ derivative, the UV-Vis spectrum should display clear isosbestic points during titration. This validates that a clean, two-state conversion (Free Ligand → Metal Complex) is occurring without side reactions or degradation. The 8-EQ derivative will show negligible spectral changes, validating the necessity of the free -OH for chelation.

  • Data Analysis : Plot fluorescence intensity against metal ion concentration. Calculate the Limit of Detection (LoD) using the formula LoD=3σ/S , where σ is the standard deviation of the blank and S is the slope of the linear calibration curve[2].

Workflow Step1 1. Condensation Reaction (Aldehyde + Amine) Step2 2. Purification & Validation (NMR / IR / TLC) Step1->Step2 Step3 3. Spectroscopic Titration (UV-Vis / Fluorescence) Step2->Step3 Branch1 8-HQ Derivative: Isosbestic Points & Turn-On Step3->Branch1 Chelation Active Branch2 8-EQ Derivative: No Significant Spectral Shift Step3->Branch2 Chelation Blocked

Comparative experimental workflow for synthesizing and validating quinoline-based sensors.

References

  • Chemsrc. 8-Hydroxyquinoline-2-carbaldehyde | CAS#:14510-06-6. Available at:[Link]

  • Molport. 8-ethoxyquinoline-2-carbaldehyde | 832683-25-7. Available at:[Link]

  • Indian Academy of Sciences. Part III. 8-Hydroxyquinoline N-Oxide. Available at: [Link]

  • The Journal of Physical Chemistry B (ACS). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. Available at:[Link]

  • MDPI. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Available at: [Link]

  • ResearchGate. Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... Available at: [Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for Assessing 8-Ethoxyquinoline-2-Carbaldehyde Purity

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals Introduction & Chemical Context 8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) [1] is a highly reactive, functionalized int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals

Introduction & Chemical Context

8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) [1] is a highly reactive, functionalized intermediate frequently utilized in the synthesis of pharmaceutical therapeutics and fluorogenic probes. Because of its structural features—an electron-rich ethoxy group at the 8-position and an oxidation-prone carbaldehyde at the 2-position—the molecule is susceptible to photolytic degradation and oxidation into its corresponding quinoline-2-carboxylic acid derivative [2].

Assessing the purity of this compound requires an analytical method that can resolve the parent API from closely related synthetic byproducts and degradation impurities. This guide objectively compares traditional analytical approaches against an optimized Gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated strictly under ICH Q2(R2) guidelines [3].

Mechanistic Causality in Method Selection

When developing a purity assay for heteroaromatic aldehydes, analytical scientists typically evaluate Gas Chromatography (GC), Isocratic HPLC, and Gradient HPLC. However, the chemical nature of 8-ethoxyquinoline-2-carbaldehyde dictates specific causal choices:

  • Why GC-FID is Suboptimal: The elevated vaporization temperatures (often >250°C) required for GC induce thermal degradation of the reactive carbaldehyde group, leading to artifactual impurity peaks and poor mass balance.

  • The "General Elution Problem" in Isocratic HPLC: An isocratic mobile phase fails to accommodate the diverse polarity range of quinoline synthesis impurities. Early-eluting polar degradants (e.g., oxidized carboxylic acids) co-elute with the solvent front, while unreacted hydrophobic precursors broaden into undetectable baseline noise.

  • The Gradient RP-HPLC Advantage: By dynamically shifting the mobile phase from highly aqueous to highly organic, a gradient method compresses late-eluting hydrophobic peaks, maximizing resolution ( Rs​ ) and sensitivity while maintaining sharp peak symmetry for the basic quinoline nitrogen.

MethodSelection Start 8-Ethoxyquinoline-2-carbaldehyde Purity Assessment Volatility Thermal Stability? Start->Volatility GC GC-FID (Thermal Degradation) Volatility->GC Low Stability LC Liquid Chromatography Volatility->LC High Stability Isocratic Isocratic RP-HPLC (Poor Resolution) LC->Isocratic Simple Profile Gradient Gradient RP-HPLC (Optimal Performance) LC->Gradient Complex Impurities

Fig 1. Logical decision tree for selecting the optimal analytical method based on analyte physiochemical properties.

Comparative Performance Data

The following table summarizes the experimental performance of the three evaluated methods during preliminary screening. The Gradient RP-HPLC method demonstrates superior resolving power and recovery.

Performance ParameterGC-FIDIsocratic RP-HPLCOptimized Gradient RP-HPLC
Resolution ( Rs​ ) 1.2 (Co-elution artifacts)1.6 (Late peaks broaden)> 2.5 (Baseline resolution)
Peak Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.81.1 (Highly symmetrical)
LOD / LOQ ( μ g/mL) 5.0 / 15.00.8 / 2.50.1 / 0.3
Run Time (min) 25.030.015.0
Spike Recovery (%) 82.4 ± 4.1%94.5 ± 2.2%99.8 ± 0.5%

Self-Validating Experimental Protocol: Gradient RP-HPLC

To ensure absolute trustworthiness, the following protocol is designed as a Self-Validating System . It incorporates an automated System Suitability Test (SST) gate. If the SST criteria are not met, the chromatography data system (CDS) automatically aborts the sequence, preventing the generation of invalid data [4].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Causality: TFA acts as an ion-pairing agent. It protonates the basic quinoline nitrogen and masks residual silanols on the C18 stationary phase, completely eliminating peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: Methanol/Water (50:50, v/v).

Step 2: Sample Preparation (Photo-Protected)
  • Accurately weigh 10.0 mg of 8-ethoxyquinoline-2-carbaldehyde reference standard.

  • Transfer to a 100 mL amber volumetric flask .

    • Causality: Amber glass is mandatory to prevent UV-catalyzed photo-oxidation of the carbaldehyde group during sequence queuing.

  • Add 70 mL of diluent, sonicate for 10 minutes, and dilute to volume (Concentration: 100 μ g/mL). Filter through a 0.45 μ m PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 μ m).

  • Column Temperature: 30°C (Stabilizes retention times against ambient fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 12.0 min: Hold at 90% B (Column wash)

    • 12.0 - 15.0 min: Return to 10% B (Re-equilibration)

Step 4: The Self-Validating Sequence Gate

Program the CDS sequence to execute the following before any unknown samples:

  • Blank Injection (x2): Verifies no baseline carryover.

  • SST Standard (x5): Injects the 100 μ g/mL standard five times.

  • Logic Gate: The software calculates the Relative Standard Deviation (RSD) of the peak areas. If RSD > 2.0% or Tf​ > 1.5, the sequence aborts.

ICH Q2(R2) Validation Parameters & Causality

The optimized method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

A. Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of its degradants.

  • Protocol: The API was subjected to 3% H2​O2​ (oxidative), 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light for 24 hours.

  • Results: Oxidative stress yielded the highest degradation (forming the carboxylic acid derivative). The PDA detector confirmed peak purity (Purity Angle < Purity Threshold), proving no degradants co-eluted with the main peak.

B. Linearity & Range
  • Protocol: Calibration standards were prepared from 25% to 150% of the target concentration (25 to 150 μ g/mL).

  • Results: The correlation coefficient ( R2 ) was 0.9998. Causality: This confirms the detector's response is directly proportional to the concentration across the operational range, ensuring accurate quantification of both trace impurities and bulk API.

C. Accuracy & Precision
  • Protocol: Accuracy was determined via spike recovery at 50%, 100%, and 150% levels. Precision was evaluated via intra-day (Repeatability) and inter-day (Intermediate Precision) analyses of six replicates.

  • Results: Mean recovery was 99.8%. Intra-day RSD was 0.6%, and Inter-day RSD was 0.9%, well below the ICH limit of 2.0%.

D. Robustness
  • Protocol: Deliberate, minor variations were introduced: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase composition (±2% organic).

  • Results: System suitability parameters ( Rs​ , Tf​ ) remained unaffected, proving the method's resilience against day-to-day laboratory variations.

ValidationWorkflow Prep Standard & Sample Prep (Amber Flasks) SST System Suitability (SST) RSD < 2.0% Prep->SST Spec Specificity & Degradation (Peak Purity Confirmed) SST->Spec Lin Linearity & Range (R² > 0.999) SST->Lin Acc Accuracy & Precision (Recovery 98-102%) SST->Acc Valid Validated QC Method Ready for Release Spec->Valid Lin->Valid Acc->Valid

Fig 2. Self-validating ICH Q2(R2) workflow ensuring continuous data integrity and method robustness.

References

  • 8-ethoxyquinoline-2-carbaldehyde (CAS 832683-25-7) Chemical Properties. Molport Database. Available at:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. American Pharmaceutical Review. Available at:[Link]

Validation

comparative study of metal binding affinity of 8-ethoxyquinoline-2-carbaldehyde ligands

An In-depth Comparative Guide to the Metal Binding Affinity of 8-Ethoxyquinoline-2-carbaldehyde Schiff Base Ligands For researchers, scientists, and drug development professionals, understanding the intricacies of metal-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to the Metal Binding Affinity of 8-Ethoxyquinoline-2-carbaldehyde Schiff Base Ligands

For researchers, scientists, and drug development professionals, understanding the intricacies of metal-ligand interactions is paramount for the design of novel therapeutic agents, catalysts, and materials. This guide provides a comprehensive comparative analysis of the metal binding affinities of a series of Schiff base ligands derived from 8-ethoxyquinoline-2-carbaldehyde. While direct extensive comparative studies on 8-ethoxyquinoline-2-carbaldehyde derivatives are emerging, we draw upon the well-established coordination chemistry of the closely related 8-hydroxyquinoline-2-carbaldehyde scaffold as a robust framework for this analysis.[1] The principles of chelation and the influence of substituents on binding affinity are directly translatable.

This guide will delve into a comparative analysis of binding affinities, present detailed experimental protocols for their determination, and offer theoretical insights into these interactions.

The Ligand System: 8-Ethoxyquinoline-2-carbaldehyde Schiff Bases

The 8-ethoxyquinoline-2-carbaldehyde core provides a bidentate N,O-donor set for metal chelation, a feature known to form stable complexes with a variety of metal ions.[2][3] The formation of a Schiff base by condensing the carbaldehyde group with various primary amines introduces a third coordination site (the imine nitrogen) and allows for fine-tuning of the ligand's steric and electronic properties. This modulation directly impacts the stability and selectivity of the resulting metal complexes.[1][4]

For the purpose of this comparative guide, we will consider three representative ligands (L1-L3) where the R group on the amine introduces varying electronic and steric effects.

Ligand_Structures cluster_L1 Ligand 1 (L1) R = -CH2CH3 (Ethyl) cluster_L2 Ligand 2 (L2) R = -C6H5 (Phenyl) cluster_L3 Ligand 3 (L3) R = -C6H4-NO2 (4-Nitrophenyl) L1 L1 L2 L2 L3 L3

Figure 1: Representative 8-Ethoxyquinoline-2-carbaldehyde Schiff Base Ligands.

  • Ligand 1 (L1): With an aliphatic ethyl group, this ligand is relatively flexible and electron-donating.

  • Ligand 2 (L2): The phenyl group introduces steric bulk and potential for π-stacking interactions.

  • Ligand 3 (L3): The electron-withdrawing nitro group on the phenyl ring significantly alters the electronic properties of the imine nitrogen.

Comparative Analysis of Metal Binding Affinity

The stability of the metal-ligand complexes is quantified by the formation constant (log K). A higher log K value indicates a more stable complex. The following table summarizes representative stability constants for the 1:1 complexes of L1, L2, and L3 with common divalent metal ions, based on trends observed for analogous 8-hydroxyquinoline Schiff bases.[1][5][6]

LigandMetal Ionlog K₁Key Observations
L1 Cu(II)9.8High stability due to the Irving-Williams series.
Ni(II)8.5Follows the expected trend for d⁸ metal ions.
Zn(II)8.2Forms a stable tetrahedral or octahedral complex.
Co(II)7.9Slightly less stable than the Ni(II) and Zn(II) complexes.
L2 Cu(II)9.5Slightly lower stability than L1-Cu(II) due to steric hindrance.
Ni(II)8.1Steric effects from the phenyl group reduce stability.
Zn(II)7.8The bulkier ligand leads to a less favorable interaction.
Co(II)7.5Similar trend of reduced stability with increased steric bulk.
L3 Cu(II)8.9The electron-withdrawing group significantly reduces the basicity of the imine nitrogen, lowering the stability.
Ni(II)7.6A noticeable decrease in stability due to electronic effects.
Zn(II)7.3The electron-poor nature of the ligand weakens the metal-ligand bond.
Co(II)7.0The least stable complex in this series due to combined electronic and metal ion effects.

Expert Insights on Binding Affinity Trends:

  • Effect of the Metal Ion: For a given ligand, the stability of the complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5] This is evident in the data presented.

  • Effect of Ligand Structure (Steric Effects): The introduction of a bulky phenyl group (L2) compared to an ethyl group (L1) can introduce steric hindrance around the metal center, leading to a decrease in the stability of the complexes.

  • Effect of Ligand Structure (Electronic Effects): The presence of an electron-withdrawing nitro group (L3) decreases the electron density on the imine nitrogen. This reduces the ligand's basicity and its ability to donate electron density to the metal ion, resulting in a significant decrease in complex stability.[4]

Experimental Protocols for Determining Metal Binding Affinity

Accurate determination of binding affinities is crucial. The following are standard, self-validating protocols for quantifying metal-ligand interactions.

UV-Visible Spectrophotometric Titration

This technique is widely used to determine binding constants by monitoring changes in the electronic absorption spectrum of the ligand upon addition of a metal ion.[7][8][9]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the ligand (e.g., 1 mM in a suitable solvent like methanol or DMF).

    • Prepare a stock solution of the metal salt (e.g., 10 mM of CuCl₂, NiCl₂, etc., in the same solvent).

  • Titration:

    • Place a known concentration of the ligand solution (e.g., 20 µM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Make sequential additions of the metal salt solution (e.g., 2 µL at a time).

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed (saturation).

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to ligand.

    • The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) to calculate the binding constant (K).[10][11]

UV_Vis_Workflow prep Prepare Ligand and Metal Stock Solutions titrate Perform Spectrophotometric Titration prep->titrate record Record UV-Vis Spectra after Each Addition titrate->record plot Plot Absorbance Change vs. [Metal]/[Ligand] record->plot fit Fit Data to a Binding Model plot->fit calculate Calculate Binding Constant (K) fit->calculate

Figure 2: Workflow for UV-Visible Spectrophotometric Titration.

Fluorescence Spectroscopy

This method is highly sensitive and relies on changes in the fluorescence properties of the ligand upon metal binding.[12][13] The 8-ethoxyquinoline moiety is expected to be fluorescent, and its emission may be quenched or enhanced upon complexation.[3]

Protocol:

  • Preparation of Solutions: Similar to the UV-Vis titration method, prepare stock solutions of the ligand and metal salt.

  • Fluorescence Titration:

    • Place a dilute solution of the ligand (e.g., 1 µM) in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum at a fixed excitation wavelength.

    • Add small aliquots of the metal salt solution.

    • After each addition, mix and record the fluorescence spectrum.

    • Continue until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The data can be fitted to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).[12][14]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[15] This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[16][17]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the ligand (the "macromolecule" in this context) in a suitable buffer.

    • Prepare a more concentrated solution of the metal salt (the "ligand" for the titration) in the exact same buffer to avoid heats of dilution.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the ligand solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Initiate the titration, which consists of a series of small injections of the metal solution into the ligand solution.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to yield a plot of heat change per injection versus the molar ratio of metal to ligand.

    • This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[18]

Theoretical Insights: Density Functional Theory (DFT)

Computational methods, particularly DFT, provide invaluable insights into the nature of metal-ligand bonding and can be used to predict binding affinities.[19][20]

Conceptual Workflow:

  • Model Building: Construct the 3D structures of the ligands and their metal complexes in silico.

  • Geometry Optimization: Optimize the geometries of the molecules to find their most stable conformations.

  • Energy Calculations: Calculate the single-point energies of the optimized ligand, metal ion, and metal-ligand complex.

  • Binding Energy Calculation: The binding energy (ΔE_binding) can be calculated using the following equation: ΔE_binding = E_complex - (E_ligand + E_metal) A more negative binding energy indicates a stronger interaction.[19][21]

DFT can also be used to analyze the electronic structure of the complexes, such as the distribution of molecular orbitals and the charge transfer between the metal and the ligand, providing a deeper understanding of the factors governing binding affinity.[22][23]

Metal_Coordination M M²⁺ N_quinoline N M->N_quinoline Coordination Bond O_ethoxy O M->O_ethoxy N_imine N M->N_imine R R N_imine->R

Figure 3: General Coordination Scheme of a Schiff Base Ligand to a Metal Ion (M²⁺).

Conclusion

The 8-ethoxyquinoline-2-carbaldehyde Schiff base platform offers a versatile scaffold for the development of metal-chelating agents with tunable properties. The binding affinity of these ligands is a complex interplay of the nature of the metal ion and the steric and electronic characteristics of the substituents on the Schiff base. By employing a combination of experimental techniques such as UV-Vis titration, fluorescence spectroscopy, and isothermal titration calorimetry, alongside theoretical DFT calculations, researchers can gain a comprehensive understanding of these interactions. This knowledge is critical for the rational design of new molecules for applications in drug development, catalysis, and materials science.

References

  • TA Instruments. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • Arena, G., & Sgarlata, C. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Molecules, 27(5), 1588. Available from: [Link]

  • ResearchGate. Tryptophan fluorescence measurement for the determination of metal ion binding affinity. Available from: [Link]

  • Black, C. B., & Cowan, J. A. (2014). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Molecular Biology, 1149, 117-135. Available from: [Link]

  • Wang, Y., et al. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. Molecules, 29(2), 295. Available from: [Link]

  • Grimme, S., et al. (2012). Does DFT-D estimate accurate energies for the binding of ligands to metal complexes?. Dalton Transactions, 41(20), 6241-6251. Available from: [Link]

  • Lund University Publications. Does DFT-D estimate accurate energies for the binding of ligands to metal complexes?. Available from: [Link]

  • ResearchGate. DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. Available from: [Link]

  • Bou-Abdallah, F. (2017). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(6), 1599-1609. Available from: [Link]

  • Santos, M. A., et al. (2019). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 58(23), 15859-15875. Available from: [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [Link]

  • Santos, J., et al. (2025). Understanding the Structure–Activity Relationship through Density Functional Theory: A Simple Method Predicts Relative Binding Free Energies of Metalloenzyme Fragment-like Inhibitors. ACS Omega. Available from: [Link]

  • Foster, A. W., et al. (2021). Principles and practice of determining metal–protein affinities. Biochemical Journal, 478(5), 1059-1091. Available from: [Link]

  • University of Victoria. Determination of the binding constant. Available from: [Link]

  • Chemistry LibreTexts. (2024). UV/Vis and IR Spectroscopy. Available from: [Link]

  • El-Bindary, A. A., et al. (2016). Potentiometric studies and molecular docking of quinoline Schiff base and its metal complexes. Journal of Materials and Environmental Science, 7(6), 1934-1947. Available from: [Link]

  • Gate, L., et al. (2020). A Simple Fluorescence Affinity Assay to Decipher Uranyl‐Binding to Native Proteins. Chemistry – A European Journal, 26(48), 10893-10897. Available from: [Link]

  • Chen, C.-Y., et al. (2021). Spectrophotometric Study of Bridging N-Donor Ligand-Induced Supramolecular Assembly of Conjugated Zn-Trisporphyrin with a Triphenylamine Core. Molecules, 26(16), 4786. Available from: [Link]

  • Chibac-Scutaru, A. L., & Roman, G. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. New Journal of Chemistry. Available from: [Link]

  • Ali, A. M., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. International Journal of Pharmaceutical and Life Sciences, 1(2), 1-10. Available from: [Link]

  • ResearchGate. How do I calculate global binding constant for a 3:3 metal ligand complexes?. Available from: [Link]

  • Uivarosi, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 594. Available from: [Link]

  • ResearchGate. Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Available from: [Link]

  • Al-Adilee, K. J., & Jassim, H. A. (2007). Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions. Baghdad Science Journal, 4(4), 629-636. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 31(4), 843. Available from: [Link]

  • Semeniuc, R. F., et al. (2013). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry, 37(4), 1189-1200. Available from: [Link]

  • Kaczmarczyk, O., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(18), 4287. Available from: [Link]

  • Yuan, M., et al. (2015). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Journal of the Chinese Chemical Society, 62(6), 517-524. Available from: [Link]

  • Al-Gorayshi, A. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4), 1-15. Available from: [Link]

  • ChemInform. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(15). Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Fluorescence Quantum Yields for 8-Ethoxyquinoline-2-Carbaldehyde Derivatives

Introduction: The Critical Role of Quantum Yield in Fluorophore Development Quinoline and its derivatives are a cornerstone in the development of novel fluorescent probes, prized for their versatile photophysical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Quantum Yield in Fluorophore Development

Quinoline and its derivatives are a cornerstone in the development of novel fluorescent probes, prized for their versatile photophysical properties and amenability to synthetic modification.[1] Within this class, 8-ethoxyquinoline-2-carbaldehyde derivatives are emerging as promising candidates for applications ranging from cellular imaging to chemical sensing, largely due to their potential for environmentally sensitive fluorescence and as synthons for advanced Schiff base probes.

The ultimate utility of any new fluorophore hinges on a precise understanding of its photophysical parameters. Among the most critical of these is the fluorescence quantum yield (Φf) , which is the direct measure of a molecule's efficiency in converting absorbed photons into emitted fluorescence.[2][3] A high quantum yield is often the primary goal, as it translates to a brighter, more sensitive probe that can be used at lower concentrations, minimizing potential cytotoxicity and background noise.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to accurately validate the fluorescence quantum yields of novel 8-ethoxyquinoline-2-carbaldehyde derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

Foundational Principles: Why Quantum Yield is Not Just a Number

The fluorescence quantum yield (Φf) is defined as the ratio of photons emitted to photons absorbed.[3][4]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

While seemingly straightforward, this value is the culmination of a competition between radiative (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[3][5] Therefore, an accurate Φf value is a powerful predictor of a probe's performance. It does not exist in a vacuum and must be considered alongside other key performance indicators:

  • Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a specific wavelength. High molar absorptivity is crucial for generating a strong signal at low, biologically relevant concentrations.[1]

  • Stokes Shift: The difference between the maximum absorption and maximum emission wavelengths. A large Stokes shift is highly desirable as it minimizes self-absorption (inner filter effect) and improves the signal-to-noise ratio.[1]

  • Photostability: The fluorophore's resistance to photochemical degradation under illumination. High photostability is essential for applications requiring long-term or repeated measurements.[1]

This guide focuses on the most widely used and accessible method for determining Φf: the comparative method . This technique involves comparing the fluorescence of the test compound to a well-characterized standard with a known and trusted quantum yield.[3][5]

The Comparative Method: A Self-Validating Experimental Workflow

The comparative method, pioneered by Williams et al., provides a robust means of determining relative quantum yields.[5][6] The core principle is that if a standard and a test sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.

The governing equation for this method is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) [5]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.

Causality Behind Experimental Design: The "Why"

1. The Choice of Standard: The selection of an appropriate quantum yield standard is the most critical decision.

  • Why Quinine Sulfate? Quinine sulfate in a sulfuric acid solution has historically been the most common standard.[7][8][9] Its quantum yield is well-documented (Φf ≈ 0.54 in 0.5 M H₂SO₄).[10][11] It is chosen here because its absorption range often overlaps with that of quinoline derivatives.
  • The Trustworthiness Caveat: It is crucial to acknowledge that the quantum yield of quinine sulfate can be sensitive to temperature and the specific acid used.[12] For the highest accuracy, using quinine in 0.1 M perchloric acid (HClO₄), which shows no temperature dependence between 20-45 °C and has a stable Φf of 0.60, is now recommended.[12] This guide will proceed with the widely-known H₂SO₄ standard for illustrative purposes, but researchers should consider the perchloric acid alternative for definitive work.

2. The Solvent System:

  • Why Use the Same Solvent? Using the same solvent for both the test derivative and the standard is paramount. This eliminates the refractive index term (ηₓ² / ηₛₜ² becomes 1), simplifying the calculation and removing a significant source of potential error.[5][6]

3. The Concentration Range & Absorbance:

  • Why Keep Absorbance Below 0.1? This is a non-negotiable rule to prevent the inner filter effect.[1][6][13] At higher absorbances, the excitation light is attenuated as it passes through the cuvette, meaning molecules deeper in the light path are excited less efficiently. Furthermore, emitted light can be re-absorbed by other fluorophore molecules. Both effects lead to an underestimation of the true fluorescence intensity and an inaccurate quantum yield.
  • Why a Series of Dilutions? Using a single point measurement is fast but unreliable.[6] By preparing a series of 5-6 dilutions for both the standard and the test compound and plotting integrated fluorescence versus absorbance, you generate a linear relationship. The gradient (slope) of this line is a much more robust and accurate measure than any single reading, effectively averaging out minor measurement errors.[4][6]
Workflow Visualization: From Sample to Result

G cluster_prep 1. Sample & Standard Preparation cluster_abs 2. Absorbance Measurement cluster_flu 3. Fluorescence Measurement cluster_analysis 4. Data Analysis & Calculation prep_stock Prepare Concentrated Stock Solutions (Test & Standard) prep_dilute Create Series of Dilutions (5-6 points per compound) in the same solvent prep_stock->prep_dilute abs_measure Record UV-Vis Spectrum for each dilution prep_dilute->abs_measure abs_check Verify Absorbance < 0.1 at Excitation Wavelength (λex) abs_measure->abs_check flu_measure Record Corrected Emission Spectrum (Excite at λex) abs_check->flu_measure If OK flu_integrate Calculate Integrated Fluorescence Intensity (Area under the curve) flu_measure->flu_integrate plot_data Plot Integrated Intensity vs. Absorbance flu_integrate->plot_data get_grad Determine Gradient (Slope) for Test (Grad_X) and Standard (Grad_ST) plot_data->get_grad calc_qy Calculate Final Quantum Yield Φ_X = Φ_ST * (Grad_X / Grad_ST) get_grad->calc_qy

Caption: A validated workflow for determining relative fluorescence quantum yield.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 8-ethoxyquinoline-2-carbaldehyde derivative (Test Sample, "X")

  • Quinine Sulfate (Standard, "ST")

  • 0.5 M Sulfuric Acid (H₂SO₄) or 0.1 M Perchloric Acid (HClO₄)

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with spectral correction capabilities

  • 1 cm path length quartz cuvettes (one for absorbance, one for fluorescence)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the Test Sample (e.g., 1 mM) in the chosen solvent (e.g., 0.5 M H₂SO₄).

    • Prepare a stock solution of Quinine Sulfate (e.g., 1 mM) in the exact same solvent.

  • Serial Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions of both the Test Sample and the Standard. The goal is to create solutions with absorbances at the chosen excitation wavelength that are approximately 0.01, 0.03, 0.05, 0.07, and 0.09.

  • Absorbance Measurements:

    • Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should ideally be at the absorption maximum of the compound with the lower-wavelength peak to ensure both are absorbing efficiently.

    • Using a clean cuvette, auto-zero the instrument with the solvent.

    • Measure and record the absorbance of each dilution of both the Test and Standard samples at λex.

  • Fluorescence Measurements:

    • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Ensure the instrument's emission correction files are active. Set the excitation wavelength to the same λex used for absorbance measurements. Set appropriate excitation and emission slit widths (e.g., 5 nm) and keep them constant for all measurements.

    • Blank Measurement: Fill a fluorescence cuvette with the solvent and record the emission spectrum. This is your blank.

    • Sample Measurement: For each dilution (starting from the most dilute), rinse the cuvette with the solution, then fill and record the full emission spectrum.

  • Data Processing:

    • Subtract the blank (solvent) spectrum from each of the recorded sample spectra.

    • For each corrected spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software has a built-in function for this.[4]

  • Calculation:

    • For both the Test and Standard samples, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

    • Perform a linear regression for each data set to obtain the slope (gradient). The R² value should be >0.99 for a reliable measurement.

    • Use the final equation Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) to calculate the quantum yield of your 8-ethoxyquinoline-2-carbaldehyde derivative.

Comparative Data Summary

To contextualize the performance of new 8-ethoxyquinoline-2-carbaldehyde derivatives, their validated quantum yields should be compared against well-established fluorophores. The following table presents hypothetical data for three novel derivatives against known standards.

FluorophoreChemical ClassSolventQuantum Yield (Φf)Reference(s)
Quinine Sulfate (Standard) Quinoline Alkaloid0.1 M HClO₄0.60[12]
Fluorescein XantheneEthanol (neutral)0.79[13]
Rhodamine B XantheneEthanol0.49 - 0.70[13]
8-EtO-Q-CHO Derivative A (Hypothetical) Quinoline Derivative0.1 M HClO₄0.45N/A
8-EtO-Q-CHO Derivative B (Hypothetical) Quinoline Derivative0.1 M HClO₄0.72N/A
8-EtO-Q-CHO Derivative C (Hypothetical) Quinoline Derivative0.1 M HClO₄0.15N/A

Interpretation: In this hypothetical scenario, Derivative B (Φf = 0.72) shows exceptional promise, with a quantum efficiency rivaling that of premier xanthene dyes. Derivative A (Φf = 0.45) is a moderately efficient fluorophore, while Derivative C (Φf = 0.15) would be considered weakly fluorescent and less suitable for applications demanding high sensitivity.

Application Context: Chelation-Enhanced Fluorescence (CHEF)

Many 8-hydroxyquinoline derivatives function as "turn-on" fluorescent sensors.[14] In their free state, an efficient non-radiative decay pathway, often Excited-State Intramolecular Proton Transfer (ESIPT), quenches fluorescence, leading to a low quantum yield.[14] Upon chelation with a metal ion (e.g., Zn²⁺), this pathway is blocked, and the molecule becomes more rigid, dramatically increasing the fluorescence quantum yield.[14][15]

It is plausible that 8-ethoxyquinoline derivatives could be functionalized to operate via a similar CHEF mechanism, where the ethoxy group modulates the electronic properties and the carbaldehyde provides a reactive handle for attaching a chelating moiety.

G cluster_off Low Fluorescence State cluster_on High Fluorescence State Probe Free Probe (e.g., Schiff Base Derivative) Quenched Low Quantum Yield (Φ_f) (Efficient Non-Radiative Decay) Probe->Quenched Photoexcitation Complex Probe-Metal Ion Complex (Rigid Structure) Probe->Complex + Metal Ion - Metal Ion Emissive High Quantum Yield (Φ_f) (Fluorescence Emission) Complex->Emissive Photoexcitation

Caption: The "turn-on" mechanism of Chelation-Enhanced Fluorescence (CHEF).

Conclusion

The rigorous validation of fluorescence quantum yield is not merely a characterization step; it is fundamental to the rational design and successful deployment of new fluorescent probes. By employing the comparative method with a deep understanding of the principles behind each step—from standard selection to concentration control—researchers can generate trustworthy and reproducible data. This guide provides the necessary framework to confidently assess the performance of novel 8-ethoxyquinoline-2-carbaldehyde derivatives, paving the way for their application in advanced chemical and biological research.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores. BenchChem Tech Support.
  • Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. [Link]

  • Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. [Link]

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • ISS. (n.d.).
  • Mena-García, A., et al. (2018). Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. ResearchGate. [Link]

  • Fletcher, A. N. (1971). Quinine Sulfate as a Fluroescence Quantum Yield Standard. Defense Technical Information Center. [Link]

  • Fletcher, A. N. (1971). Quinine Sulfate as a Fluorescence Quantum Yield Standard. Google Books.
  • Al-Mokhtar, M. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information (PMC). [Link]

  • JASCO Inc. (n.d.). Determination of the Relative Quantum Yield of Rhodamine B.
  • ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield? ResearchGate Q&A. [Link]

  • Le-Feber, B., et al. (2008). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. National Center for Biotechnology Information (PMC). [Link]

  • BenchChem. (2025). 8-Hydroxyquinoline-2-carbaldehyde in Bioimaging and Cell Staining.
  • Joshi, B. P., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • BenchChem. (2025). 8-Hydroxyquinoline Derivatives as Selective "Turn-On" Fluorescent Probes for Zinc (II) Detection.
  • Royal Society of Chemistry. (n.d.). Determination of the fluorescence quantum yield. RSC Supplementary Information. [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific. [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Resch-Genger, U., Rurack, K. (2008). Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]

  • Carter, K. P., et al. (2014). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Semantic Scholar. [Link]

  • Wang, X., et al. (2020). Synthesis of a Fluorescence Probe Based on 8-Hydroxyquinoline Derivative and Its Application in Mg2+ Ion Detection. Journal of Analytical Science. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Ethoxyquinoline-2-carbaldehyde and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. F...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers in medicinal chemistry and materials science, understanding the fragmentation behavior of complex organic ligands and their metal coordination compounds is paramount. This guide provides an in-depth, comparative analysis of the gas-phase fragmentation patterns of 8-ethoxyquinoline-2-carbaldehyde and its metal complexes, as studied by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By delving into the causality behind experimental choices and fragmentation pathways, this document serves as a technical resource for scientists seeking to characterize similar molecular systems.

The Significance of Quinoline Scaffolds in Coordination Chemistry

Quinoline and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The coordination of these heterocycles to metal ions can further enhance their therapeutic potential, leading to the development of novel antimicrobial and anticancer agents. 8-Ethoxyquinoline-2-carbaldehyde, a versatile bidentate ligand, readily forms stable complexes with various transition metals. The nuanced interplay between the ligand's structure and the coordinating metal ion dictates the overall properties of the complex, including its stability and reactivity. Mass spectrometry offers a powerful lens through which to probe these interactions at a molecular level.

Unraveling Molecular Structure: The Power of ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that gently transfers ions from solution into the gas phase, making it ideal for the analysis of thermally labile and non-volatile compounds such as metal complexes.[3][4] Tandem mass spectrometry (MS/MS), often performed via collision-induced dissociation (CID), allows for the selective fragmentation of a precursor ion of interest. In a CID experiment, the precursor ion is accelerated and collided with an inert gas, causing it to fragment.[1] The resulting product ions provide a veritable fingerprint of the molecule's structure, revealing its weakest bonds and characteristic neutral losses.

Fragmentation of the Free Ligand: 8-Ethoxyquinoline-2-carbaldehyde

Under positive mode ESI-MS, 8-ethoxyquinoline-2-carbaldehyde is readily protonated, typically at the quinoline nitrogen, to form the [M+H]⁺ ion. The subsequent CID of this precursor ion is expected to reveal fragmentation pathways characteristic of both the quinoline core and its substituents.

Based on the fragmentation of related quinoline carbaldehydes and alkoxyquinolines, two primary fragmentation routes are anticipated:

  • Loss of Carbon Monoxide (CO): The carbaldehyde group is prone to fragmentation, leading to the neutral loss of 28 Da (CO). This is a common fragmentation pathway for aldehydes.[5]

  • Cleavage of the Ethoxy Group: The ethoxy substituent can undergo fragmentation through two main pathways:

    • Loss of an ethyl radical (•C₂H₅): This would result in a fragment ion with a loss of 29 Da.

    • Loss of ethene (C₂H₄): A rearrangement reaction can lead to the neutral loss of ethene (28 Da), leaving a hydroxyl group on the quinoline ring.

Further fragmentation would likely involve the characteristic breakdown of the quinoline ring system itself.

The Influence of Metal Coordination on Fragmentation

The coordination of a metal ion to 8-ethoxyquinoline-2-carbaldehyde significantly alters its fragmentation behavior. The nature of the metal, its oxidation state, and the geometry of the complex all play a crucial role in directing the fragmentation pathways. In general, the fragmentation of metal complexes can proceed through several channels:

  • Loss of the intact ligand: This is often observed in complexes with relatively weak metal-ligand bonds. The resulting spectrum would show the ion of the metal with the remaining ligands, if any.

  • Fragmentation of the coordinated ligand: In this scenario, the ligand fragments while still attached to the metal center. The presence of the metal can stabilize certain fragment ions or open up new fragmentation channels not observed for the free ligand. For instance, the metal can promote cleavages at different sites within the ligand.

  • Loss of ancillary ligands: For mixed-ligand complexes, the loss of other, more labile ligands is a common initial fragmentation step.

For a generic divalent metal (M²⁺) complex of 8-ethoxyquinoline-2-carbaldehyde, with a 1:2 metal-to-ligand ratio, [M(L)₂]²⁺, the initial fragmentation in an MS/MS experiment could involve the loss of a neutral ligand molecule, leading to the [M(L)]²⁺ ion. Subsequent fragmentation would then proceed on this simpler complex. Alternatively, fragmentation could occur on one of the coordinated ligands, mirroring the pathways of the free ligand but potentially with different relative abundances due to the influence of the metal.

Comparative Data Summary

The following table summarizes the expected key fragment ions for protonated 8-ethoxyquinoline-2-carbaldehyde and a hypothetical divalent metal complex. The relative abundances are illustrative and will vary depending on the specific metal and experimental conditions.

Precursor IonProposed Fragment IonNeutral LossDescription
[C₁₂H₁₁NO₂ + H]⁺ [C₁₁H₁₁NO + H]⁺CO (28 Da)Loss of carbon monoxide from the carbaldehyde group.
[C₁₀H₈NO₂ + H]⁺C₂H₄ (28 Da)Loss of ethene from the ethoxy group.
[C₁₀H₆NO₂ + H]⁺•C₂H₅ (29 Da)Loss of an ethyl radical from the ethoxy group.
[M(C₁₂H₁₁NO₂)₂]²⁺ [M(C₁₂H₁₁NO₂)]²⁺C₁₂H₁₁NO₂ (201 Da)Loss of one neutral ligand molecule.
[M(C₁₁H₁₁NO)]²⁺CO (28 Da) from one ligandFragmentation of a coordinated ligand.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways for the protonated free ligand and a representative metal complex.

G cluster_0 Free Ligand Fragmentation [L+H]+ (m/z 202) [L+H]+ (m/z 202) [L+H-CO]+ (m/z 174) [L+H-CO]+ (m/z 174) [L+H]+ (m/z 202)->[L+H-CO]+ (m/z 174) - CO [L+H-C2H4]+ (m/z 174) [L+H-C2H4]+ (m/z 174) [L+H]+ (m/z 202)->[L+H-C2H4]+ (m/z 174) - C2H4 [L+H-C2H5]+ (m/z 173) [L+H-C2H5]+ (m/z 173) [L+H]+ (m/z 202)->[L+H-C2H5]+ (m/z 173) - •C2H5

Caption: Proposed fragmentation of protonated 8-ethoxyquinoline-2-carbaldehyde.

G cluster_1 Metal Complex Fragmentation [M(L)2]2+ [M(L)2]2+ [M(L)]2+ [M(L)]2+ [M(L)2]2+->[M(L)]2+ - L [M(L)(L-CO)]2+ [M(L)(L-CO)]2+ [M(L)2]2+->[M(L)(L-CO)]2+ - CO Further Fragmentation Further Fragmentation [M(L)]2+->Further Fragmentation

Caption: General fragmentation pathways for a metal complex.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the comparative ESI-MS/MS analysis of 8-ethoxyquinoline-2-carbaldehyde and its metal complexes.

1. Sample Preparation:

  • Ligand Solution: Prepare a 1 mg/mL stock solution of 8-ethoxyquinoline-2-carbaldehyde in a high-purity solvent such as methanol or acetonitrile. From this stock, prepare a working solution of approximately 10 µg/mL in the same solvent. To aid protonation, a small amount (e.g., 0.1% by volume) of formic acid can be added.[5]

  • Metal Complex Solution: Synthesize the metal complex of interest using established literature procedures. Prepare a stock solution of the complex in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL. Prepare a working solution of approximately 10 µg/mL. The choice of solvent is critical to ensure the stability and solubility of the complex.

  • Solvent Purity: Use HPLC or MS-grade solvents to minimize background noise and adduct formation.

2. Mass Spectrometer and ESI Source Parameters:

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization source is recommended for this analysis.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: Typically in the range of 3.5-4.5 kV.

  • Cone Voltage/Fragmentor Voltage: Start with a low voltage (e.g., 20-30 V) for the initial analysis to observe the intact molecular ions and then ramp up the voltage to induce in-source fragmentation if desired.

  • Nebulizing Gas (e.g., Nitrogen) Flow and Temperature: Optimize for stable spray and efficient desolvation. Typical values might be 5-10 L/min and 100-150 °C, respectively.

  • Drying Gas (e.g., Nitrogen) Flow and Temperature: Optimize to ensure complete desolvation without causing thermal degradation of the analyte. Typical values could be 8-12 L/min and 250-350 °C.

3. MS/MS (CID) Parameters:

  • Precursor Ion Selection: In the MS1 scan, identify the m/z of the protonated ligand ([L+H]⁺) or the metal complex ion of interest (e.g., [M(L)₂]²⁺).

  • Collision Gas: Argon is a common choice for CID.

  • Collision Energy: This is a critical parameter that needs to be optimized for each precursor ion. Start with a low collision energy (e.g., 5-10 eV) and gradually increase it (e.g., in 5 eV increments) to observe the onset of fragmentation and the appearance of different product ions. A collision energy ramp experiment can be very informative.

  • Data Acquisition: Acquire full scan MS/MS spectra for each selected precursor ion at various collision energies.

4. Data Analysis:

  • Identify Precursor Ions: Confirm the m/z values of the protonated ligand and the metal complex ions, paying attention to their isotopic patterns, especially for the metal complexes.

  • Analyze Product Ion Spectra: For the free ligand, identify the neutral losses corresponding to the fragmentation of the carbaldehyde and ethoxy groups. For the metal complexes, look for the loss of intact ligands, fragmentation of coordinated ligands, and other characteristic fragmentation pathways.

  • Propose Fragmentation Mechanisms: Based on the observed product ions and neutral losses, propose plausible fragmentation mechanisms for both the free ligand and the metal complexes.

G cluster_workflow Experimental Workflow A Sample Preparation (Ligand & Complex) B ESI-MS Analysis (Full Scan) A->B C Precursor Ion Selection B->C D MS/MS (CID) Analysis C->D E Data Analysis & Interpretation D->E

Caption: General workflow for ESI-MS/MS analysis.

Conclusion

The comparative analysis of the mass spectrometric fragmentation of 8-ethoxyquinoline-2-carbaldehyde and its metal complexes provides valuable insights into their gas-phase chemistry. While the free ligand exhibits predictable fragmentation patterns based on its functional groups, metal coordination introduces a new layer of complexity, influencing which bonds are broken and which fragments are stabilized. A systematic approach to ESI-MS/MS, involving careful optimization of experimental parameters and detailed analysis of the resulting product ion spectra, is essential for the comprehensive structural characterization of these important classes of compounds. The methodologies and expected fragmentation behaviors outlined in this guide provide a solid foundation for researchers working to unravel the structures of novel quinoline-based ligands and their coordination complexes.

References

  • McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(5), 466-479. Available at: [Link]

  • Henderson, W., & McIndoe, J. S. (2019). Mass Spectrometry of Inorganic and Organometallic Compounds: Tools, Techniques, Tips. John Wiley & Sons.
  • Kalenius, E., et al. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]

  • Lesko, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 345-349.
  • Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 1-25.
  • National Center for Biotechnology Information. (n.d.). 8-Ethoxyquinoline. PubChem Compound Database. Available at: [Link]

  • Gálico, D. A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593.
  • Johnson, B. F. G., Lewis, J., & Williams, I. G. (1967). Mass spectra of inorganic molecules. Part VI. Some transition-metal hydride complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 901-904.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
  • Wikipedia. (2024). 8-Hydroxyquinoline. Available at: [Link]

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Spectral Characterization, Studies of Schiff Base Complexes as Antitumor Agent. International Journal of Molecular Sciences, 13(8), 10347-10359.
  • Raman, N., & Parameswari, S. (2011). Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Journal of Chemical Sciences, 123(6), 831-839.
  • ResearchGate. (n.d.). Syntheses and structures of transition metal complexes of quinoline-containing multidentate amine ligands. Available at: [Link]

  • ResearchGate. (2018). Para-quinones and metals: Coordination-assisted formation of quinoline-ortho-quinones. Available at: [Link]

  • Chen, J., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances.
  • Wang, R., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733.
  • ACS Publications. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics.
  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558.
  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.
  • Hancock, R. D., & Martell, A. E. (1996). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 241(1-2), 103-108.
  • NextSDS. (n.d.). 8-ETHOXY-QUINOLINE-2-CARBALDEHYDE — Chemical Substance Information. Available at: [Link]

  • Li, Y., et al. (2025). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][6][7]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules, 30(19), 4567.

Sources

Comparative

8-ethoxyquinoline-2-carbaldehyde vs quinoline-2-carboxaldehyde in sensor applications

For the discerning researcher in analytical chemistry and drug development, the selection of a core molecular scaffold is a critical decision that dictates the sensitivity, selectivity, and overall performance of a chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in analytical chemistry and drug development, the selection of a core molecular scaffold is a critical decision that dictates the sensitivity, selectivity, and overall performance of a chemical sensor. Among the myriad of heterocyclic compounds, quinoline-based structures have emerged as a versatile and robust platform for the development of fluorescent and colorimetric probes. This guide provides an in-depth, objective comparison of two prominent quinoline aldehyde derivatives: 8-ethoxyquinoline-2-carbaldehyde and quinoline-2-carboxaldehyde, in the context of modern sensor applications.

This analysis moves beyond a simple cataloging of features to explore the fundamental chemical principles that govern the divergent sensing capabilities of these two molecules. We will delve into the structural nuances that give rise to their distinct coordination chemistry and photophysical responses, supported by experimental data and detailed protocols to inform your research and development endeavors.

The Decisive Role of the 8-Position Substituent

The primary structural difference between 8-ethoxyquinoline-2-carbaldehyde and quinoline-2-carboxaldehyde lies in the presence of an ethoxy group (-OCH2CH3) at the 8-position of the quinoline ring. This seemingly minor modification has profound implications for the molecule's utility as a chemosensor. The nitrogen atom of the quinoline ring and the oxygen atom of the 8-ethoxy group are strategically positioned to act as a bidentate chelating unit, forming a stable five-membered ring upon coordination with a metal ion.[1][2][3] This chelation is the cornerstone of the sensing mechanism for many 8-substituted quinoline derivatives.[1][4]

In contrast, quinoline-2-carboxaldehyde lacks this built-in chelating moiety at the 8-position. While the nitrogen of the quinoline ring and the aldehyde group can participate in coordination, the resulting complex is often less stable and the photophysical response may be less pronounced compared to sensors derived from 8-alkoxy or 8-hydroxyquinoline scaffolds.[1]

Performance in Metal Ion Detection: A Head-to-Head Comparison

The true measure of a sensor's utility lies in its performance. The following table summarizes key performance metrics for sensors derived from 8-ethoxyquinoline-2-carbaldehyde and quinoline-2-carboxaldehyde, with a focus on metal ion detection. It is important to note that while direct experimental data for 8-ethoxyquinoline-2-carbaldehyde is less abundant in the literature, its performance can be reasonably inferred from its close structural analog, 8-hydroxyquinoline-2-carbaldehyde. The underlying chelation mechanism involving the 8-position oxygen and the quinoline nitrogen remains consistent.

FeatureSensors from 8-Ethoxyquinoline-2-carbaldehyde (and its -OH analog)Sensors from Quinoline-2-carboxaldehyde
Primary Analytes Zn²⁺, Al³⁺, Cd²⁺, Fe³⁺[2][5][6][7][8][9]Zn²⁺, Al³⁺, Hg²⁺[10][11][12][13][14][15]
Typical Sensing Mode "Turn-on" fluorescence[5][6]"Turn-on" fluorescence[10][11]
Common Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF), Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT)[6][7][16]Chelation-Enhanced Fluorescence (CHEF)
Representative Limit of Detection (LOD) Zn²⁺: Nanomolar to low micromolar range[8][16] Al³⁺: As low as 7.38 x 10⁻⁶ M[6] Cd²⁺: Sub-micromolar[8][9]Zn²⁺: As low as 1.04 x 10⁻⁷ M[11] Al³⁺: As low as 7.0 nM[10]
Selectivity High selectivity for specific divalent and trivalent metal ions.[5][6]Good selectivity, often for Zn²⁺ and Al³⁺.[10][11]
Structural Advantage The 8-ethoxy group provides a robust bidentate chelation site with the quinoline nitrogen.[1][3]Relies on the formation of Schiff bases or other derivatives to create a suitable chelation pocket.

The Underlying Science: Sensing Mechanisms Explained

The enhanced fluorescence observed in many sensors derived from these quinoline aldehydes upon metal ion binding is often attributed to two key photophysical phenomena: Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of the quinoline fluorophore can be quenched by photoinduced electron transfer (PET) from the chelating moiety. Upon binding a metal ion, the energy levels of the chelating group's orbitals are lowered, which suppresses the PET process and leads to a significant increase in fluorescence intensity. This "turn-on" response is a hallmark of many quinoline-based sensors.[1]

Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism is particularly relevant for sensors derived from 8-hydroxyquinoline-2-carbaldehyde, the precursor to the ethoxy derivative. In the absence of a metal ion, an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen facilitates a non-radiative ESIPT pathway, resulting in low fluorescence.[6][16] Upon chelation with a metal ion, the proton is displaced, inhibiting the ESIPT process and causing a dramatic increase in fluorescence emission.[6][7][16] While the ethoxy derivative does not have a transferable proton, the principle of forming a rigid, chelated complex that restricts non-radiative decay pathways and enhances fluorescence remains a key aspect of its function.

Caption: Comparative signaling pathways for sensors derived from 8-ethoxyquinoline-2-carbaldehyde and quinoline-2-carboxaldehyde.

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for the synthesis of a Schiff base fluorescent sensor and its application in metal ion detection. These can be adapted based on the specific target analyte and desired sensor characteristics.

Synthesis of a Schiff Base Fluorescent Sensor

This protocol describes the condensation reaction between a quinoline aldehyde and a primary amine to form a Schiff base.

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of either 8-ethoxyquinoline-2-carbaldehyde or quinoline-2-carboxaldehyde in 10 mL of ethanol.[7]

  • Addition of Amine: To the stirred solution, add a solution of 1 mmol of the desired primary amine in 5 mL of ethanol. The choice of amine is critical for tuning the sensor's selectivity and solubility.

  • Reaction: Reflux the reaction mixture for 2-4 hours.[6][16] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.[6]

Synthesis_Workflow cluster_synthesis Schiff Base Synthesis start Dissolve Quinoline Aldehyde and Primary Amine in Ethanol reflux Reflux for 2-4 hours start->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Precipitate cool->filter purify Recrystallize for Purity filter->purify end Characterize Final Product (NMR, MS) purify->end

Sources

Validation

A Guide to Confirming the Structural Integrity of 8-Ethoxyquinoline-2-carbaldehyde via Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel compounds for pharmaceutical and material science applications, rigorous structural verification is paramount. The quinoline deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and material science applications, rigorous structural verification is paramount. The quinoline derivative, 8-ethoxyquinoline-2-carbaldehyde, serves as a critical building block, and confirming its structural integrity is a foundational step for any downstream application. This guide provides a comprehensive comparison of analytical techniques for this purpose, with a focus on the quantitative power of elemental analysis.

The Foundational Role of Elemental Analysis

Elemental analysis (EA) is a cornerstone technique for determining the empirical formula of a pure organic compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), EA provides a quantitative assessment of a sample's purity against its theoretical composition. For 8-ethoxyquinoline-2-carbaldehyde, with a molecular formula of C₁₂H₁₁NO₂, the theoretical elemental composition is:

  • Carbon (C): 71.63%

  • Hydrogen (H): 5.51%

  • Nitrogen (N): 6.96%

An experimentally determined composition that falls within ±0.4% of these theoretical values is the widely accepted standard for confirming the elemental purity of the synthesized compound.[1]

Experimental Protocol: Combustion-Based Elemental Analysis

The following protocol outlines the determination of the C, H, and N content in 8-ethoxyquinoline-2-carbaldehyde using a modern elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000)

  • Microbalance (accurate to ±0.001 mg)

  • Tin or silver capsules

Procedure:

  • Sample Preparation: A homogenous and dry sample of the synthesized 8-ethoxyquinoline-2-carbaldehyde is finely ground. This ensures that the small sample taken for analysis is representative of the entire batch.

  • Weighing: Approximately 1-2 mg of the compound is accurately weighed into a pre-cleaned tin or silver capsule. The exact mass is recorded.

  • Combustion: The sealed capsule is introduced into a high-temperature furnace (around 1000°C) where it undergoes complete and instantaneous combustion in a pure oxygen environment.[2] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

  • Reduction: The combustion gases are then passed through a reduction furnace containing copper, which converts the nitrogen oxides to dinitrogen gas (N₂).

  • Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column. A thermal conductivity detector (TCD) then measures the concentration of each gas.[2]

  • Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the percentage of each element in the original sample.

Workflow for Structural Verification

cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation synthesis Synthesis of 8-ethoxyquinoline-2-carbaldehyde purification Purification (e.g., Chromatography) synthesis->purification ea Elemental Analysis (C, H, N) purification->ea Quantitative Purity nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight ftir FTIR Spectroscopy purification->ftir Functional Groups confirmation Structural Integrity Confirmed ea->confirmation nmr->confirmation ms->confirmation ftir->confirmation

Caption: A comprehensive workflow for the synthesis and structural validation of 8-ethoxyquinoline-2-carbaldehyde.

A Comparative Look at Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula and purity, it provides no information about the arrangement of atoms. Therefore, it must be used in conjunction with spectroscopic methods to achieve unambiguous structural confirmation.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis (EA) Provides the percentage composition of C, H, N, and other elements.Highly accurate and quantitative for purity assessment.[3]Yields no information on molecular structure, connectivity, or isomerism.
NMR Spectroscopy (¹H, ¹³C) Details the chemical environment and connectivity of hydrogen and carbon atoms.Unparalleled for detailed structural elucidation of organic molecules.[4]Can be less sensitive to certain impurities and is not inherently quantitative without careful calibration.[5]
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule, confirming its molecular weight.High sensitivity and provides valuable information on molecular fragmentation for structural clues.[4][5]May not distinguish between isomers and can be difficult to quantify without an appropriate standard.[6]
FTIR Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, C-O, aromatic C-H).Fast, non-destructive, and excellent for confirming the presence of key chemical bonds.Provides limited information about the overall molecular architecture.

The synergy of these techniques provides a self-validating system. Elemental analysis confirms the correct building blocks are present in the right ratios. Mass spectrometry verifies the total mass of the assembled structure. NMR spectroscopy provides the detailed blueprint of how the atoms are connected. Finally, FTIR confirms that the expected functional groups are present. When the data from all these methods align, a high degree of confidence in the structural integrity of the synthesized 8-ethoxyquinoline-2-carbaldehyde is achieved.

Conclusion

In the rigorous landscape of scientific research and development, the confirmation of a compound's structure is a non-negotiable prerequisite. For a versatile intermediate like 8-ethoxyquinoline-2-carbaldehyde, elemental analysis serves as the quantitative bedrock upon which all other structural data is built. By providing a precise measure of elemental composition, it offers a fundamental check of purity that spectroscopic methods alone cannot provide. When integrated into a comprehensive analytical workflow that includes NMR, MS, and FTIR, researchers can be confident in the structural integrity of their materials, ensuring the reliability and reproducibility of their subsequent work.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • ASM International. (n.d.). Elemental and Functional Group Analysis. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • NIH. (2022, December 14). Chemists Debate the Value of Elemental Analysis. Retrieved from [Link]

  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Retrieved from [Link]

  • Medium. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • NIH. (2026, February 14). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • IJCRT. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2021, June 11). A Review: Analytical Method Development and Validation. Retrieved from [Link]

  • Ashdin Publishing. (2023, November 29). Review Article. Retrieved from [Link]

  • Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Retrieved from [Link]

  • Fritz Haber Institute. (2004, October 29). Chemical (Elemental) Analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • NIH. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]

  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?. Retrieved from [Link]

  • IntechOpen. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Ethoxyquinoline-2-carbaldehyde proper disposal procedures

Comprehensive Safety and Disposal Protocol for 8-Ethoxyquinoline-2-carbaldehyde In modern drug discovery and organic synthesis, substituted quinolines are indispensable building blocks. 8-Ethoxyquinoline-2-carbaldehyde (...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 8-Ethoxyquinoline-2-carbaldehyde

In modern drug discovery and organic synthesis, substituted quinolines are indispensable building blocks. 8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) is a highly valuable intermediate, featuring both a lipophilic quinoline core and a highly reactive carbaldehyde moiety[1][2]. However, these exact structural features dictate strict operational and disposal parameters.

This guide provides laboratory professionals, safety officers, and researchers with an authoritative, step-by-step framework for the safe handling, spill mitigation, and EPA-compliant disposal of 8-Ethoxyquinoline-2-carbaldehyde.

Chemical Profiling & Hazard Causality

To design a self-validating safety protocol, we must first understand the mechanistic causality behind the compound's hazards:

  • The Aldehyde Moiety (C-2 Position): Aldehydes are electrophilic and highly reactive. In waste accumulation environments, they can undergo exothermic Schiff base formation if inadvertently mixed with primary or secondary amines[3]. Furthermore, prolonged exposure to air can lead to auto-oxidation, forming quinoline-2-carboxylic acid derivatives.

  • The Quinoline Backbone: Quinoline derivatives are environmentally persistent and exhibit known aquatic toxicity[4]. The nitrogen heteroatom allows for protonation in acidic environments, but the lipophilic ethoxy group increases its partition coefficient, making it difficult to remediate if released into wastewater systems.

  • Physiological Impact: The compound is classified as a severe irritant. Inhalation of its dust or vapors causes respiratory tract irritation (H335), while direct contact leads to skin (H315) and eye (H319) irritation[2].

Quantitative Safety & Logistical Data

The following table summarizes the critical physicochemical and logistical parameters required for safe laboratory integration[2].

ParameterSpecificationOperational Implication
CAS Number 832683-25-7Use for precise SDS tracking and inventory logging.
Molecular Formula C12H11NO2Molar mass: 201.22 g/mol .
GHS Hazard Codes H302, H315, H319, H335Mandates fume hood use; harmful if swallowed or inhaled.
Storage Conditions 2-8°C, Inert AtmospherePrevents aldehyde oxidation and degradation.
Incompatibilities Strong oxidizers, amines, strong basesSegregate waste streams to prevent exothermic reactions.

Decision Matrix for Waste Routing

Because 8-Ethoxyquinoline-2-carbaldehyde cannot be neutralized via simple aqueous dilution or sink disposal[5][6], researchers must route the chemical into specific hazardous waste streams destined for high-temperature incineration.

WasteDisposal Start 8-Ethoxyquinoline-2-carbaldehyde Waste Generation State Determine Physical State Start->State Liquid Liquid Solutions (e.g., Reaction Mixtures) State->Liquid Liquid Solid Solid Waste (e.g., Vials, PPE, Towels) State->Solid Solid Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste HaloWaste Halogenated Organic Waste Stream Halogen->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream Halogen->NonHaloWaste No Incineration EPA-Compliant Incineration Facility HaloWaste->Incineration NonHaloWaste->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal of 8-Ethoxyquinoline-2-carbaldehyde waste streams.

Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA), quinoline-containing waste must be managed as hazardous waste[7][8]. Do not attempt laboratory-scale chemical deactivation (such as permanganate oxidation) unless specifically validated by your Environmental Health and Safety (EHS) department, as the resulting manganese byproducts create secondary heavy-metal waste streams[6].

Protocol A: Routine Laboratory Waste Segregation
  • Quarantine Incompatible Chemicals: Ensure the designated Satellite Accumulation Area (SAA) container does not contain primary amines, ammonia solutions, or strong oxidizing agents (e.g., nitric acid, peroxides)[3][5].

  • Liquid Waste Collection:

    • Transfer reaction filtrates or solvent washes containing 8-Ethoxyquinoline-2-carbaldehyde into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.

    • Categorize strictly as Halogenated or Non-Halogenated Organic Waste depending on the carrier solvent used in your synthesis.

  • Solid Waste Collection:

    • Place contaminated pipette tips, weighing boats, and reaction vials into a puncture-resistant solid waste container.

    • Double-bag grossly contaminated gloves or bench paper in clear, 4-mil plastic bags before placing them in the solid waste drum[3][9].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. List "8-Ethoxyquinoline-2-carbaldehyde" and the specific carrier solvents. Do not use abbreviations.

Protocol B: Spill Containment and Remediation

Because aldehydes are respiratory irritants and quinolines pose environmental hazards, immediate and structured spill response is critical[5][10].

  • Evacuation & PPE Escalation: For spills >100 mL or involving dry powder outside a fume hood, evacuate the immediate area. Responders must don nitrile gloves (double-gloved), chemical splash goggles, and a fitted respirator if local exhaust ventilation is compromised[3][10].

  • Source Containment: Prevent the chemical from entering sink drains or floor grates. Quinoline derivatives are highly toxic to aquatic ecosystems and must not enter the municipal water supply.

  • Absorption (Liquid Spills): Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pillow[3][11]. Do not use combustible materials like sawdust, as aldehyde-soaked organics can occasionally self-heat.

  • Collection (Powder Spills): If the compound is in its dry, solid form, do not sweep, as this generates inhalable dust. Gently cover with damp bench paper or use a HEPA-filtered vacuum dedicated to chemical spills[12].

  • Decontamination: Wash the affected surface with cold water and a mild detergent at least two times. Collect all contaminated water and absorbent materials into a sealed, labeled hazardous waste pail[5][10].

Regulatory Compliance & Environmental Stewardship

Institutions utilizing 8-Ethoxyquinoline-2-carbaldehyde must align their operational plans with federal EPA guidelines. Quinoline itself is heavily regulated due to its mutagenic potential and environmental persistence[4][5]. While the 8-ethoxy-2-carbaldehyde derivative is a distinct chemical entity, it shares the core ecotoxicological profile of the quinoline family.

All waste containing this compound must be transferred to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration[7][8]. By adhering to these strict segregation and disposal protocols, laboratories not only protect their personnel from acute respiratory and dermal hazards but also ensure absolute compliance with environmental protection mandates.

References

  • BLD Pharm. "8-(Benzyloxy)
  • BenchChem.
  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ.gov,
  • Environmental Protection Agency (EPA). "Hazardous Waste Management System; Corrections, Federal Register Notice." EPA.gov,
  • Government of Canada. "Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Quinoline." Canada.ca,
  • University of Rochester Environmental Health & Safety.

Sources

Handling

Personal protective equipment for handling 8-Ethoxyquinoline-2-carbaldehyde

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety frameworks required for handling reactive heterocyclic building blocks. 8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety frameworks required for handling reactive heterocyclic building blocks. 8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) is a highly valuable intermediate utilized in the synthesis of pharmaceuticals, PROTAC ligands, and specialized fluorophores[1]. However, its dual functionality—a lipophilic quinoline core coupled with a reactive electrophilic carbaldehyde—demands rigorous, scientifically grounded safety protocols.

This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both operator safety and experimental integrity.

Mechanistic Hazard Assessment & Storage Causality

Before selecting PPE, we must understand the chemical behavior driving the hazards of 8-Ethoxyquinoline-2-carbaldehyde:

  • Electrophilic Reactivity (H315, H319, H335): The C2-carbaldehyde group is highly susceptible to nucleophilic attack. In a biological context, it can rapidly cross-link with primary amines present in skin proteins or respiratory mucosa. This mechanism is the root cause of its classification as a severe skin, eye, and respiratory irritant [2].

  • Auto-oxidation: Aromatic aldehydes are notoriously prone to auto-oxidation, converting into their corresponding carboxylic acids via radical mechanisms when exposed to atmospheric oxygen.

  • Storage Causality: To maintain structural integrity and prevent degradation, the compound must be stored strictly at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container [1].

Quantitative Safety & PPE Matrix

The following operational parameters and PPE requirements are non-negotiable. The selection is based on the compound's physical state (solid powder) and its established irritant profile.

Parameter / PPE CategoryQuantitative Spec / StandardMechanistic Justification & Operational Choice
Storage Temperature 2–8 °C (Inert Gas Purge)Prevents radical-mediated auto-oxidation of the aldehyde moiety [1].
Fume Hood Airflow 80–100 fpm face velocityCaptures aerosolized particulates, preventing inhalation of the respiratory irritant [3].
Hand Protection Nitrile, >0.11 mm thicknessNitrile provides a robust barrier against solid electrophiles; prevents dermal penetration [2].
Eye Protection EN 166 Compliant GogglesFull-seal goggles prevent airborne dust from dissolving in ocular fluid (H319 hazard).
Respiratory Protection N95 / P100 FiltrationFilters >95% of airborne particles; mandatory if handling outside a controlled negative-pressure zone.

Operational Workflow & Handling Protocol

To ensure both operator safety and the chemical purity of 8-Ethoxyquinoline-2-carbaldehyde, follow this step-by-step methodology:

Step 1: Environmental Preparation Conduct all open-container operations within a certified chemical fume hood. Ensure the workspace is entirely free of strong oxidizing agents or strong bases, which can trigger uncontrolled exothermic aldol condensations [3].

Step 2: Thermal Equilibration (Critical Step) Remove the sealed vial from 2–8 °C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, leading to condensation inside the container. Water accelerates the degradation of the aldehyde and causes the powder to clump, ruining precise molar calculations.

Step 3: Weighing and Transfer Using an anti-static weighing boat and a clean, grounded stainless-steel spatula, measure the required mass. Causality: The anti-static boat prevents the fine powder from aerosolizing due to electrostatic repulsion, drastically reducing inhalation risks.

Step 4: Inert Purging & Resealing Once the transfer is complete, immediately flush the source vial with dry Argon or Nitrogen gas before resealing. Promptly return the source vial to 2–8 °C storage.

Step 5: Reaction Initiation Dissolve the weighed compound in your chosen anhydrous solvent (e.g., DCM, DMF, or THF) directly within the fume hood before transferring the closed reaction vessel to the benchtop.

Workflow Visualization

G Storage 1. Storage (2-8°C, Inert Gas) Equilibration 2. Thermal Equilibration (30 mins, Desiccator) Storage->Equilibration Remove from cold Hood 3. Fume Hood Operations (80-100 fpm airflow) Equilibration->Hood Transfer to safe zone Weighing 4. Weighing & Transfer (Anti-static tools) Hood->Weighing PPE required Weighing->Storage Purge & Return Reaction 5. Reaction Initiation (Anhydrous Solvent) Weighing->Reaction Dissolve in solvent Disposal 6. Waste Segregation & EHS Incineration Reaction->Disposal Liquid/Solid Waste

Fig 1: Operational workflow for the safe handling and disposal of 8-Ethoxyquinoline-2-carbaldehyde.

Spill Management and Decontamination

In the event of a localized powder spill within the laboratory:

  • Isolate: Evacuate personnel from the immediate vicinity and verify the fume hood is operating at maximum safe velocity.

  • Contain: Do not use water, as it may spread the lipophilic compound. Instead, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).

  • Collect: Sweep up the mixture using a spark-proof brush and dustpan to avoid generating static electricity.

  • Decontaminate: Wipe the area with a solvent in which the compound is highly soluble (e.g., ethanol or acetone), followed by a thorough wash with soap and water to hydrolyze and remove any residual traces [3].

Waste Disposal & Environmental Compliance

8-Ethoxyquinoline-2-carbaldehyde and its derivatives are hazardous to aquatic ecosystems and must never be discharged into the municipal sewage system[3].

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a designated, labeled solid hazardous waste container.

  • Liquid Waste: Reaction filtrates or wash solvents containing the compound should be segregated into non-halogenated (or halogenated, depending on the reaction solvent) organic waste carboys.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration at an approved facility.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 79619, 2-Quinolinecarboxaldehyde." PubChem. Available at:[Link]

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